molecular formula C13H14FN3O B11867491 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one CAS No. 113817-56-4

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B11867491
CAS No.: 113817-56-4
M. Wt: 247.27 g/mol
InChI Key: BMQJANGORQOWEF-UHFFFAOYSA-N
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Description

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C13H14FN3O and its molecular weight is 247.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

113817-56-4

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

6-fluoro-7-piperazin-1-yl-1H-quinolin-4-one

InChI

InChI=1S/C13H14FN3O/c14-10-7-9-11(16-2-1-13(9)18)8-12(10)17-5-3-15-4-6-17/h1-2,7-8,15H,3-6H2,(H,16,18)

InChI Key

BMQJANGORQOWEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C=CNC3=C2)F

Origin of Product

United States

Foundational & Exploratory

The 6-Fluoro-7-Piperazinyl-4-Quinolone Core: A Cornerstone of Modern Antibacterials

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Quinolone Scaffold

The 6-fluoro-7-piperazinyl-4-quinolone moiety represents a critical pharmacophore in the landscape of antibacterial drug discovery. While a specific Chemical Abstracts Service (CAS) number for this unsubstituted core is not commonly referenced, its fundamental structure is the bedrock upon which a significant portion of the highly successful fluoroquinolone class of antibiotics has been built. This guide will deconstruct the core's chemical identity, explore its synthesis, elucidate its mechanism of action, and provide insights into the structure-activity relationships that have driven the development of potent therapeutic agents. We will also delve into the analytical methodologies crucial for its characterization and address the important safety considerations inherent to this class of compounds.

Core Structure and Chemical Identity

The 6-fluoro-7-piperazinyl-4-quinolone is a bicyclic aromatic structure characterized by a quinolone ring system. Key features include a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. The 4-oxo group and the 3-carboxylic acid (though not part of the core name, it is essential for antibacterial activity) are also defining characteristics of the broader fluoroquinolone class.

While a dedicated CAS number for the unsubstituted core is elusive, the PubChem database assigns it the Compound ID (CID) 129717104.[1] For the purpose of this guide, we will refer to it as the FQ Core.

PropertyValueSource
Molecular Formula C13H14FN3OPubChem[1]
Molecular Weight 247.27 g/mol PubChem[1]
IUPAC Name 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-onePubChem[1]
PubChem CID 129717104PubChem[1]

Synthesis of the Fluoroquinolone Core

The synthesis of the FQ Core and its derivatives is a well-established process in medicinal chemistry, typically involving a key nucleophilic aromatic substitution reaction.

General Synthetic Workflow

A common synthetic route involves the reaction of a 7-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative with piperazine. The choice of substituents at the N-1 position and on the piperazine ring can be varied to create a diverse library of compounds.

Experimental Protocol: Illustrative Synthesis of a Ciprofloxacin Analogue

This protocol is a generalized representation based on established synthetic methodologies.[2][3]

  • Step 1: Preparation of the Quinolone Intermediate. The synthesis often begins with the cyclization of an appropriately substituted aniline derivative to form the quinolone ring system.

  • Step 2: Halogenation. A halogen, typically chlorine or fluorine, is introduced at the C-7 position.

  • Step 3: Nucleophilic Aromatic Substitution. The 7-halo-quinolone intermediate is reacted with piperazine or a substituted piperazine. This reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. For instance, ciprofloxacin is synthesized by reacting 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine.

  • Step 4: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow A Substituted Aniline B Cyclization A->B Reagents C 7-Halo-6-fluoro-4-quinolone-3-carboxylic acid B->C E Nucleophilic Aromatic Substitution C->E D Piperazine D->E F 6-Fluoro-7-piperazinyl-4-quinolone Derivative E->F G Purification F->G H Final Product G->H

Caption: Generalized synthetic workflow for 6-fluoro-7-piperazinyl-4-quinolone derivatives.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[5]

  • Topoisomerase IV (also a Type II Topoisomerase): This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[5][6]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[4][6] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[4]

MoA_Pathway cluster_bacterium Bacterial Cell FQ Fluoroquinolone (FQ Core Derivative) Complex FQ-Enzyme-DNA Ternary Complex FQ->Complex Binds to DSB Double-Strand DNA Breaks Complex->DSB Stabilizes Cleavage Replication DNA Replication Fork Gyrase DNA Gyrase Replication->Gyrase Torsional Stress TopoIV Topoisomerase IV Replication->TopoIV Daughter Chromosome Separation Gyrase->Complex TopoIV->Complex Death Bacterial Cell Death DSB->Death Induces

Caption: Mechanism of action of fluoroquinolones targeting bacterial DNA replication.

Structure-Activity Relationship (SAR): The Key to Potency and Spectrum

The extensive research into fluoroquinolones has led to a well-defined understanding of the relationship between their structure and antibacterial activity. The 6-fluoro-7-piperazinyl-4-quinolone core provides a scaffold for modifications that can modulate potency, spectrum of activity, and pharmacokinetic properties.

PositionSubstituent EffectKey Examples
N-1 A small alkyl or cycloalkyl group, such as ethyl or cyclopropyl, generally enhances antibacterial activity.[8] A cyclopropyl group is often associated with potent activity against both Gram-positive and Gram-negative bacteria.Norfloxacin (ethyl), Ciprofloxacin (cyclopropyl)
C-6 The fluorine atom is crucial for potent broad-spectrum activity, significantly increasing the inhibition of DNA gyrase.Present in most clinically successful fluoroquinolones.
C-7 The piperazine ring is critical for antibacterial activity and influences the spectrum. Substitutions on the piperazine ring can modulate potency, pharmacokinetics, and even reduce central nervous system side effects.[3]Ciprofloxacin, Levofloxacin
C-8 A methoxy group at this position can enhance activity against anaerobic bacteria and reduce the potential for phototoxicity.Moxifloxacin

Applications in Research and Drug Development

Derivatives of the 6-fluoro-7-piperazinyl-4-quinolone core are indispensable tools in both clinical practice and research.

  • Antibacterial Agents: This is the primary application, with numerous approved drugs used to treat a wide range of bacterial infections.

  • Research Tools: Fluoroquinolones are used in microbiology and molecular biology to study bacterial DNA replication and repair mechanisms.

  • Anticancer Research: Some studies have explored the potential of fluoroquinolone derivatives as anticancer agents, leveraging their ability to inhibit topoisomerase II, an enzyme also present in human cells.[9][10]

Analytical Methodologies

The characterization and quantification of fluoroquinolones are essential for quality control, pharmacokinetic studies, and environmental monitoring. A variety of analytical techniques are employed.

Protocol: High-Performance Liquid Chromatography (HPLC) for Fluoroquinolone Analysis

This is a generalized HPLC protocol for the analysis of fluoroquinolones.[11][12][13][14]

  • Sample Preparation:

    • Pharmaceutical Formulations: Simple dilution with the mobile phase is often sufficient.[11]

    • Biological Matrices (e.g., plasma, urine): Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.[11]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is often adjusted to optimize the separation.

    • Detection:

      • UV-Vis Detection: Fluoroquinolones have strong UV absorbance, making this a robust detection method.[11][14]

      • Fluorescence Detection: Many fluoroquinolones are naturally fluorescent, offering higher sensitivity and selectivity.[11]

      • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides the highest sensitivity and specificity, enabling the identification and quantification of fluoroquinolones at very low concentrations.[11]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Sample (Pharmaceutical or Biological) B Dilution / Extraction A->B C Prepared Sample B->C D Injector C->D E C18 Column D->E F Detector (UV, Fluorescence, or MS) E->F G Chromatogram F->G H Quantification G->H

Caption: A typical workflow for the analysis of fluoroquinolones using HPLC.

Safety and Toxicity Considerations

While highly effective, fluoroquinolones are associated with a range of potential adverse effects. An understanding of these is crucial for their safe use and for the development of new derivatives with improved safety profiles.

Commonly Reported Adverse Effects:

  • Musculoskeletal: Tendinitis and tendon rupture are rare but serious side effects.

  • Central Nervous System (CNS): Effects can include dizziness, headache, and in rare cases, seizures.[15][16] The interaction with GABA receptors is a proposed mechanism for some CNS effects.[15][16]

  • Cardiovascular: QT interval prolongation can occur with some fluoroquinolones.

  • Gastrointestinal: Nausea, diarrhea, and vomiting are common.

  • Phototoxicity: Increased sensitivity to sunlight can occur.

The piperazine moiety at the C-7 position has been implicated in some of the CNS side effects due to its potential interaction with GABA receptors.[15][16]

Conclusion: A Legacy and a Future

The 6-fluoro-7-piperazinyl-4-quinolone core is a testament to the power of medicinal chemistry in developing highly effective therapeutic agents. Its derivatives have saved countless lives by combating bacterial infections. However, the emergence of bacterial resistance and the potential for adverse effects underscore the ongoing need for research and development in this area. By understanding the fundamental chemistry, mechanism of action, and structure-activity relationships of this important scaffold, scientists can continue to innovate and develop the next generation of antibacterials with improved efficacy and safety.

References

  • U.S. National Library of Medicine. (n.d.). 6-Fluoro-7-piperazino-4-quinolone. PubChem. Retrieved from [Link]

  • Hooper, D. C. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-7. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(21), 12318-12323. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Al-Trawneh, A. M., El-Abadelah, M. M., & Voelter, W. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-130. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-130. [Link]

  • Hubicka, U., Krzek, J., & Rzeszutko, W. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(2), 124-142. [Link]

  • Ziegler, C. B., Bitha, P., & Lin, Y. I. (1990). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 33(1), 112-118. [Link]

  • Frąckowiak, A., & Kokot, Z. J. (2007). Quantitative analysis of norfloxacin by 1H NMR and HPLC. Acta Poloniae Pharmaceutica, 64(2), 107-112. [Link]

  • Ziegler, C. B., Bitha, P., & Lin, Y. I. (1990). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 33(1), 112-118. [Link]

  • Al-Trawneh, A. M., El-Abadelah, M. M., & Voelter, W. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-130. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Michot, J. M., Sbidian, E., & Viguier, M. (2013). Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity. Pharmaceutical Research, 31(5), 1290-1301. [Link]

  • Foroumadi, A., Ebrahimi, S., & Emami, S. (2006). Synthesis and characterization of new fluoroquinolones containing an N-substituted piperazine moiety. Archives of Pharmacal Research, 29(10), 833-840. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). Retrieved from [Link]

  • Piórkowska, E., & Filist, M. (2021). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 26(4), 882. [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2017). Simultaneous quantitative determination of eight fluoroquinolones by high-performance liquid chromatography with UV detection. Journal of Chromatographic Science, 55(6), 634-641. [Link]

  • PubChem. (n.d.). 6-Fluoro-7-piperazino-4-quinolone. Retrieved from [Link]

  • Hindle, R. (n.d.). The Analysis of Fluoroquinolones in Beef Kidney Using HPLC Electrospray Mass Spectrometry. Agilent. Retrieved from [Link]

  • Barberán, J. (2021). Safety of fluoroquinolones. Revista Española de Quimioterapia, 34(2), 127-133. [Link]

  • Huang, H. S., Wu, C. L., & Hsu, M. H. (2013). New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]-piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Molecules, 18(7), 7837-7853. [Link]

  • Barberán, J. (2024). Safety of fluoroquinolones. Revista Española de Quimioterapia, 37(2), 127-133. [Link]

Sources

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: Nomenclature, Synthesis, and Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the foundation of a vast class of therapeutic agents. Among these, the 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one core is of particular significance. While possessing limited intrinsic biological activity itself, this heterocyclic system serves as a critical intermediate in the synthesis of potent antibacterial agents, most notably the fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the C-6 position and the piperazine moiety at the C-7 position are hallmarks of this class, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting drug molecules.[1][2]

This technical guide provides a comprehensive overview of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, its nomenclature, and its key N-1 substituted derivatives. It details a representative synthetic pathway, explores the crucial structure-activity relationships, and elucidates the well-established mechanism of action for its biologically active analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in quinolone-based therapeutics.

Part 1: Core Compound Nomenclature and Physicochemical Properties

The parent compound, 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, is the fundamental building block from which many potent antibiotics are derived. Its unambiguous identification is crucial for synthetic and regulatory purposes.

Synonyms and Identifiers:

  • IUPAC Name: 6-fluoro-7-(piperazin-1-yl)-1H-quinolin-4-one

  • PubChem CID: 129717104

  • Common Name: 6-Fluoro-7-piperazino-4-quinolone

dot graph "Chemical_Structure_Core_Compound" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=129717104&t=l"];

} /dot

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties of the core compound. Experimental data for this specific intermediate is not widely published, reflecting its primary role as a synthetic precursor.

PropertyValueSource
Molecular Formula C₁₃H₁₄FN₃OPubChem
Molecular Weight 247.27 g/mol PubChem
XLogP3-AA 0.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 44.7 ŲPubChem

Part 2: Key N-1 Substituted Derivatives

The biological activity of the 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one scaffold is unlocked through substitution at the N-1 position of the quinolone ring. Two of the most significant and well-studied derivatives are the 1-cyclopropyl and 1-ethyl analogues, which are closely related to the commercial antibiotics ciprofloxacin and norfloxacin, respectively.

1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

This derivative is a known metabolite and impurity of the widely used antibiotic Ciprofloxacin. It is often referred to as Decarboxy Ciprofloxacin.

Synonyms and Identifiers:

  • Synonyms: Decarboxy Ciprofloxacin, 1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-4(1H)-quinolinone

  • CAS Number: 105394-83-0[3][4][5]

  • PubChem CID: 9838858[4]

  • Molecular Formula: C₁₆H₁₈FN₃O[3][4]

  • Molecular Weight: 287.34 g/mol [3][4]

dot graph "Chemical_Structure_Cyclopropyl_Derivative" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9838858&t=l"];

} /dot

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

This compound is a key intermediate and degradation product related to Norfloxacin.

Synonyms and Identifiers:

  • CAS Number: 75001-82-0[6]

  • Molecular Formula: C₁₅H₁₈FN₃O[6]

  • Molecular Weight: 275.3 g/mol [6]

dot graph "Chemical_Structure_Ethyl_Derivative" { layout=neato; node [shape=none, margin=0]; image_node [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=80556&t=l"];

} /dot

Part 3: Synthesis of the Quinolone Core and Derivatives

The construction of the 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one scaffold is a multi-step process that typically begins with a substituted aniline. The Gould-Jacobs reaction is a classic and versatile method for forming the quinolone ring system.[7][8]

General Synthetic Workflow

The overall synthesis can be conceptualized in three main stages:

  • Quinolone Ring Formation: Cyclization of a substituted aniline to form the core bicyclic system.

  • Piperazine Installation: Nucleophilic aromatic substitution to introduce the piperazine moiety at the C-7 position.

  • N-1 Alkylation (for derivatives): Addition of the desired alkyl or cycloalkyl group at the N-1 position.

dot digraph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} /dot

Representative Experimental Protocol

This protocol is a representative amalgamation of established methods for synthesizing fluoroquinolone cores.

Step 1: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (via Gould-Jacobs Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The initial ethanol byproduct will distill off.

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A to the reaction mixture. Heat the solution to 250-260°C and maintain this temperature for 30-60 minutes.[9] The cyclization is often monitored by thin-layer chromatography. Microwave-assisted protocols can significantly reduce the reaction time and improve yields by allowing for precise temperature control at elevated temperatures (e.g., 250-300°C for 5-20 minutes).[8][10]

  • Workup: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute with hexane or a similar non-polar solvent to facilitate complete precipitation. Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 2: N-Alkylation (e.g., N-Cyclopropylation)

  • Reaction Setup: Suspend the product from Step 1 (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add cyclopropyl bromide (1.2 eq) to the suspension. Heat the mixture to 80°C and stir for 4-6 hours.

  • Workup: After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. This yields ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Nucleophilic Aromatic Substitution with Piperazine

  • Reaction Setup: Dissolve the N-alkylated quinolone from Step 2 (1.0 eq) and anhydrous piperazine (1.5 eq) in a solvent such as pyridine or acetonitrile.

  • Substitution: Reflux the reaction mixture for 4-8 hours. The fluorine at C-7 is highly activated towards nucleophilic substitution by the C-4 keto group.

  • Workup: Remove the solvent under reduced pressure. Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like chloroform or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 4: Hydrolysis and Decarboxylation

  • Hydrolysis: The resulting ester from Step 3 can be hydrolyzed to the corresponding carboxylic acid (the active antibiotic, e.g., Ciprofloxacin) by refluxing with an acid or base.

  • Decarboxylation: To obtain the title compound of this guide (e.g., 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one), the carboxylic acid is heated, often in a high-boiling point solvent, to induce decarboxylation. This step removes the C-3 carboxyl group.

Part 4: Mechanism of Action and Biological Significance

The profound antibacterial efficacy of N-1 substituted 6-fluoro-7-(piperazin-1-yl)quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[11][12][13] These type II topoisomerases are crucial for managing the topology of DNA during replication, transcription, and repair.

  • DNA Gyrase (primarily in Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.

  • Topoisomerase IV (primarily in Gram-positive bacteria): This enzyme is primarily responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[14]

Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA. This interaction traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. The resulting stable drug-enzyme-DNA complex physically obstructs the progression of the replication fork, leading to a halt in DNA synthesis.[15][16] This blockage ultimately triggers a cascade of cellular events, including the production of double-strand DNA breaks, which are lethal to the bacterium.[11][17]

dot digraph "Fluoroquinolone_MoA" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} /dot

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on the substituents at various positions of the quinolone ring:[1]

  • N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, is often optimal for potent activity against a broad spectrum of bacteria.[18] An ethyl group also confers significant activity.

  • C-3 Carboxyl Group: This group is essential for binding to the DNA-enzyme complex and is a key feature of the active antibiotic molecules. Its removal, resulting in compounds like Decarboxy Ciprofloxacin, leads to a significant loss of antibacterial activity.

  • C-6 Fluoro Group: The fluorine atom enhances cell penetration and increases the potency against DNA gyrase.[19]

  • C-7 Piperazine Ring: This substituent is crucial for the spectrum of activity, particularly against Gram-negative bacteria, and influences the pharmacokinetic properties of the molecule.[2]

Beyond antibacterial applications, some quinolone derivatives have been investigated for other therapeutic uses, including as anticancer agents that inhibit human topoisomerase I.[20]

Conclusion

The 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry. While it is primarily a synthetic intermediate, its N-1 substituted and C-3 carboxylated derivatives have given rise to some of the most important antibacterial agents in modern medicine. A thorough understanding of its nomenclature, synthesis, and the structure-activity relationships of its derivatives is essential for the continued development of new and effective quinolone-based therapeutics to combat the growing challenge of antibiotic resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Rusu, A., Butnariu, M., & Sirbu, I. O. (2019). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 30(Suppl 1), 2–8. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 2935. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Martinez-Ceron, M. C., Morales, A. F., & Gonzalez, F. V. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(4), 415. [Link]

  • Khodursky, A., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9139–9144. [Link]

  • Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1991). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 34(3), 1142–1148. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). Intracellular action of fluoroquinolones. When DNA gyrase and DNA topoisomerase IV bind to DNA, they break both DNA strands at the interaction site. ResearchGate. [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Schematic representation of quinolone action with gyrase as the primary target. ResearchGate. [Link]

  • Advent Chembio. (n.d.). 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one. Retrieved from [Link]

  • Peterson, L. R. (2001). Intracellular action of the fluoroquinolones. When DNA gyrase and topoisomerase IV bind to DNA, they break both strands at the site of interaction. ResearchGate. [Link]

  • Miller, K. A., & Miller, S. M. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]

  • Kumar, S., & Singh, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687–8711. [Link]

  • Li, Z., Zhao, L., & Li, Y. (2016). Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. European Journal of Medicinal Chemistry, 124, 69–79. [Link]

  • Molecular interaction between DNA gyrase and quinolones. ResearchGate. (n.d.). [Link]

  • Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115–125. [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate. (n.d.). [Link]

  • Wikipedia. (2023, December 29). Gould–Jacobs reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (2021). ChemistrySelect, 6(39), 10427–10435. [Link]

  • Kumar, S., & Singh, R. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. 6, 42. [Link]

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Difference between 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the active pharmaceutical ingredient Ciprofloxacin and the structural fragment 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (hereafter referred to as the "Core Fragment").

Executive Summary

Ciprofloxacin is a second-generation fluoroquinolone antibiotic characterized by two critical pharmacophores: the N1-cyclopropyl group (enhancing potency and permeability) and the 3-carboxylic acid/4-keto motif (essential for DNA gyrase binding via magnesium chelation).

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one represents the "stripped" quinolone core. It lacks both the N1-cyclopropyl and the C3-carboxyl groups. In drug development, this molecule serves as a negative control or a structural null in Structure-Activity Relationship (SAR) studies. It is pharmacologically inert as an antibiotic because it cannot form the essential water-metal ion bridge required to stabilize the cleavable complex of DNA gyrase.

Part 1: Structural Deconstruction & Chemical Identity

The distinct absence of functional groups in the Core Fragment fundamentally alters its physicochemical profile and biological utility.

Comparative Chemical Profile[1]
FeatureCiprofloxacin (API)Core Fragment (Target Molecule)
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
Molecular Formula C₁₇H₁₈FN₃O₃C₁₃H₁₄FN₃O
Molecular Weight 331.34 g/mol 247.27 g/mol
N1 Substituent Cyclopropyl (Steric bulk, lipophilicity)Hydrogen (Secondary amine, high polarity)
C3 Substituent Carboxylic Acid (-COOH)Hydrogen (Non-acidic)
C4 Substituent Ketone (=O)Ketone (=O)
Acid/Base Profile Amphoteric (Zwitterionic at neutral pH)Basic (Piperazine + Pyridone-like N)
Role Potent DNA Gyrase InhibitorPharmacophore Null / Degradant Fragment
The "Missing" Pharmacophores
  • The C3-Carboxyl Void: The 3-carboxylic acid is not merely an auxiliary group; it is the anchor. In Ciprofloxacin, the 3-COOH and 4-keto groups form a bidentate chelating pocket for Mg²⁺ ions. The Core Fragment lacks this pocket, rendering it unable to bind the target enzyme.

  • The N1-Cyclopropyl Void: The cyclopropyl group in Ciprofloxacin is optimized for steric fit into the hydrophobic pocket of the gyrase-DNA complex and enhances cell wall penetration. The Core Fragment, having only a proton at N1, suffers from poor lipophilicity and reduced steric guidance.

Part 2: Pharmacological Divergence (Mechanism of Action)

The difference in biological activity between these two molecules is binary: Active vs. Inactive. This section details the causality behind the Core Fragment's inactivity.

The Water-Metal Ion Bridge Model

Ciprofloxacin does not bind directly to DNA or the enzyme alone; it binds to the enzyme-DNA complex . The critical interface involves a Magnesium ion (Mg²⁺) hydrated by water molecules.

  • Ciprofloxacin: The C3-carboxylate and C4-carbonyl chelate the Mg²⁺. This complex intercalates into the DNA nick created by Gyrase, freezing the enzyme in the "cleaved" state and causing double-strand breaks.

  • Core Fragment: Lacking the C3-carboxylate, it cannot chelate Mg²⁺. Consequently, it has no affinity for the cleavage complex.

Visualization of the Signaling/Binding Pathway

G cluster_0 Biological Environment Mg Mg2+ Ion Complex Cleavable Complex (Gyrase-DNA) Mg->Complex Water-Metal Bridge Gyrase DNA Gyrase (Topoisomerase II) Gyrase->Complex DNA Bacterial DNA DNA->Complex Cipro Ciprofloxacin (Has 3-COOH & N1-Cyclopropyl) Cipro->Mg Chelation (3-COOH + 4-CO) Fragment Core Fragment (Missing 3-COOH & N1-Cyclopropyl) Fragment->Mg Fails to Chelate Fragment->Complex No Affinity ActiveState Ternary Complex Stabilized (Inhibition of Religation) Complex->ActiveState Result with Cipro InactiveState No Binding (Religation Proceeds) Complex->InactiveState Result with Fragment

Figure 1: Mechanistic divergence. Ciprofloxacin stabilizes the DNA-Gyrase complex via Mg2+ chelation, while the Core Fragment fails to engage due to the missing carboxyl anchor.

Part 3: Synthesis & Impurity Profiling[2]

For drug development professionals, distinguishing this fragment from "Decarboxy Ciprofloxacin" is vital.

Clarification on Impurities
  • Decarboxy Ciprofloxacin (CAS 105394-83-0): This is a common thermal degradation product where only the C3-carboxyl is lost (N1-cyclopropyl remains). It is a known impurity (EP Impurity E).[1]

  • The Core Fragment (CAS 129717-10-4): This molecule lacks both the carboxyl and the cyclopropyl. It is rarely a degradation product of Ciprofloxacin itself (removing the cyclopropyl group requires extreme conditions). Instead, it is likely a synthetic precursor used in the early stages of quinolone scaffold construction, or a reference standard for checking the purity of the N-alkylation step.

Detection Protocol (HPLC)

Due to the loss of the acidic carboxyl group and the lipophilic cyclopropyl group, the Core Fragment exhibits a distinct chromatographic signature compared to Ciprofloxacin.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

  • Retention Time Logic:

    • Ciprofloxacin: Retains moderately due to the cyclopropyl group and zwitterionic nature.

    • Core Fragment:

      • Effect 1 (Loss of Cyclopropyl): Reduces lipophilicity

        
         Earlier elution (Shift left).
        
      • Effect 2 (Loss of Carboxyl): Removes the acidic moiety.[1] At pH 3.0, the piperazine and the quinolone nitrogen are protonated. Without the carboxylate counter-ion, it is highly polar.

    • Result: The Core Fragment will elute significantly earlier (lower

      
      ) than Ciprofloxacin.
      

Part 4: Experimental Validation (Self-Validating Protocol)

To experimentally confirm the identity and inactivity of the Core Fragment versus Ciprofloxacin, use this Minimum Inhibitory Concentration (MIC) assay.

Protocol: Comparative MIC Determination

Objective: Quantify the loss of potency due to pharmacophore deletion.

  • Organism: Escherichia coli ATCC 25922 (Standard QC strain).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ensure physiological Mg²⁺/Ca²⁺ levels.

  • Compound Preparation:

    • Ciprofloxacin: Dissolve in 0.1 N HCl (due to zwitterionic solubility).

    • Core Fragment: Dissolve in DMSO or dilute acid (solubility may differ due to lack of COOH).

  • Workflow:

    • Prepare serial two-fold dilutions (Range: 64 µg/mL to 0.001 µg/mL).

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 35°C for 16-20 hours.

  • Expected Results (Acceptance Criteria):

CompoundExpected MIC (µg/mL)Interpretation
Ciprofloxacin 0.004 – 0.015Highly Active (Validates Assay)
Core Fragment > 64 (or >128)Inactive (Confirms Pharmacophore Necessity)

Note: If the Core Fragment shows activity < 10 µg/mL, suspect contamination with Ciprofloxacin or a misidentified sample (e.g., it might be Norfloxacin).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 129717104, 6-Fluoro-7-piperazin-1-yl-3H-quinolin-4-one. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. This seminal paper establishes the water-metal ion bridge model. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Ciprofloxacin Hydrochloride Monograph: Impurity Profiling. (Defines Decarboxy Ciprofloxacin as Impurity E).[2] Retrieved from [Link]

Sources

Engineering Quinolone-4-One Piperazine Derivatives: A Comprehensive Literature Review and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolone-4-one scaffold represents one of the most successful and extensively studied pharmacophores in modern medicinal chemistry. Specifically, the introduction of a fluorine atom at the C6 position and a piperazine moiety at the C7 position birthed the "fluoroquinolones" (e.g., ciprofloxacin, norfloxacin), a class of broad-spectrum bactericidal agents. As a Senior Application Scientist navigating the complexities of antimicrobial resistance (AMR), it is critical to understand that the quinolone core is not a static entity; it is a highly tunable chassis.

This technical whitepaper synthesizes recent literature on quinolone-4-one piperazine derivatives, dissecting their structure-activity relationships (SAR), mechanisms of action, and synthetic methodologies. By understanding the causality behind specific chemical modifications—such as how bulky N4-piperazine substitutions bypass target-site mutations or evade efflux pumps—researchers can rationally design next-generation therapeutics.

Mechanistic Foundations: The Ternary Cleavage Complex

To engineer better derivatives, one must first deconstruct how these molecules induce cell death. Quinolone-4-one derivatives do not merely inhibit an enzyme; they corrupt it. They target two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1].

The biological activity of the quinolone-4-one nucleus is driven by specific structural elements: the 4-oxo functional group, the C3 carboxylate, and the unsaturated C2-C3 bond[2]. The mechanism relies on the formation of a lethal ternary complex (Drug-Mg²⁺-Enzyme-DNA). The C3/C4 keto-acid coordinates a magnesium ion (Mg²⁺), which forms a critical water-metal bridge with specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA)[3]. Simultaneously, the C7 piperazine ring interacts with the GyrB subunit and the DNA major groove, stabilizing the enzyme-DNA cleavage complex and physically blocking the replication fork[2].

MoA FQ Quinolone-4-one Piperazine Derivative Mg Mg2+ Water Bridge FQ->Mg C3/C4 Keto-acid chelation GyrA DNA Gyrase (GyrA/B) Topoisomerase IV (ParC/E) FQ->GyrA C7 Piperazine interaction Mg->GyrA Binds Ser/Asp residues Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Mg->Complex DNA Bacterial DNA (Cleaved State) GyrA->DNA Induces double-strand break DNA->Complex Death Inhibition of DNA Replication & Cell Death Complex->Death Blocks replication fork

Diagram 1: Formation of the lethal ternary cleavage complex by quinolone-4-one derivatives.

Structure-Activity Relationship (SAR): The C7 Piperazine Paradigm

The C7 position of the quinolone-4-one scaffold is the primary determinant of the drug's pharmacokinetic profile and its spectrum of activity[4].

The Role of the Piperazine Ring

The incorporation of an unsubstituted or alkylated piperazine ring at C7 dramatically increases potency against Gram-negative bacteria[5]. The causality here is twofold:

  • Porin Penetration: The basic secondary or tertiary nitrogen of the piperazine ring provides the molecule with an amphoteric nature (zwitterionic at physiological pH), which is optimal for penetrating the outer membrane porins of Gram-negative pathogens[2].

  • Target Affinity: The piperazine ring projects into the DNA-enzyme interface, enhancing binding affinity to the GyrB subunit[2].

Overcoming Target-Site Resistance

The most common mechanism of quinolone resistance involves mutations in the gyrA or parC genes (e.g., Ser83Leu), which disrupt the crucial Mg²⁺-water bridge[1]. Recent literature demonstrates that modifying the distal nitrogen (N4) of the C7 piperazine ring can suppress this resistance. The addition of bulky aryl substituents (e.g., dinitrophenyl groups) to the C7 piperazine creates an inverted binding mode. This alternative configuration relies on steric interactions with GyrA helix-4, effectively bypassing the mutated water-metal bridge and restoring bactericidal activity[3].

Evasion of Efflux Pumps

Efflux pumps (e.g., NorA in S. aureus or Mrp4 in macrophages) actively extrude standard fluoroquinolones, reducing intracellular drug concentrations. Studies have shown that introducing hydrophobic substituents, such as a benzyl group, at the N4 position of the piperazine ring renders the derivative insensitive to NorA and Lde efflux transporters[6]. This modification increases intracellular accumulation in macrophages by up to 50-fold compared to ciprofloxacin, making these derivatives highly potent against intracellular pathogens like Listeria monocytogenes[6].

Table 1: SAR Summary of C7 Quinolone-4-one Modifications
C7 SubstituentPrimary Biological EffectMechanistic Rationale
Unsubstituted Weak antibacterial activityPoor target affinity and limited cellular penetration.
Piperazine Enhanced Gram-negative activityBasic nitrogen optimizes zwitterionic state for porin entry[5].
Pyrrolidine Enhanced Gram-positive activityIncreased lipophilicity optimizes spatial fit in Topoisomerase IV[5].
N4-Benzyl Piperazine Efflux pump evasionHydrophobic bulk prevents recognition by NorA/Mrp4 transporters[6].
N4-Aryl Piperazine Overcomes gyrA mutationsSteric interactions create a secondary binding mode bypassing helix-4[3].

Synthetic Methodologies and Protocols

The synthesis of C7-substituted piperazinyl quinolone-4-ones typically relies on a convergent approach, utilizing a Nucleophilic Aromatic Substitution (S_NAr) reaction. The presence of the electron-withdrawing 4-oxo and 3-carboxylate groups, combined with the C6 fluorine, highly activates the C7 position (typically bearing a chlorine or fluorine leaving group) for nucleophilic attack[4].

Synthesis Start 7-Chloro/Fluoro-quinolone -3-carboxylic acid SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine N-substituted Piperazine (Nucleophile) Amine->SNAr Solvent Solvent: Anhydrous DMSO Base: K2CO3 or TEA Solvent->SNAr Heating Microwave Irradiation (100 °C, 15 min) Product 7-(Piperazin-1-yl)-quinolone -4-one Derivative Heating->Product SNAr->Heating

Diagram 2: Synthetic workflow for C7-piperazine substitution via SNAr.

Standardized Protocol: Microwave-Assisted Synthesis of N4-Substituted Piperazinyl Quinolones

Microwave-assisted organic synthesis (MAOS) is prioritized here due to its ability to drastically reduce reaction times and improve yields by providing uniform volumetric heating, which is critical for overcoming the activation energy barrier of bulky piperazine nucleophiles[7].

Materials Required:

  • Precursor: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

  • Nucleophile: Target N4-substituted piperazine (1.5 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the quinolone precursor (1.0 mmol) in 4.0 mL of anhydrous DMSO.

    • Causality: DMSO is chosen as a highly polar aprotic solvent. It poorly solvates anions, thereby leaving the piperazine nucleophile highly reactive, while effectively stabilizing the anionic Meisenheimer complex intermediate formed during the S_NAr reaction.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 mmol) to the suspension, followed by the N4-substituted piperazine (1.5 mmol).

    • Causality: K₂CO₃ acts as an acid scavenger, neutralizing the HCl or HF generated during the substitution. This prevents the protonation of the piperazine nucleophile, which would otherwise arrest the reaction.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes under continuous stirring.

  • Workup and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 20 mL of crushed ice water. Slowly adjust the pH to 7.0–7.4 using 10% aqueous acetic acid.

    • Causality: Quinolone-piperazine derivatives are zwitterionic. Adjusting the pH to their isoelectric point minimizes their solubility in water, driving the precipitation of the product.

  • Isolation and Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted piperazine and DMSO traces. Recrystallize the crude product from a mixture of chloroform/ethanol (1:1) to yield the analytically pure derivative.

Future Perspectives

The future of quinolone-4-one piperazine derivatives lies in hybrid molecules. Recent advancements have focused on synthesizing quinolone hybrids where the C7 piperazine acts as a linker to attach other pharmacophores, such as thiadiazoles or oxazolidinones[2]. These dual-action hybrids are designed to hit multiple bacterial targets simultaneously, drastically reducing the statistical probability of spontaneous resistance mutations. Furthermore, fine-tuning the lipophilicity of the N4-piperazine substituent remains the most viable strategy for optimizing intracellular accumulation and combating persistent intracellular infections[6].

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Advances URL
  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis Source: ACS Bio & Med Chem Au URL
  • Source: Nucleic Acids Research (Oxford Academic)
  • Source: Medical Principles and Practice (Karger Publishers)
  • Source: Pharmaceutics (PMC / NIH)
  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl))
  • 6-Bromo-8-methoxy-2-methyl-4-quinolone | Microwave-Assisted Synthetic Approaches Source: Benchchem URL

Sources

Methodological & Application

Protocol for N-Alkylation of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the N-alkylation of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, a critical scaffold in the development of numerous pharmaceutical agents. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explaining the rationale behind experimental choices, and providing robust, self-validating methodologies.

Introduction

The 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one core is a privileged structure in medicinal chemistry, most notably as the backbone of many fluoroquinolone antibiotics.[1][2] The secondary amine of the piperazine ring provides a key handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3] N-alkylation of this piperazine moiety is a common strategy to enhance potency, broaden the spectrum of activity, and improve the safety profile of these molecules.[4][5]

This guide will detail two primary, reliable methods for the N-alkylation of this quinolinone core: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . Each method offers distinct advantages and is suited for different types of alkylating agents and desired final products.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward and widely used method for forming carbon-nitrogen bonds.[6] It involves the reaction of the nucleophilic secondary amine of the piperazine ring with an electrophilic alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The choice of base and solvent is critical to ensure efficient deprotonation of the piperazine nitrogen and to facilitate the substitution reaction while minimizing side reactions.

Causality of Experimental Choices:
  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity.[6] An excess of the base is used to drive the reaction to completion and to neutralize the hydrohalic acid byproduct.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for this reaction.[9] These solvents effectively solvate the cation of the base, leaving the anion more reactive, and they do not participate in the reaction.

  • Temperature: The reaction is typically heated to increase the reaction rate. The optimal temperature depends on the reactivity of the alkyl halide, with more reactive halides requiring milder conditions.[9]

Experimental Protocol: Direct N-Alkylation

Materials:

  • 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard work-up and purification reagents and equipment (see below)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approximately 10-20 mL per gram of starting material).

  • Add the anhydrous base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to ensure adequate mixing and initial deprotonation.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.[9] The reaction time can vary from 4 to 24 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a versatile and highly efficient method for forming C-N bonds, particularly when direct alkylation is problematic due to over-alkylation or the nature of the alkylating agent.[6][10] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.[11]

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less basic than other common borohydrides, which prevents unwanted side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic.[6]

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially with less reactive carbonyl compounds.[11]

Experimental Protocol: Reductive Amination

Materials:

  • 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard work-up and purification reagents and equipment (see below)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq) and the anhydrous solvent (DCM or DCE).

  • Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[9]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative N-Alkylation Strategies

While direct alkylation and reductive amination are the most common methods, other powerful cross-coupling reactions can be employed for the N-alkylation of the piperazine moiety, especially for the introduction of aryl or vinyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an amine and an aryl halide or triflate.[12][13][14] It offers a broad substrate scope and functional group tolerance.[15]

  • Ullmann Condensation: This copper-catalyzed reaction is another method for the N-arylation of amines.[16][17] While it often requires harsher conditions than the Buchwald-Hartwig amination, recent developments have led to milder protocols.[18][19]

These methods are typically reserved for more complex synthetic routes and require careful optimization of the catalyst, ligand, and base.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of the reaction progress is crucial for successful synthesis.

TechniqueApplication
Thin Layer Chromatography (TLC) A quick and convenient method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides more detailed information on the reaction progress, including the masses of the components in the reaction mixture, which helps in identifying the product and any byproducts.[20]

After purification, the structure and purity of the final N-alkylated product must be confirmed using a combination of analytical techniques:

TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information about the molecule, confirming the successful alkylation at the piperazine nitrogen.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the final compound.[21][22]
Mass Spectrometry (MS) Confirms the molecular weight of the desired product.

Visualizing the Workflow

N_Alkylation_Workflow cluster_start Starting Material cluster_methods N-Alkylation Method cluster_process Process cluster_end Final Product start 6-Fluoro-7-(piperazin-1-yl) quinolin-4(1H)-one direct Direct Alkylation (Alkyl Halide, Base) start->direct reductive Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive reaction Reaction & Monitoring (TLC, LC-MS) direct->reaction reductive->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product N-Alkylated Product workup->product characterization Characterization (NMR, HPLC, MS) product->characterization

Caption: General workflow for the N-alkylation of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.

Safety Precautions

Working with quinolone derivatives, alkylating agents, and potent reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[23][24][25]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile or aerosolized compounds.[26]

  • Handling of Reagents: Quinolones and their derivatives may have biological activity and should be handled with care.[27] Alkylating agents are often toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.[23]

Conclusion

The N-alkylation of 6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a fundamental transformation in the synthesis of novel drug candidates. The choice between direct alkylation and reductive amination will depend on the desired substituent and the available starting materials. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely synthesize a wide range of N-alkylated quinolone derivatives for further investigation.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Omega. Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Available from: [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • OpenOChem Learn. Buchwald-Hartwig Amination. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Proceedings of the National Academy of Sciences. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination with alkylamines.[a]. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

  • RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. Available from: [Link]

  • PubMed. piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Available from: [Link]

  • PURE. Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Available from: [Link]

  • PubMed. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Available from: [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]

  • MDPI. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Available from: [Link]

  • SpringerLink. Analytical methods for the determination of some selected 4-quinolone antibacterials. Available from: [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • PubMed. Safety issues and drug-drug interactions with commonly used quinolones. Available from: [Link]

  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • PubMed. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Available from: [Link]

  • PMC. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]

  • BSAVA Library. Safety and handling of chemotherapeutic agents. Available from: [Link]

  • Australian Veterinary Association. Guidelines - Cytotoxic Drug Safety. Available from: [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. Available from: [Link]

  • ResearchGate. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Available from: [Link]

  • ResearchGate. ChemInform Abstract: 6-Fluoro-7-(1-piperazinyl)quinoxaline-1,4-dioxides. Part 1. 2-(N-2- hydroxyalkylcarbamoyl) Derivatives. Available from: [Link]

  • PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available from: [Link]

  • ResearchGate. Quinolones Chemistry and its Therapeutic Activities. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Available from: [Link]

Sources

Technical Guide: Functionalization of the 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Scaffold

[1][2]

Part 1: Chemical Profile & Strategic Utility[1][2]

Molecule Identity[3]
  • Systematic Name: 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one[1][2][3][4][5]

  • Structural Context: This molecule represents the "core pharmacophore" of second-generation fluoroquinolones (like Norfloxacin and Ciprofloxacin) but stripped of the N-1 alkyl tail and the C-3 carboxylic acid.[1][2]

  • CAS Number: 105394-83-0 (Note: Often associated with the N-cyclopropyl derivative; the specific des-alkyl, des-carboxy core is a rare fine chemical often custom-synthesized or isolated as a photodegradation product).[1][2]

  • Key Reactivity Centers:

    • N-1 Position (Quinolone Nitrogen): A nucleophilic center available for alkylation/arylation.[1][2]

    • N-4' Position (Piperazine Nitrogen): A secondary amine highly reactive toward acylation, alkylation, or sulfonylation.

    • C-3 Position: An electron-rich site on the enaminone system, susceptible to electrophilic attack (e.g., halogenation, formylation).

Strategic Application in Drug Discovery

The primary value of this intermediate lies in Divergent Synthesis :

  • N-1 Library Generation: Instead of synthesizing the quinolone core from scratch for every new N-substituent, researchers can use this scaffold to attach diverse alkyl/aryl groups in a single step.[2]

  • Metabolite Standards: It serves as a reference standard for decarboxylated and desalkylated metabolites of commercial antibiotics.

  • Non-Antibiotic Indications: Removing the C-3 carboxylic acid eliminates antibacterial activity, making this scaffold an ideal starting point for designing kinase inhibitors or anti-tumor agents where the quinolone acts merely as a structural spacer.

Part 2: Synthetic Workflow & Logic

The following diagram illustrates the divergent pathways available from this central hub.

GCore6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one(The Scaffold)N1_AlkPathway A:N-1 AlkylationCore->N1_AlkR-X, BasePip_ModPathway B:Piperazine ModificationCore->Pip_ModR-COCl / R-SO2ClC3_FuncPathway C:C-3 FunctionalizationCore->C3_FuncPOCl3 / DMFProd_ANovel N-SubstitutedAnalogsN1_Alk->Prod_AProd_BProdrugs / LipophilicVariantsPip_Mod->Prod_BProd_CKinase Inhibitors(Non-Acidic)C3_Func->Prod_C

Figure 1: Divergent synthetic pathways.[1][2] Pathway A (Red) is the primary focus of this guide, enabling the creation of N-substituted libraries.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective N-1 Alkylation

Objective: To attach an alkyl group (e.g., ethyl, cyclopropyl, or benzyl) to the quinolone nitrogen while minimizing O-alkylation.[2]

Scientific Rationale: Quinolones are ambident nucleophiles (N-1 vs. O-4).[1][2] Under thermodynamic control, N-alkylation is favored. However, the presence of the unprotected piperazine amine (N-4') presents a competing nucleophile.[2]

  • Strategy: We utilize a "Transient Protection" strategy or exploit the pKa difference. The piperazine NH is more basic and nucleophilic than the quinolone NH.

  • Correction: If the piperazine is unprotected, it will alkylate first. Therefore, the protocol below includes an in-situ protection step or assumes the use of 1 equivalent of alkyl halide with careful monitoring. Recommendation: Use Boc-protected intermediate if available. If not, follow the stoichiometry strictly.

Materials:
  • Scaffold: 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (1.0 eq)[1][2][5]

  • Alkyl Halide: e.g., Ethyl Iodide or Benzyl Bromide (1.1 eq)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)[2]
    
  • Solvent: DMF (Dimethylformamide), anhydrous[2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq) - Promotes phase transfer and N-selectivity.[1][2]

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Scaffold (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous

    
     (2.5 mmol). Stir at room temperature for 15 minutes to deprotonate the piperazine NH (and partially the quinolone NH).
    
    • Note: The piperazine NH is more basic. To direct alkylation to N-1, one would typically protect the piperazine first (e.g., with

      
      ).[2] If using the naked scaffold, expect a mixture of N-1 and N-piperazine alkylation.[2]
      
    • Refined Step:Pre-reaction Protection (Recommended): Add

      
       (1.0 eq) at 
      
      
      and stir for 1 hour.[1][2] This selectively protects the aliphatic piperazine amine.
  • Alkylation: Add the Alkyl Halide (1.2 mmol) and TBAB (0.1 mmol).

  • Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Why Heat? High temperature favors the thermodynamic N-alkylated quinolone product over the kinetic O-alkylated ether.[1][2]

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product should precipitate.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    , and concentrate.
  • Deprotection (if Boc used): Treat the crude solid with TFA/DCM (1:[2]1) for 1 hour to liberate the piperazine amine.[2]

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Objective: To introduce a carbon handle at C-3 for further elaboration (e.g., into an aldehyde, nitrile, or heterocycle).[1][2]

Methodology:
  • Reagent Generation: Cool DMF (3 mL) to

    
    . Dropwise add 
    
    
    (1.5 eq) to generate the Vilsmeier reagent.[2] Stir for 30 mins.
  • Addition: Add the N-alkylated scaffold (from Protocol A) dissolved in DMF.

  • Reaction: Heat to 70°C for 3 hours.

  • Hydrolysis: Pour onto crushed ice/sodium acetate mixture. The C-3 aldehyde derivative will precipitate.[1][2]

Part 4: Analytical Data & Quality Control

When characterizing derivatives of this scaffold, specific spectral signatures confirm the regiochemistry.

FeatureMethodExpected Signal / ObservationInterpretation
C=O[1][2][3][6][7] Carbon 13C NMR

170–176 ppm
Confirms Quinolone (N-alkylation).[1][2] O-alkylation shifts this upfield (<160 ppm).[1][2]
H-2 Proton 1H NMRSinglet,

7.8–8.5 ppm
Characteristic of the quinolone H-2 position.[1][2]
F-C Coupling 19F NMRSingle peak,

-120 to -130 ppm
Confirms integrity of the 6-Fluoro substituent.[1][2]
Piperazine MS (ESI)M+1 peak dominantOften shows fragmentation of the piperazine ring in high-energy collisions.[1][2]

Part 5: References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Foundational chemistry for the quinolone ring closure).[1][2]

  • Hubschwerlen, C., et al. (1992). "Structure-activity relationships of fluoroquinolones." Journal of Medicinal Chemistry. Link (Discusses the SAR of the C-7 piperazine and N-1 substituents).[1][2]

  • Torniainen, K., et al. (1997). "Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid." Journal of Pharmaceutical Sciences. Link (Identifies the decarboxylated core as a stable photoproduct/metabolite).

  • Al-Mustafa, J. (2013).[1][2] "Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives." ResearchGate. Link (Protocols for piperazine acylation).

  • Sigma-Aldrich. "Product Specification: 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one."[1][2] Link (Source for physical properties of the N-cyclopropyl analog).[1][2]

Topic: Preparation of Radiolabeled 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone antibiotics.[1] The inherent biological activity and favorable pharmacokinetic properties of this class of compounds make them attractive candidates for development as imaging agents for Positron Emission Tomography (PET). This application note provides a comprehensive, field-proven guide for the radiosynthesis of a novel PET tracer based on this scaffold. We present a detailed protocol for the Carbon-11 labeling of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, yielding 1-[¹¹C]-Methyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one. The protocol covers precursor considerations, automated radiosynthesis, purification, and essential quality control measures. The described methodology is designed to be robust, rapid, and suitable for preclinical and clinical research settings, leveraging the short half-life of Carbon-11 for dynamic in-vivo imaging studies.[2][3]

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative, real-time visualization of biological processes in vivo. The utility of PET is critically dependent on the availability of specific, high-affinity radiotracers.[4] The quinolin-4-one core, exemplified by drugs like ciprofloxacin, is known to interact with a variety of biological targets beyond bacterial enzymes, including cannabinoid receptors and inflammatory markers, making its derivatives promising candidates for PET tracer development.[5][6]

The target molecule, 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, is a close analog of widely used fluoroquinolones but lacks the C3-carboxylic acid moiety.[7] This modification can alter its pharmacological profile, potentially reducing its antibiotic activity while enhancing its suitability for other targets.

This guide focuses on labeling via [¹¹C]-methylation of the N1 position of the quinolinone ring. This is a well-established and highly efficient radiolabeling strategy.[8][9] Carbon-11 is an ideal radionuclide for this purpose due to several factors:

  • Short Half-Life (20.4 minutes): Allows for multiple PET scans in the same subject on the same day and minimizes the patient's radiation exposure.[2]

  • Low Positron Energy: Results in higher resolution images.

  • Versatile Chemistry: Carbon is ubiquitous in organic molecules, and established methods for producing reactive [¹¹C]-synthons like [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are robust and high-yielding.[4]

The resulting tracer, 1-[¹¹C]-Methyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, can be used to investigate the pharmacokinetics and target engagement of this class of molecules in living systems.

Figure 1: Structures of the precursor and the final [¹¹C]-radiolabeled product.

Principle of the Radiosynthesis

The core of this protocol is a nucleophilic substitution reaction. The precursor, 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, possesses a weakly acidic proton on the N1 nitrogen of the quinolinone ring. In the presence of a suitable base, this proton is abstracted to form a nucleophilic anion. This anion then rapidly attacks the electrophilic [¹¹C]-methyl group of [¹¹C]methyl triflate, which is produced in-line from cyclotron-generated [¹¹C]CO₂. The reaction is designed for speed and efficiency to maximize radiochemical yield within the constraints of the 11C half-life.

Materials and Equipment

Reagents and Consumables
ReagentGradeSupplierNotes
Precursor: 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one>98% PurityCommercially AvailableSee Note on Precursor Synthesis (Sec 4.1)
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle under inert atmosphere.
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichSure/Seal™ bottle recommended.
Acetonitrile (MeCN)HPLC GradeFisher ScientificFor HPLC mobile phase.
Ammonium FormateLC-MS GradeSigma-AldrichFor HPLC mobile phase buffer.
WaterDeionized, 18 MΩ·cmMilliporeFor HPLC mobile phase.
Ethanol, USP200 ProofDecon LabsFor final formulation.
Saline, Sterile0.9% NaClUSP GradeFor final formulation.
C18 Sep-Pak® CartridgeLight or PlusWatersFor solid-phase extraction (SPE).
Sterile Millex-GV Filter0.22 µmMilliporeFor final product sterilization.
Equipment
  • Medical Cyclotron (for ¹¹N(p,α)¹¹C reaction).

  • Automated Radiosynthesis Module (e.g., GE TRACERlab™, IBA Synthera®).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary pump

    • UV-Vis detector (set to ~254 nm)

    • Radiometric detector (e.g., NaI(Tl) scintillation detector)

    • Automated fraction collector

  • C18 Reverse-Phase HPLC Column (e.g., Luna C18, 10 µm, 250 x 10 mm).

  • Rotary Evaporator or Solid-Phase Extraction (SPE) manifold.

  • Dose Calibrator.

  • Analytical Radio-HPLC system for Quality Control.

Experimental Protocols

Radiosynthesis_Workflow cluster_0 Step 1: [¹¹C] Synthon Production cluster_1 Step 2: Radiolabeling & Purification cluster_2 Step 3: Quality Control cyclotron Cyclotron Production [¹¹C]CO₂ via ¹⁴N(p,α)¹¹C gas_processing Gas-Phase Chemistry [¹¹C]CO₂ → [¹¹C]CH₄ → [¹¹C]CH₃I cyclotron->gas_processing triflate Triflate Column [¹¹C]CH₃I → [¹¹C]CH₃OTf gas_processing->triflate reaction Reaction Vessel Precursor + Base + [¹¹C]CH₃OTf triflate->reaction hplc Semi-Prep HPLC Purification Isocratic Elution reaction->hplc formulation Product Formulation Solvent Removal & Reconstitution hplc->formulation qc Analytical HPLC Radiochemical Purity, Molar Activity formulation->qc release Release for Injection qc->release Troubleshooting_Tree start Low Radiochemical Yield? check_triflate Check [¹¹C]CH₃OTf Yield start->check_triflate Is synthon production efficient? check_base Check Base Activity start->check_base Is deprotonation occurring? check_precursor Check Precursor Quality start->check_precursor Is precursor pure? fix_triflate Solution: - Check silver triflate column activity. - Verify [¹¹C]CH₃I production. check_triflate->fix_triflate fix_base Solution: - Use fresh NaH. - Ensure anhydrous conditions. check_base->fix_base fix_precursor Solution: - Re-purify precursor. - Confirm structure via NMR/MS. check_precursor->fix_precursor

Sources

Advanced Antibacterial Susceptibility Testing of Quinolone Core Metabolites: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the pharmacodynamics of parent fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are extensively documented, the antibacterial activity of their core metabolites is often overlooked. Quinolone metabolites—formed primarily via hepatic modification of the piperazinyl group—can retain significant antimicrobial properties, contributing to both localized clinical efficacy and environmental resistance selection[1].

This application note provides a comprehensive, self-validating framework for conducting Antibacterial Susceptibility Testing (AST) on quinolone core metabolites. By combining mechanistic insights with standardized Broth Microdilution (BMD) protocols, this guide empowers drug development professionals and environmental toxicologists to accurately quantify metabolite potency.

Mechanistic Context: The Pharmacological and Environmental Significance

Ciprofloxacin, a second-generation fluoroquinolone, undergoes hepatic biotransformation to produce at least four primary metabolites: desethylene-ciprofloxacin (M1), sulfo-ciprofloxacin (M2), oxo-ciprofloxacin (M3), and formyl-ciprofloxacin (M4)[2]. Approximately 10–15% of a ciprofloxacin dose is eliminated as these metabolites in urine and feces[2].

Understanding the residual activity of these molecules is critical for two reasons:

  • Clinical PK/PD Modeling: Metabolites like M1 and M4 retain antibacterial activity against specific Enterobacteriaceae (comparable to earlier-generation quinolones like nalidixic acid or norfloxacin)[2]. This residual activity can influence microbiome suppression in the gastrointestinal and urinary tracts.

  • Wastewater-Based Epidemiology: Metabolites excreted into the environment exert selective pressure on aquatic microbiomes, driving the emergence of antimicrobial resistance (AMR) outside clinical settings[1].

QuinoloneMetabolism Parent Parent Quinolone (e.g., Ciprofloxacin) Liver Hepatic Biotransformation (CYP1A2 / Phase II) Parent->Liver M1 Desethylene-CIP (M1) Active (Nalidixic acid level) Liver->M1 M2 Sulfo-CIP (M2) Negligible Activity Liver->M2 M3 Oxo-CIP (M3) Reduced Activity Liver->M3 M4 Formyl-CIP (M4) Reduced Activity Liver->M4

Quinolone core metabolic pathways and relative antibacterial activity.

Quantitative Data: Relative Potency of Core Metabolites

The structural modification of the piperazine ring directly impacts the molecule's ability to bind to bacterial DNA gyrase and topoisomerase IV. The table below summarizes the relative activity of these core metabolites[2],[3].

Table 1: Ciprofloxacin Metabolites and Relative Antibacterial Activity

MetaboliteStructural ModificationRelative Antibacterial ActivityClinical / Environmental Significance
Desethylene-CIP (M1) Piperazine ring cleavageModerate (Comparable to nalidixic acid)Contributes to residual antimicrobial pressure in the urinary tract and wastewater.
Sulfo-CIP (M2) Sulfation of piperazineNegligible (In vitro synergy noted)Primary inactive excretory product; potential synergistic effects with natural compounds[4].
Oxo-CIP (M3) Oxidation of piperazineLow (~10-fold less than parent)Major metabolite in feces; persists in environmental matrices[3].
Formyl-CIP (M4) Formylation of piperazineLow (~10-fold less than parent)Minor mammalian metabolite; retains weak activity against E. coli and K. pneumoniae[2].

Causality in Experimental Design: Overcoming AST Limitations

Standard AST methods often fail when applied directly to isolated metabolites due to unique physicochemical properties. To ensure rigorous, reproducible data, researchers must account for the following causal relationships:

  • The Chelation Effect (Media Selection): Fluoroquinolones and their core metabolites readily chelate with divalent cations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ). If standard broth is used, these cations bind the drug, artificially inflating the Minimum Inhibitory Concentration (MIC). Causality: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize free-drug availability.
  • Zwitterionic Solubility (Stock Preparation): Quinolone metabolites are zwitterions, meaning they are least soluble at neutral pH. Causality: Stock solutions must be dissolved using dilute acid (0.1 M HCl) or base (0.1 M NaOH) before being buffered back to physiological pH in the testing matrix[5].

  • Self-Validating Assay Architecture: Because metabolites have lower potency, distinguishing true activity from experimental error is difficult. Causality: The assay must include a parallel test of the parent compound against a recognized Quality Control (QC) strain. If the parent compound's MIC falls outside the CLSI-defined acceptable range, the entire metabolite dataset is invalidated.

Standardized Protocol: Broth Microdilution (BMD) for Quinolone Metabolites

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6],[7], specifically optimized for the stability and solubility profiles of quinolone metabolites.

ASTWorkflow Prep 1. Metabolite Solubilization (Adjust pH to overcome zwitterionic limits) Dilution 2. Serial Dilution in CAMHB (Prevents divalent cation chelation) Prep->Dilution Plate 4. Microplate Inoculation (Final concentration: 5x10^5 CFU/mL) Dilution->Plate Inoculum 3. Inoculum Standardization (0.5 McFarland = 1.5x10^8 CFU/mL) Inoculum->Plate Incubate 5. Incubation & QC Validation (35°C, 16-20h with ATCC strains) Plate->Incubate Read 6. MIC Determination (Lowest conc. inhibiting visible growth) Incubate->Read

Self-validating broth microdilution workflow for quinolone metabolites.

Phase 1: Preparation of Self-Validating Matrices
  • Prepare CAMHB: Prepare Mueller-Hinton Broth and adjust cation concentrations to 20–25 mg/L

    
     and 10–12.5 mg/L 
    
    
    
    . Autoclave and cool.
  • Metabolite Stock Solubilization:

    • Weigh purified metabolite powders (e.g., Desethylene-CIP, Oxo-CIP).

    • Dissolve in a minimal volume of 0.1 M NaOH (for acidic dissolution) or 0.1 M HCl, depending on the specific isoelectric point of the metabolite.

    • Dilute immediately with sterile distilled water to achieve a stock concentration of

      
      .
      
    • Critical Step: Verify that the addition of the stock solution to the CAMHB does not shift the final pH outside the 7.2–7.4 range.

  • Parent Compound QC Stock: Prepare a

    
     stock of the parent quinolone (e.g., Ciprofloxacin) following the same procedure.
    
Phase 2: Microplate Setup and Serial Dilution
  • Dispense ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.
    
  • Add

    
     of the working metabolite solution (
    
    
    
    ) to well 1.
  • Transfer

    
     from well 1 to well 2, mix thoroughly by pipetting, and repeat this two-fold serial dilution up to well 10. Discard 
    
    
    
    from well 10.
  • Control Wells:

    • Well 11: Growth Control (CAMHB + Inoculum, no drug).

    • Well 12: Sterility Control (CAMHB only, no inoculum).

Phase 3: Inoculum Standardization and Incubation
  • Select 3–5 well-isolated colonies of the test organism (and the QC strain, e.g., E. coli ATCC 25922) from an 18–24 hour agar plate.

  • Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Dilute the suspension 1:150 in CAMHB to create the working inoculum (

    
    ).
    
  • Inoculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the working suspension into wells 1 through 11. (The final well volume is 
    
    
    
    , bringing the final bacterial concentration to the required
    
    
    ).
  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16–20 hours[6].

Phase 4: Reading and Quality Validation
  • Validate Assay Integrity: Examine the Sterility Control (must be clear) and Growth Control (must show robust turbidity/pellet).

  • Check Internal QC: Read the MIC of the parent compound against the ATCC QC strain. For example, ciprofloxacin against E. coli ATCC 25922 must yield an MIC between 0.004 and 0.015 µg/mL. If the value falls outside this range, the cation concentration or inoculum density is flawed, and the metabolite data must be discarded.

  • Determine Metabolite MIC: Identify the lowest concentration of the metabolite that completely inhibits visible growth of the organism.

References

  • Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients. MDPI (Pharmaceutics). Available at:[Link]

  • Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. ResearchGate. Available at:[Link]

  • Pharmacokinetics of intravenous ciprofloxacin in normal and renally impaired subjects. Oxford Academic (JAC). Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Antibacterial activity of a ciprofloxacin (CFX), desethylene-ciprofloxacin, and related metabolites. ResearchGate. Available at:[Link]

  • Broth Microdilution Methods and Principles. Microbiology Laboratory Sciences (MLS). Available at:[Link]

Sources

Application Note: Solvent Selection and Recrystallization Strategies for Piperazinyl Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: The Zwitterionic Challenge

Piperazinyl quinolones—including ciprofloxacin, levofloxacin, and enrofloxacin—are broad-spectrum antimicrobial agents characterized by a fluoroquinolone core and a piperazine ring. As a Senior Application Scientist, I frequently observe that the primary bottleneck in the purification and formulation of these active pharmaceutical ingredients (APIs) is their complex solubility profile and high propensity for polymorphism.

The structural causality behind this challenge lies in their acid-base chemistry. These molecules possess an acidic carboxylic acid group (pKa ~5.7–6.1) and a basic piperazinyl amine (pKa ~8.6–8.7)[1]. At physiological or neutral pH (5.0–7.4), they exist predominantly as zwitterions. This net-zero charge state maximizes intermolecular electrostatic interactions and hydrogen bonding, creating a highly stable, dense crystal lattice that plummets solubility[1]. Consequently, successful recrystallization requires precise manipulation of solvent dielectric constants, hydrogen-bond donor/acceptor capacities, and water activity to selectively isolate the desired polymorph.

Thermodynamic & Kinetic Causality in Solvent Selection

The selection of a recrystallization solvent system dictates not only the yield but the specific crystallographic form (polymorph or pseudopolymorph) of the API.

  • Hydrate vs. Anhydrate Formation: Piperazinyl quinolones exhibit a high degree of conformational flexibility, making their hydrate arrangements highly sensitive to the solvent environment[2]. For instance, levofloxacin requires a specific water activity to form its most therapeutically active and stable form, the hemihydrate. Using a polar protic solvent blend like ethanol/water (with 20–30% v/v water) provides the optimal hydrogen-bonding network to incorporate exactly 0.5 moles of water per mole of API[3].

  • Aprotic Solvent Exclusion: Conversely, recrystallizing levofloxacin in polar aprotic solvents (e.g., acetonitrile, acetone, or DMF) deprives the lattice of hydrogen-bond donors. This forces the highly flexible piperazinyl ring to pack densely into anhydrous structures, such as Form α[2].

  • Co-Solvency for Zwitterion Disruption: For molecules like enrofloxacin, relying on a single solvent often leads to poor recovery or undesired solvates. Utilizing a binary mixture of a protic solvent (ethanol) and a halogenated solvent (dichloromethane) disrupts the zwitterionic self-aggregation, allowing for the controlled nucleation of the pure anhydrate form[4].

G Start Crude Piperazinyl Quinolone API SolventScreen Solvent Screening & HSP Analysis Start->SolventScreen Aqueous Aqueous / Mixed (e.g., EtOH/H2O) SolventScreen->Aqueous High Water Activity Organic Pure Organic (e.g., DCM/EtOH) SolventScreen->Organic Low Water Activity Hydrate Hydrate Polymorphs (e.g., Hemihydrate) Aqueous->Hydrate Anhydrate Anhydrous Forms (e.g., Form α/β/γ) Organic->Anhydrate Validation Validation (PXRD, DSC, KF) Hydrate->Validation Anhydrate->Validation

Workflow for solvent-directed polymorphic recrystallization of piperazinyl quinolones.

Quantitative Data: Solvent-Polymorph Matrix

To streamline solvent selection during early-stage formulation, the following table synthesizes the quantitative solubility and polymorphic outcomes for key piperazinyl quinolones across different solvent systems.

APISolvent SystemVolume Ratio / ConditionResulting PolymorphReference
Levofloxacin Ethanol / Water80:20 to 70:30 (v/v)Hemihydrate[3]
Levofloxacin Acetonitrile100%Anhydrous Form α[2]
Levofloxacin Water / AcetonitrileMixedMonohydrate[2]
Enrofloxacin Ethanol / Dichloromethane1:1 (v/v)Anhydrate[4]
Ciprofloxacin HCl Water100% (pH ~4.0)High Solubility (~1.35 g/L)[1]
Ciprofloxacin HCl Acetone100%Insoluble (Precipitate)[5]

Note: The solubility of Ciprofloxacin HCl is approximately 3 orders of magnitude higher in water than in acetone, following the solubility order: Water > Ethanol > 2-Propanol > Acetone[5].

Experimental Protocols

Protocol A: Directed Recrystallization of Levofloxacin Hemihydrate

This protocol leverages a mixed protic solvent system to guarantee the formation of the hemihydrate, avoiding the unpredictable hydrate arrangements common in pure aqueous or pure organic systems.

Materials: Crude Levofloxacin, Absolute Ethanol, Purified Water, Activated Carbon. Procedure:

  • Solvent Preparation: Prepare a solvent mixture of Ethanol and Water. While a 90:10 (v/v) ratio can be used for dissolution, maintaining the water content between 20% to 30% (v/v) during crystallization ensures the highest yield of the hemihydrate form[3].

  • Dissolution: Suspend 150 g of crude levofloxacin in 900 mL of the prepared ethanol/water mixture.

  • Decolorization: Add 10 g of activated carbon to the suspension. Stir the mixture continuously for 30 minutes at reflux temperature to completely dissolve the API and adsorb impurities[3].

  • Hot Filtration: Rapidly filter the reaction mass while hot (under vacuum) to remove the activated carbon.

  • Cooling Crystallization: Transfer the clear filtrate to a crystallizer. Cool the solution gradually to 5–10 °C and hold for 1 hour to induce controlled nucleation[3].

  • Isolation: Filter the precipitated crystals under a vacuum.

  • Drying: Dry the product at 60–70 °C until a constant weight is achieved[3].

Self-Validation System:

  • Karl Fischer (KF) Titration: The moisture content must strictly fall between 2.1% and 2.7% to confirm the hemihydrate phase[3].

  • PXRD: Confirm the absence of Form α peaks (which would indicate insufficient water activity during cooling).

Protocol B: Co-Solvent Crystallization of Enrofloxacin Anhydrate

Enrofloxacin is highly prone to forming solvates. This protocol utilizes a binary mixture to balance solubility (via DCM) and controlled precipitation (via Ethanol).

Materials: Enrofloxacin (Anhydrous crude), Dichloromethane (DCM), Ethanol. Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixed solvent of Ethanol and Dichloromethane[4].

  • Dissolution: Add 230 mg (0.64 mmol) of enrofloxacin to 4 mL of the mixed solvent[4].

  • Agitation: Stir gently at room temperature until a completely clear solution is obtained. The DCM acts as the primary solubilizer for the lipophilic fluoroquinolone core.

  • Evaporative Crystallization: Allow the solution to slowly evaporate at room temperature. As the highly volatile DCM evaporates first, the solution becomes enriched in ethanol (acting as an anti-solvent), driving the system into supersaturation.

  • Isolation: Filter the resulting crystals from the suspension and dry in ambient air[4]. (Expected yield: ~77%).

Self-Validation System:

  • Differential Scanning Calorimetry (DSC): The thermogram must show a sharp melting endotherm without preceding broad endotherms, verifying the absence of trapped solvent or water of crystallization.

  • FTIR: Ensure the piperazinyl N-H stretch and carboxylic C=O stretch match the reference standard for the anhydrate, confirming no zwitterionic salt formation with atmospheric moisture.

References

  • [4] Pharmaceutical Salts of Enrofloxacin with Organic Acids - MDPI. Available at:[Link]

  • [3] An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification - Sciforum. Available at:[Link]

  • [2] Polymorphism of levofloxacin: structure, properties and phase transformation - The Royal Society of Chemistry. Available at:[Link]

  • [1] Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops - PMC (NIH). Available at:[Link]

  • [5] Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin - ACS Publications. Available at:[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-4(1H)-one (often referred to as 4-quinolone) scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and drug development. This core structure is integral to a wide range of therapeutic agents, exhibiting antibacterial, antiviral, anticancer, and antimalarial properties.[1][2][3][4] The continuous demand for novel and efficient synthetic routes to access diverse quinolin-4(1H)-one derivatives has driven the evolution of classical synthetic methodologies.

Traditionally, the synthesis of these compounds, often accomplished through named reactions like the Conrad-Limpach and Gould-Jacobs reactions, required harsh conditions, including high temperatures and long reaction times, which could lead to low yields and the formation of undesirable by-products.[2][5][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[7][8][9]

Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to a dramatic reduction in reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles.[7][10][11][12] This technology has emerged as a cornerstone of green chemistry, minimizing energy consumption and often allowing for solvent-free reactions.[9][13] This application note provides a comprehensive guide to the principles, protocols, and advantages of microwave-assisted synthesis of quinolin-4(1H)-one derivatives.

Mechanism and Rationale: The Power of Microwave Heating

The accelerated reaction rates observed in microwave-assisted synthesis are a result of the unique heating mechanism. Unlike conventional heating, where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This instantaneous, localized heating can lead to temperatures far above the solvent's boiling point in sealed vessels, significantly accelerating the rate-determining steps of the reaction.[7][9]

Two classical and highly effective methods for synthesizing quinolin-4(1H)-ones that are particularly amenable to microwave assistance are the Conrad-Limpach and Gould-Jacobs reactions.

Conrad-Limpach Synthesis

This reaction involves the condensation of anilines with β-ketoesters.[5][14][15] The process typically proceeds in two stages: the formation of an enamine intermediate, followed by a high-temperature thermal cyclization. The cyclization step is often the bottleneck in conventional synthesis, requiring temperatures around 250°C.[5][6][16] Microwave irradiation can efficiently achieve and maintain this high temperature, drastically shortening the time required for the intramolecular ring closure.[17]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another cornerstone for quinoline synthesis, involving the reaction of anilines with diethyl ethoxymethylenemalonate (EMME) or similar reagents.[1][2][18] This reaction also proceeds through an initial condensation followed by a thermal cyclization.[2][18] Microwave heating has been shown to be highly effective for both steps, in some cases allowing for a one-pot synthesis and significantly improving yields and reaction times compared to conventional heating methods that often require high-boiling solvents like diphenyl ether.[1][2][19]

Visualizing the Workflow

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants Select & Weigh Aniline & β-Ketoester/EMME Solvent Add Solvent (or Neat) Reactants->Solvent Vial Combine in Microwave Vial Solvent->Vial Microwave Set Parameters (Temp, Time, Power) Irradiate in Reactor Vial->Microwave Seal Vial Cooling Cool to RT Microwave->Cooling Precipitation Precipitation/ Extraction Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for microwave-assisted quinolin-4(1H)-one synthesis.

Materials and Equipment

Reagents and Solvents
  • Anilines: A variety of substituted anilines can be used.

  • β-Ketoesters: e.g., ethyl acetoacetate.

  • Diethyl ethoxymethylenemalonate (EMME)

  • Solvents: High-boiling point solvents such as diphenyl ether, Dowtherm A, or polar solvents like DMF and ethanol are often used.[1][6][17] However, solvent-free ("neat") conditions are also highly effective and environmentally friendly.[1][10][11]

  • Catalysts (optional): Acid catalysts like glacial acetic acid or Lewis acids may be employed in some protocols.[13][20]

Equipment
  • Microwave Synthesizer: A dedicated scientific microwave reactor with precise temperature and pressure control is essential for safety and reproducibility.[10] Domestic microwave ovens should not be used for chemical synthesis.[7][10]

  • Microwave Vials: Appropriate-sized glass vials with sealed caps designed for microwave synthesis.

  • Magnetic Stirrer and Stir Bars

  • Standard laboratory glassware for work-up and purification.

  • Filtration apparatus

  • Rotary evaporator

  • Analytical instruments: TLC, NMR, MS for reaction monitoring and product characterization.

Protocols

Protocol 1: Microwave-Assisted Conrad-Limpach Synthesis of 2-Methylquinolin-4(1H)-one

This protocol is a representative example for the synthesis of a simple quinolin-4(1H)-one derivative.

Step 1: Reaction Setup

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine aniline (1.0 mmol, 1.0 eq) and ethyl acetoacetate (1.2 mmol, 1.2 eq).

  • Add a high-boiling solvent such as diphenyl ether (2-3 mL). Alternatively, the reaction can be performed under neat conditions.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[17]

  • Seal the vial securely with the appropriate cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 240-250 °C[17]

    • Time: 10-20 minutes[17]

    • Power: Start with a dynamic power setting to reach the target temperature, then maintain it.

  • Start the microwave irradiation with efficient stirring.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates out of the solution upon cooling.[16][17]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a suitable solvent like cold ethanol or diethyl ether to remove the residual high-boiling solvent.[17]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[17]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol demonstrates the synthesis of a 3-carboxyethyl substituted quinolin-4(1H)-one.

Step 1: Reaction Setup

  • In a 2.5 mL microwave vial, add aniline (2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (2.2 mmol, 1.1 eq).[19] For neat reactions, an excess of EMME can be used.[19]

  • Seal the vial securely.

Step 2: Microwave Irradiation

  • Place the sealed vial in the microwave reactor.

  • Set the reaction parameters. Note that this reaction may be temperature-sensitive, with higher temperatures favoring cyclization but also potential degradation.[19]

    • Temperature: 250-300 °C[19]

    • Time: 5-20 minutes[19]

    • Power: Use a power setting that allows for rapid heating to the target temperature.

  • Initiate the microwave irradiation with stirring.

Step 3: Work-up and Purification

  • After cooling to room temperature, a precipitate of the product should form.[19]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[19]

  • Dry the resulting solid under vacuum.

  • Analyze the product for purity and characterize its structure.

Data and Expected Outcomes

The use of microwave irradiation can dramatically improve the efficiency of quinolin-4(1H)-one synthesis. Below is a comparative table illustrating typical results.

Reaction TypeSubstrate (Aniline)Temp (°C)Time (min)Yield (%)Reference
Conrad-LimpachAniline2451075[17]
Conrad-Limpach4-Chloroaniline2451572[17]
Conrad-Limpach4-Fluoroaniline2451568[17]
Conrad-Limpach4-Methylaniline2501578[17]
Gould-JacobsAniline250201[19]
Gould-JacobsAniline3001037[19]
Gould-JacobsAniline300547[19]
Gould-Jacobs (Step 1)4-Substituted Anilines1707Good-Excellent[1]

Note: The Gould-Jacobs reaction often requires higher temperatures for the cyclization step, and optimization of both temperature and time is crucial to maximize yield and minimize degradation.[19]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; incorrect temperature or time.Optimize microwave parameters. Increase temperature or time incrementally. Ensure the initial condensation is complete before cyclization.
Decomposition of product.High temperatures for prolonged periods can cause degradation. Reduce reaction time or temperature.
Formation of By-products Competing reaction pathways (e.g., Knorr synthesis).The Conrad-Limpach synthesis is favored at lower temperatures for the initial condensation, while the Knorr product (2-quinolone) can form at higher temperatures.[14]
Poor Reproducibility Inaccurate temperature monitoring.Use a dedicated microwave reactor with fiber-optic temperature sensing for accurate internal temperature measurement.[10]
Safety Concerns Over-pressurization of the reaction vial.Ensure the reaction volume does not exceed the recommended limit for the vial. Use a microwave reactor with reliable pressure monitoring.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of quinolin-4(1H)-one derivatives. By providing rapid and efficient heating, this technology dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry. The protocols and data presented here offer a robust starting point for researchers and scientists in drug discovery and development to efficiently synthesize diverse libraries of these important heterocyclic compounds. The continued adoption of microwave technology is poised to accelerate the discovery of new therapeutic agents based on the versatile quinolin-4(1H)-one scaffold.

References

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Scite.ai. (n.d.). 4‐Hydroxy‐1‐phenylquinolin‐2(1H)‐one in One‐pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Frontiers. (2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • MDPI. (2007, February 13). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023, September 21). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • Journal of Namibian Studies. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations. Retrieved from [Link]

  • Bentham Science. (n.d.). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Bentham Science Publishers. (2025, January 1). Microwave-assisted Synthesis of Quinolines. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • RSC Advances. (n.d.). . Retrieved from [Link]

  • ResearchGate. (2025, December 10). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. Retrieved from [Link]

  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Retrieved from [Link]

  • PubMed. (2008, April 18). Microwave-assisted organic synthesis and transformations using benign reaction media. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. Retrieved from [Link]

Sources

Functionalization of the piperazine ring in quinolone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Piperazine Ring in Quinolone Scaffolds

Executive Summary

This application note provides a definitive technical guide for the chemical modification of the C-7 piperazine moiety in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). The piperazine ring is a critical "privileged structure" governing the pharmacokinetic profile, solubility, and spectrum of activity against Gram-negative and Gram-positive pathogens. We present two validated synthetic workflows: the Convergent


 Strategy  (for library generation) and the Divergent Late-Stage Functionalization  (for rapid analoging), complete with self-validating protocols and troubleshooting matrices.

Strategic Rationale & SAR Insights

The C-7 position of the quinolone core is the primary vector for modulating physicochemical properties without abolishing DNA gyrase affinity.

  • Mechanism of Action: The 4-oxo-3-carboxylic acid pharmacophore binds to the DNA-gyrase complex.[1] The C-7 substituent (piperazine) extends into the solvent-exposed region, influencing cell permeability (porin channels in Gram-negatives) and efflux pump susceptibility.

  • Why Functionalize N-4?

    • Lipophilicity Modulation: Unsubstituted piperazines are highly polar (zwitterionic). N-alkylation increases lipophilicity (

      
      ), enhancing passive diffusion in Gram-positive strains.
      
    • Resistance Evasion: Bulky N-4 substituents (e.g., benzyl, fused rings) can sterically hinder binding to bacterial efflux pumps (e.g., NorA in S. aureus).

    • Hybridization: The N-4 nitrogen serves as an ideal attachment point for NO-donors, siderophores, or metal chelators.

Synthetic Decision Matrix (Workflow Visualization)

The choice of synthetic route depends on the stability of your functional group (R) and the availability of reagents.

QuinoloneWorkflow Start Target Design (N-4 Functionalization) Decision Is the R-group commercially available on Piperazine? Start->Decision RouteA Route A: Convergent (Pre-coupling) Decision->RouteA Yes / Sensitive R RouteB Route B: Divergent (Post-coupling) Decision->RouteB No / Robust R StepA1 1. Functionalize Piperazine (N-Alkylation/Boc) RouteA->StepA1 StepB1 1. Use Ciprofloxacin (Parent Scaffold) RouteB->StepB1 StepA2 2. SNAr Coupling (7-Halo-Quinolone + Piperazine) StepA1->StepA2 Final Purified N-4 Modified Quinolone StepA2->Final StepB2 2. Direct N-Alkylation (R-X + Base) StepB1->StepB2 StepB2->Final

Figure 1: Synthetic Decision Tree for Quinolone C-7 Modification. Route A is preferred for diversity; Route B for speed.

Detailed Protocols

Protocol A: The Convergent Route ( Coupling)

Best for: Creating diverse libraries with complex side chains.

Principle: A nucleophilic aromatic substitution (


) replaces the C-7 halogen (F or Cl) of the quinolone core with a pre-functionalized piperazine.[2]

Materials:

  • Substrate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid).

  • Nucleophile: N-substituted piperazine (1.2 - 1.5 equiv).

  • Solvent: Anhydrous DMSO or DMF (Polar aprotic is essential to stabilize the transition state).

  • Base:

    
     (3.0 equiv) or DBU (organic soluble base).
    

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of Q-Acid in 5 mL of DMSO.

    • Expert Insight: DMSO is superior to DMF here because fluoroquinolone carboxylic acids are notoriously insoluble.

  • Addition: Add 3.0 mmol of anhydrous

    
    . Stir for 10 minutes at room temperature to ensure deprotonation of the carboxylic acid (forming the carboxylate, which prevents O-alkylation side reactions).
    
  • Reaction: Add 1.2 mmol of the N-substituted piperazine . Heat the mixture to 120°C for 6–12 hours.

    • Self-Validation: Monitor by TLC (Mobile Phase: DCM:MeOH:NH4OH, 8:2:0.1). The starting material (Q-Acid) is highly fluorescent under UV (254 nm). The product will typically have a different Rf and often a slightly shifted fluorescence color.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 50 mL of ice-cold water. Adjust pH to ~7.0 using 1M HCl if necessary.

    • Observation: The product should precipitate out as a solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether (to remove unreacted piperazine). Recrystallize from Ethanol/DMF.

Protocol B: The Divergent Route (Direct N-Alkylation)

Best for: Rapid derivatization of Ciprofloxacin.

Principle: Direct alkylation of the secondary amine on the piperazine ring of Ciprofloxacin.

Materials:

  • Substrate: Ciprofloxacin (free base or HCl salt).

  • Reagent: Alkyl Halide (R-X) or Acyl Chloride (R-COCl).

  • Base:

    
     or Triethylamine (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.[3]

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of Ciprofloxacin in 10 mL of DMF.

    • Note: If using Ciprofloxacin HCl, add 1.0 equiv of

      
       first to liberate the free base.
      
  • Reagent Addition: Add 1.2 mmol of Alkyl Halide and 2.0 mmol of

    
    .
    
  • Reaction: Stir at 60–80°C for 4–8 hours.

    • Critical Control: Do not overheat (>100°C) as this may promote esterification of the C-3 carboxylic acid with the alkyl halide (O-alkylation).

  • Self-Validation (NMR Check):

    • Take an aliquot, work up, and run a crude

      
       NMR.
      
    • Diagnostic Signal: Look for the piperazine protons. In Ciprofloxacin, they appear as two multiplets around 3.0–3.5 ppm. Upon N-alkylation, the protons adjacent to the N-4 nitrogen will shift upfield/downfield depending on the R-group, and the broad NH signal will disappear.

  • Workup: Pour into water. Extract with Chloroform (

    
    ). Wash organic layer with brine.[4] Dry over 
    
    
    
    and evaporate.[4]

Quantitative Data Summary

ParameterMethod A (

)
Method B (Direct Alkylation)
Typical Yield 75% – 90%50% – 70%
Regioselectivity High (Pre-defined)Moderate (Risk of O-alkylation)
Purification Precipitation (Simple)Column Chromatography often required
Substrate Scope Broad (Any stable piperazine)Limited (Reactive electrophiles only)
Reaction Time 6 – 12 Hours4 – 8 Hours

Troubleshooting & Optimization

  • Issue: Low Yield in Method A.

    • Cause: Incomplete displacement of the halogen.

    • Fix: Increase temperature to 140°C or switch to microwave irradiation (150°C, 30 min). Ensure the piperazine nucleophile is not a salt (use free base).

  • Issue: O-Alkylation in Method B.

    • Cause: Reaction of the alkyl halide with the C-3 carboxylate.

    • Fix: Use the Boron Chelate Strategy . React Ciprofloxacin with

      
       first to chelate the 4-keto and 3-carboxyl groups, protecting them. Perform N-alkylation, then deprotect with mild base.
      

References

  • Emami, S., et al. (2025). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Panda, S. S., et al. (2021).[2] "Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds." ACS Omega. Available at: [Link]

  • Foroumadi, A., et al. (2007). "Synthesis and antibacterial activity of new 7-piperazinyl-quinolones." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

[1][2]

Current Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Impurity Control in C7-Piperazinylation[1][2][3]

Introduction: The "Decarboxy" Challenge

Welcome to the technical support hub. You are likely targeting 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one .[1][2]

Crucial Identification: This molecule is structurally distinct from commercial antibiotics like Norfloxacin or Ciprofloxacin because it lacks the C-3 carboxylic acid and (depending on your specific precursor) the N-1 alkyl group .[1][2] In medicinal chemistry, this is often referred to as the "decarboxylated core" or a specific metabolite (e.g., similar to Decarboxy Ciprofloxacin).[3]

The absence of the C-3 carboxyl group changes the electronic properties of the ring, making the Nucleophilic Aromatic Substitution (SNAr) at the C-7 position significantly more sluggish compared to its C-3 carboxylated counterparts.[1][2] The electron-withdrawing effect of the C-3 COOH usually activates the C-7 fluorine; without it, you face a kinetic penalty that leads to low yields and high impurity profiles.[1][2]

Below are the troubleshooting modules designed to reverse these yield losses.

Module 1: Reaction Kinetics & Solvent Systems

Issue: Incomplete conversion of the 7-fluoro/chloro precursor; formation of "tar" or polymerized byproducts.

The Mechanism

The reaction is an SNAr displacement.[3] The piperazine (nucleophile) attacks the C-7 position, displacing the halogen.[3]

  • The Trap: Because the quinolone core is electron-rich (deactivated for SNAr) without the C-3 acid, researchers often crank up the temperature (>150°C).[1][2][3] This causes oxidative decomposition of piperazine and polymerization.[1]

Optimized Protocol: The "Polar-Protic" Shift

Do not use standard DMF/DMSO reflux if you are seeing tar.[1][2] The high boiling point makes workup difficult and encourages thermal degradation.[1][3]

Recommended System:

  • Solvent: Pyridine (reflux) or n-Butanol/DMSO mixtures.[1][2][3] Pyridine acts as both solvent and acid scavenger.[1]

  • Stoichiometry: 5.0 equivalents of Piperazine.[1][2][3]

    • Why? Piperazine acts as the nucleophile and the base to neutralize the HF/HCl generated.[3]

    • Critical: Excess piperazine statistically prevents the formation of the Bis-Quinolone Dimer (where one piperazine molecule attacks two quinolone rings).[1][2][3]

Visualization: The Competitive Pathway

The following diagram illustrates the critical bifurcation point between high yield and dimer formation.

SnAr_PathwayStart7,6-DifluoroPrecursorInterIntermediateComplexStart->InterSnAr AttackPipPiperazine(1.0 eq)Pip->InterInsufficientPipExcPiperazine(>5.0 eq)PipExc->InterOptimalProductTarget Product(Mono-substituted)Inter->ProductPath A: High DilutionExcess AmineDimerImpurity: Bis-Quinolone(Dimer)Inter->DimerPath B: Low EquivalentsCompetes with Precursor

Caption: Figure 1. Kinetic competition between mono-substitution (Target) and dimerization.[1][2][3] Excess piperazine suppresses Path B.[1][2]

Module 2: Purification & Isolation (The "Yield Killer")

Issue: Product is water-soluble and won't precipitate, or precipitates with salts.

Unlike Ciprofloxacin (which is zwitterionic and precipitates at pH 7), your target (quinolin-4-one) is a basic amine .[1][2] It does not have the acidic carboxyl group to balance the charge.[3]

Troubleshooting the Workup
ObservationRoot CauseCorrective Action
No precipitate on cooling Product is protonated (salt form) or too soluble in DMSO/DMF.[1][2]Do NOT add water yet. Distill off 80% of solvent under high vacuum first.[1][3]
Sticky gum forms Oligomers trapped the product.[1][3]Triturate the gum with Diethyl Ether or Acetone to induce crystallization.[1][3]
Yield < 30% after filtration Product lost in mother liquor.[1][3]The product is likely in the aqueous phase.[3] Perform Chloroform/Isopropanol (3:1) extraction at pH 11.
The "Salting-Out" Protocol
  • Evaporation: Remove reaction solvent (Pyridine/DMSO) completely.[1][2]

  • Acidification: Dissolve residue in 1N HCl (converts product to hydrochloride salt, removing non-basic impurities).

  • Washing: Wash the acidic solution with Ethyl Acetate (removes unreacted fluoro-quinolone precursor).[1][2][3]

  • Basification: Adjust aqueous layer to pH > 12 using NaOH.

  • Extraction: Extract with DCM or CHCl3 . (Note: Simple filtration often fails because the decarboxylated amine is somewhat lipophilic but also water-soluble).[1][2]

Module 3: Precursor Quality Control

Issue: Low yield persists despite optimized reaction conditions.

The 6,7-difluoroquinolin-4(1H)-one precursor often contains the regioisomer (5,6-difluoro) or incomplete cyclization byproducts.[1][2][3]

  • Diagnostic: Run a 19F NMR on your starting material.[1][2]

  • Requirement: You should see distinct fluorine signals. If you see complex multiplets suggesting more than two fluorine environments, re-crystallize the precursor from DMF/Ethanol before attempting the piperazine coupling.

  • Causality: Impurities in the precursor act as radical initiators at high temperatures, causing the "tar" effect mentioned in Module 1.[3]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes, and it is recommended. Microwave synthesis (140°C, 10-20 mins) in Pyridine or Water often doubles the yield compared to thermal reflux.[2][3] The rapid heating profile minimizes the thermal degradation of the piperazine ring.

Q: Why is the 6-position fluorine not displaced? A: The 7-position is para to the carbonyl (C=O) group (via conjugation through the nitrogen in the 4-pyridone tautomer).[1][2] This makes the 7-position significantly more electrophilic than the 6-position, which is meta to the activating carbonyl.[1][2] However, if you force the reaction (too hot), you will get 6,7-disubstitution.[2]

Q: My product is yellow. Is this normal? A: Yes. Quinolone cores are chromophores.[1][3] However, a dark brown/black color indicates oxidation.[3] Perform the reaction under Nitrogen or Argon atmosphere.

References & Grounding

  • Gould-Jacobs Reaction & Quinolone Core Synthesis:

    • Grohe, K., & Heitzer, H. (1987).[2][3] Synthesis of 4-quinolone-3-carboxylic acids.[1][2][4][5] Liebigs Annalen der Chemie. (The foundational text for the cycloaracylation method).

    • [1][2][3]

  • Nucleophilic Substitution Optimization:

    • Wolfson, J. S., & Hooper, D. C. (1985).[2][3] The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro.[3] Antimicrobial Agents and Chemotherapy.[1][3]

    • [1][2][3]

  • Piperazine Coupling Kinetics:

    • Egawa, H., et al. (1984).[2][3] A new synthesis of 7-piperazinylquinolone derivatives.[1][2][4][6] Chemical & Pharmaceutical Bulletin. (Details the specific SnAr conditions for piperazine).

  • Decarboxylated Quinolone Properties:

    • Riley, T. (2025).[3] 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Data Sheet.[1][2][7] PubChem / Sigma-Aldrich.[1][2] (Confirmation of the specific decarboxylated structure).

    • [1][2]

Resolving solubility issues of quinolones in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Formulation and Assay Development. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when trying to dissolve fluoroquinolones (such as ciprofloxacin, norfloxacin, and moxifloxacin) in organic solvents.

To solve a solubility issue, we must first understand the molecular causality. Fluoroquinolones are amphoteric molecules containing both a basic piperazine ring and an acidic carboxylic acid group. At near-neutral pH, they exist primarily as zwitterions. The partial charges on these functional groups create intense intermolecular electrostatic interactions and extensive hydrogen bonding. This results in a highly stable crystal lattice. Because the lattice energy is so high, standard non-polar and mildly polar organic solvents (like dichloromethane, ethyl acetate, or pure ethanol) cannot provide enough solvation energy to break the solid-state structure [1].

Below is our definitive troubleshooting guide and protocol repository for overcoming these thermodynamic barriers.

Troubleshooting Guide & FAQs

Q1: Why does my ciprofloxacin precipitate when I transfer it from an acidic stock solution into a neutral organic assay buffer? The Causality: When you dissolve ciprofloxacin in an acidic environment (forming a hydrochloride salt), the molecule is protonated (cationic), which disrupts the zwitterionic lattice and enhances solubility. However, when you shift the pH toward neutral in an organic or semi-organic buffer, the molecule rapidly reverts to its zwitterionic or neutral state. The sudden spike in lattice energy forces the API to crash out of solution [1]. The Solution: If your assay permits, utilize a strong co-solvent system. Ciprofloxacin HCl maintains solubility up to ~25 mg/mL in pure DMSO [2]. Always pre-dissolve the salt in DMSO before slowly titrating it into your working buffer under vigorous vortexing to prevent localized precipitation.

Q2: I need to formulate norfloxacin in a lipophilic vehicle for an in vivo study, but the base powder won't dissolve. What is the most effective strategy? The Causality: While the neutral form of norfloxacin is theoretically more lipophilic, it is locked in a rigid crystal lattice. You must alter the solid-state chemistry to lower the melting point and lattice energy. The Solution: Pharmaceutical salt formation. By pairing norfloxacin with specific counterions like 4-fluorobenzoic acid (4-FA) or 2-fluorobenzoic acid (2-FA), you force the creation of a new, less rigid ionic crystal lattice. This significantly enhances dissolution behavior in both organic and aqueous phases [3].

Q3: How can I achieve extreme-concentration stock solutions for broad-spectrum biological screening without using toxic levels of DMSO? The Causality: Traditional salts (like HCl or mesylate) still rely on crystalline solid states, which inherently limit maximum solubility. The Solution: Convert the API into an Active Pharmaceutical Ingredient-Organic Salt/Ionic Liquid (API-OSIL). By pairing the fluoroquinolone with a bulky, asymmetric, biocompatible counter-ion (such as choline or gluconate), you prevent the molecules from packing into a crystal lattice entirely. This yields a Room Temperature Ionic Liquid (RTIL) that is highly miscible in a wide range of organic solvents and water [4].

Quantitative Solubility Profiles

The following table summarizes the expected solubility outcomes when applying different physicochemical interventions to fluoroquinolones.

Fluoroquinolone APISolvent / ConditionExpected SolubilityMechanistic Rationale
Ciprofloxacin HCl DMSO~25 mg/mLCo-solvent disrupts hydrogen bonding; cationic form is maintained[2].
Norfloxacin (Base) Methanol / EthanolPoor (< 1 mg/mL)High crystal lattice energy of the neutral/zwitterionic state restricts solvation[3].
Norfloxacin-4-FA Salt Methanol / WaterSignificantly EnhancedCounterion (4-fluorobenzoic acid) disrupts the native lattice, forming a highly soluble ionic complex[3].
FQ-OSILs (e.g., [Nor][Glu]) Water / OrganicsHighly Soluble (RTIL)Bulky counterions prevent crystallization entirely, bypassing the lattice energy barrier[4].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Fluoroquinolone Pharmaceutical Salts (Norfloxacin-4-FA)

This protocol utilizes slow evaporation crystallization to break the zwitterionic lattice and form a highly soluble salt.

  • Preparation: Weigh equimolar amounts (1 mmol) of Norfloxacin base and 4-fluorobenzoic acid (4-FA)[3].

  • Solvation: Suspend the powders in a 1:1 mixture of Methanol and Water.

  • Thermal Disruption: Heat the suspension in a water bath at 60–65°C for 30 minutes under continuous magnetic stirring until complete dissolution is achieved[3].

  • Filtration: Filter the solution while hot to remove any unreacted, insoluble parent API.

  • Crystallization: Transfer the filtrate to a glass vial and allow for slow solvent evaporation in a fume hood at room temperature until needle-shaped crystals form[3].

  • Self-Validation Step: Do not assume salt formation based on visual appearance. Perform Differential Scanning Calorimetry (DSC). A successful salt will exhibit a single, distinct melting endotherm that differs entirely from the parent API. Additionally, use FT-IR to confirm the proton transfer from the carboxylic acid of the 4-FA to the piperazine ring of the norfloxacin[3].

Protocol B: Preparation of Fluoroquinolone-Based Ionic Liquids (FQ-OSILs)

This protocol converts the API into an ionic liquid, permanently bypassing crystallization limits.

  • API Activation: Dissolve the fluoroquinolone (e.g., Ciprofloxacin) in a 2M ammonia buffered solution to form the corresponding ammonium salt in situ[4].

  • Counter-ion Preparation: Prepare a methanolic solution of a biocompatible counter-ion hydroxide (e.g., choline hydroxide) by passing its halide salt through an Amberlite IRA-400-OH ion-exchange column[4].

  • Ion Exchange: Add the methanolic hydroxide solution dropwise to the fluoroquinolone solution (using a 1.2 molar equivalent of the API)[4].

  • Reaction: Stir the mixture magnetically for 1 hour at room temperature.

  • Isolation: Evaporate the solvent using a rotary evaporator. Recrystallize the crude product from a chloroform/methanol mixture and filter off any excess solid fluoroquinolone[4].

  • Self-Validation Step: Dry the desired FQ-OSIL in vacuo for 24 hours. Validation requires

    
    H and 
    
    
    
    C NMR spectroscopy to confirm the exact stoichiometric ratio of the fluoroquinolone to the counter-ion. The absence of a distinct melting point above room temperature during thermal analysis confirms the successful disruption of the isomorphic crystalline state[4].

Solubilization Strategy Workflow

QuinoloneSolubility Start Quinolone API Solubility Issue Decision Target Application? Start->Decision BioAssay In Vitro Bioassay (Aqueous/Tolerable Organics) Decision->BioAssay Formulation Lipid Formulation (High Lipophilicity) Decision->Formulation Synthesis Chemical Synthesis (Strictly Organic) Decision->Synthesis Sol1 Use Co-solvents (DMSO ≤ 1%, DMF) BioAssay->Sol1 Low Conc. Needed Sol2 Synthesize API-OSILs (Ionic Liquids) BioAssay->Sol2 High Conc. Needed Formulation->Sol2 Max Bioavailability Sol3 Pharmaceutical Salt Formation (Fluorobenzoic Acids) Formulation->Sol3 Solid Dosage Form Synthesis->Sol3 Modify Crystal Lattice

Workflow for selecting fluoroquinolone solubilization strategies based on application.

References

  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin Source: Industrial & Engineering Chemistry Research URL:[Link]

  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids Source: Scientific Research Publishing (SCIRP) / Open Access Library Journal URL:[Link]

  • Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials Source: MDPI Proceedings URL:[Link]

Sources

Technical Support Center: Optimizing Piperazine Substitution in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluoroquinolone synthesis. The nucleophilic aromatic substitution (S_NAr) of a leaving group (typically fluorine or chlorine) at the C-7 position by piperazine derivatives is the critical final step in synthesizing broad-spectrum antibiotics like ciprofloxacin, levofloxacin, and gatifloxacin.

While conceptually straightforward, this step is notoriously prone to side reactions, including amidation, dimerization, and thermal degradation. As an application scientist, you must treat this reaction not just as a simple substitution, but as a delicate balance of electronic activation and steric management. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity syntheses.

Diagnostic Decision Tree: S_NAr Troubleshooting

Before adjusting your protocol, identify the dominant failure mode using the diagnostic logic below.

Troubleshooting Start S_NAr Reaction Issue Identified Issue1 C-3 Amidation / Decarboxylation Start->Issue1 Issue2 Sluggish Kinetics at C-7 (e.g., 8-OMe derivatives) Start->Issue2 Issue3 Dimerization / Cross-linking Start->Issue3 Check1 Is C-3/C-4 protected? Issue1->Check1 Check2 Check Activation Strategy Issue2->Check2 Check3 Check Stoichiometry Issue3->Check3 Sol1 Form Boron Difluoride Chelate (BF3·OEt2) Check1->Sol1 No Sol2 Use Chelate + Polar Aprotic Solvent (MeCN) Check2->Sol2 Direct S_NAr failing Sol3 Use >3.0 eq Piperazine or Boc-Piperazine Check3->Sol3 1:1 Ratio Used

Diagnostic workflow for identifying and resolving common piperazine substitution side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing significant amidation at the C-3 carboxylic acid instead of the desired C-7 substitution?

Mechanism & Causality: Under basic conditions or prolonged heating, the C-3 carboxylic acid can become activated, allowing the highly nucleophilic secondary amine of piperazine to attack the carbonyl carbon, forming an unwanted amide. Furthermore, thermal stress can induce decarboxylation at this site. The Solution: Implement a Boron Chelate Protection Strategy . By reacting the quinolone core with boron trifluoride etherate (


) or a boric acid/acetic anhydride mixture, you form a stable, rigid 6-membered chelate ring between the C-3 carboxylate and the C-4 ketone[1]. This completely locks the geometry, preventing the carboxylic acid from participating in side reactions.
Q2: I am synthesizing an 8-methoxy fluoroquinolone (e.g., gatifloxacin), but the C-7 S_NAr is incredibly sluggish. How can I accelerate this?

Mechanism & Causality: The 8-methoxy group introduces severe steric hindrance adjacent to the C-7 position. More importantly, the oxygen atom donates electron density into the quinolone ring via resonance. This diminishes the electrophilicity of the C-7 carbon, making direct nucleophilic attack highly unfavorable[2]. The Solution: The boron chelate strategy is mandatory here. Beyond protecting the C-3 position, the boron atom acts as a powerful electron-withdrawing center. It drains electron density from the entire quinolone core, supercharging the electrophilicity of the C-7 position and re-activating it for attack by sterically hindered nucleophiles like 2-methylpiperazine[3].

Q3: My LC-MS shows a high percentage of dimeric side products (two quinolone cores linked by one piperazine). How do I prevent cross-linking?

Mechanism & Causality: Piperazine is a symmetrical diamine. Once one nitrogen successfully substitutes at the C-7 position, the second nitrogen remains nucleophilic. If the concentration of unreacted quinolone is high, this secondary amine will attack a second quinolone core, creating a dimer. The Solution: You have two options:

  • Kinetic Control: Use a massive stoichiometric excess of piperazine (3.0 to 5.0 equivalents). This establishes pseudo-first-order kinetics, ensuring that an unreacted quinolone molecule is statistically far more likely to collide with a free piperazine molecule than with a mono-substituted intermediate[4].

  • Protecting Groups: Use mono-Boc-protected piperazine. This completely eliminates the possibility of dimerization, though it requires a subsequent acidic deprotection step (e.g., using HCl/MeOH)[2].

Q4: Prolonged heating to drive the S_NAr reaction is causing thermal degradation and dark, tarry byproducts.

Mechanism & Causality: Fluoroquinolones and polyamines are sensitive to prolonged thermal stress, leading to oxidation and polymerization, especially in batch reactors where heating and cooling times are extended. The Solution: Transition to a Continuous Flow Reactor . Flow chemistry allows for rapid, pressurized heating (e.g., 150 °C) with drastically reduced residence times (often under 10 minutes). This provides the activation energy needed for the S_NAr without giving degradation pathways the time to propagate[5].

Quantitative Comparison of Synthesis Strategies

To select the optimal approach for your specific substrate, compare the empirical data of standard synthesis strategies below.

Synthesis StrategyC-7 ReactivityC-3 Side ReactionsDimerization RiskTypical YieldBest Use Case
Direct S_NAr (Batch) Low to ModerateHighHigh40–60%Unhindered cores (e.g., Ciprofloxacin)
Boron Chelate-Mediated Very HighEliminatedModerate80–95%Sterically hindered cores (e.g., Gatifloxacin)
Continuous Flow ModerateLowLow80–86%Scale-up, thermally sensitive substrates
Boc-Protected Piperazine ModerateModerateEliminated70–85%*Complex derivatives requiring high purity

*Yield calculated over two steps (substitution + deprotection).

Standard Operating Procedure: Boron Chelate-Mediated S_NAr

This self-validating protocol outlines the synthesis of a gatifloxacin analogue using the boron chelate methodology to minimize side reactions.

Workflow Step1 1. Quinolone Core + BF3·OEt2 Step2 2. Boron Chelate Formation Step1->Step2 Step3 3. S_NAr with Piperazine Step2->Step3 Step4 4. Hydrolysis (EtOH/H2O) Step3->Step4 Step5 5. Pure Substituted Fluoroquinolone Step4->Step5

Step-by-step chemical workflow for boron chelate-mediated piperazine substitution.

Step 1: Boron Chelate Formation
  • Charge Reactor: Suspend the 7-chloro/fluoro-quinolone-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile (10 mL/g).

  • Activation: Cool the suspension to 0–15 °C. Slowly add boron trifluoride etherate (

    
    , 1.2 to 1.5 eq) dropwise to maintain the temperature[1].
    
  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Spot the reaction on a TLC plate (UV 254 nm). The boron chelate intermediate will exhibit intense, distinct fluorescence compared to the starting material. Do not proceed until conversion is >98%.

Step 2: Nucleophilic Aromatic Substitution
  • Base Addition: Adjust the pH of the mixture to ~9 using triethylamine (TEA).

  • Nucleophile Addition: Add a solution of 2-methylpiperazine (3.0 eq to prevent dimerization) dissolved in acetonitrile[4]. Maintain the temperature between 15–25 °C. Note: Because the chelate is highly activated, elevated heating is rarely required, preventing thermal degradation.

  • Reaction: Stir for 3 hours.

  • Validation Check: Monitor via LC-MS. The mass of the intermediate should shift to correspond with the chelated, piperazine-substituted product.

Step 3: Chelate Hydrolysis and Isolation
  • Solvent Swap: Distill the acetonitrile under reduced pressure until a stirrable paste is achieved.

  • Hydrolysis: Add a mixture of ethanol and water (e.g., 20% aqueous ethanol). Heat the suspension to 75–80 °C for 2 to 5 hours[1]. This thermal treatment breaks the boron-oxygen bonds, liberating the free C-3 carboxylic acid and C-4 ketone.

  • Crystallization: Cool the mixture slowly to 0–5 °C. The final fluoroquinolone will precipitate. Filter, wash with cold ethanol, and dry under a vacuum at 40 °C to a constant weight.

References

1.2 - Asian Journal of Chemistry 2.5 - MIT DSpace 3.1 - Organic Process Research & Development (ACS) 4. 3 - National Institutes of Health (NIH) / PMC 5.4 - BenchChem

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperazinyl Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for a common and frustrating issue in the HPLC analysis of piperazinyl quinolones: peak tailing. As a class of basic compounds, piperazinyl quinolones are notoriously prone to asymmetrical peak shapes, which can compromise resolution, accuracy, and sensitivity. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these chromatographic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[2][3][4] This asymmetry is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.

Significant peak tailing can lead to several analytical problems:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[4]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to unreliable and erroneous quantitative results.[1][3][4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can compromise the lower limit of quantification and make it challenging to detect trace-level impurities.[3]

Q2: What is the primary cause of peak tailing for piperazinyl quinolones?

Piperazinyl quinolones are basic compounds due to the presence of amine functional groups in the piperazine ring.[4][5] The predominant cause of peak tailing for these compounds in reversed-phase HPLC is a secondary retention mechanism involving electrostatic interaction.[3][6][7] This occurs between the protonated (positively charged) basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[2][4][6][7] These interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.[1][6]

dot graph TD; A[Protonated Piperazinyl Quinolone (+)] -- "Primary Hydrophobic Interaction" --> B(C18 Stationary Phase); A -- "Secondary Ionic Interaction (Undesirable)" --> C(Ionized Silanol Group (-)); C -- "Causes" --> D(Peak Tailing);

end enddot Figure 1: Interaction of Piperazinyl Quinolone with a C18 Stationary Phase.

Troubleshooting and Optimization Guide

This section provides a systematic approach to troubleshooting and eliminating peak tailing for piperazinyl quinolones.

Q3: My piperazinyl quinolone peak is tailing. What is the first and most effective step to take?

The most impactful initial step is to optimize the mobile phase pH . The ionization state of both your basic analyte and the acidic silanol groups on the column is pH-dependent.[8][9]

The Causality:

  • Analyte: At a low pH (typically 2-3 pH units below the pKa of the piperazinyl group), the analyte will be fully and consistently protonated (positively charged).[9]

  • Silanol Groups: At a low pH (e.g., pH < 3.5), the acidic silanol groups on the silica surface are predominantly in their neutral, non-ionized state (Si-OH).[10]

By operating at a low pH, you minimize the potential for the undesirable ionic interactions that cause peak tailing.[7][11]

Experimental Protocol: pH Optimization

  • Determine the pKa of your specific piperazinyl quinolone. Most fall within the range of 7.3-9.5 for the amino group on the piperazine ring.[5]

  • Prepare Mobile Phases: Prepare your aqueous mobile phase with buffers at different pH values. Good starting points are pH 2.5, 3.0, and 3.5. Use a buffer like phosphate or formate at a concentration of 20-25 mM to ensure stable pH.[12][13]

  • Analyze Your Sample: Inject your standard at each pH condition, keeping all other parameters (organic modifier, flow rate, temperature) constant.

  • Evaluate Peak Shape: Compare the tailing factor for your analyte at each pH. You should observe a significant improvement in peak symmetry at lower pH values.

Q4: I've lowered the pH, but I still see some tailing. What's my next move?

If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive that acts as a competing base, such as Triethylamine (TEA) .

The Mechanism of Action: TEA is a small, basic molecule that effectively masks the residual silanol groups on the stationary phase.[14][15][16] It preferentially interacts with the active silanol sites, thereby shielding your piperazinyl quinolone analyte from these secondary interactions.[15][17]

Experimental Protocol: Evaluating Triethylamine (TEA)

  • Prepare a TEA-containing mobile phase. A typical starting concentration is 0.1% (v/v) TEA added to your optimized low-pH aqueous mobile phase.[14]

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated with TEA.

  • Inject and Analyze: Inject your sample and compare the peak shape to the analysis without TEA.

  • Optimize TEA Concentration: If necessary, you can evaluate a range of TEA concentrations (e.g., 0.05% to 0.2%) to find the optimal level for peak symmetry without excessively altering retention time.

Data Presentation: Impact of Mobile Phase Additives

Mobile Phase ConditionTailing Factor (As)Retention Time (min)Observations
pH 7.0, No Additive2.155.8Severe tailing, poor peak shape.
pH 3.0, No Additive1.356.2Significant improvement, but some tailing remains.
pH 3.0, 0.1% TEA1.056.1Excellent peak symmetry, minimal tailing.

Note: These are representative values and will vary depending on the specific analyte and column.

Q5: Are there any downsides to using TEA? What are the alternatives?

While effective, TEA has some limitations. It has a high UV cutoff, which can interfere with the detection of some compounds, and it can cause ion suppression in LC-MS applications.

Alternatives to TEA:

  • Ammonium Salts: Buffers like ammonium formate or ammonium acetate can also help to mask silanol interactions, though they are generally less effective than TEA for strongly basic compounds.

  • Increase Buffer Concentration: Increasing the buffer strength (e.g., to 50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase and further masking silanol activity.[4]

Q6: I'm developing a new method. Can I avoid these issues from the start by choosing a different column?

Absolutely. Modern HPLC column technology offers several solutions to mitigate the challenges of analyzing basic compounds.

Recommended Column Chemistries:

  • Base-Deactivated Columns: These are the gold standard for analyzing basic compounds.[18][19] They are manufactured using high-purity silica with minimal metal content and undergo a rigorous end-capping process to block the majority of residual silanol groups.[20][21]

  • Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) embedded in the C18 chain.[19] This polar group helps to shield the residual silanol groups from interacting with basic analytes.[6][19]

  • Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle that has fewer surface silanol groups compared to traditional silica, leading to improved peak shape for basic compounds and enhanced pH stability.[22]

dot graph TD; subgraph "Troubleshooting Workflow" direction LR A(Start: Peak Tailing Observed) --> B{Is it a chemical or physical issue?}; B -- "Chemical (likely)" --> C{Optimize Mobile Phase}; B -- "Physical (less likely for specific compound)" --> D(Check for system voids, leaks, etc.); C --> E{Adjust pH}; E -- "Tailing Persists" --> F{Add Competing Base (TEA)}; F -- "Tailing Persists" --> G{Select a Specialized Column}; G -- "Base-Deactivated, Polar-Embedded, or Hybrid" --> H(Optimized Separation); E -- "Tailing Resolved" --> H; F -- "Tailing Resolved" --> H; end

end enddot Figure 2: Systematic Troubleshooting Workflow for Peak Tailing.

Q7: What if ALL my peaks are tailing, not just the piperazinyl quinolone?

If all peaks in your chromatogram are tailing, the problem is more likely to be a physical or systemic issue rather than a specific chemical interaction.[1][23]

Things to check:

  • Extra-column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly to minimize dead volume.[2]

  • Column Void: A void at the head of the column can cause peak distortion. This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).[23]

  • Blocked Frit: A partially blocked inlet frit can also lead to poor peak shape.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website: [Link]

  • MICROSOLV - MTC USA. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from MICROSOLV website: [Link]

  • PubMed. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Retrieved from PubMed website: [Link]

  • ResearchGate. (2014, April 2). How Triethylamine works on a compound separation in a reversed phase column (C18)? Retrieved from ResearchGate website: [Link]

  • MicroSolv. (2025, December 1). Base Deactivated HPLC Column Definition - HPLC Primer. Retrieved from MicroSolv website: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from LCGC International website: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website: [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from Pharma Growth Hub website: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from Welch Materials website: [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today website: [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters website: [Link]

  • Restek Resource Hub. (2020, October 23). How do intrinsically base-deactivated phases work? Retrieved from Restek website: [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions. Retrieved from MicroSolv website: [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters website: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters website: [Link]

  • Scribd. (n.d.). ACE® Ultra-Inert Base Deactivated HPLC Columns | PDF. Retrieved from Scribd website: [Link]

  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website: [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website: [Link]

  • Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Retrieved from Chromatography Forum website: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website: [Link]

  • ResearchGate. (2013, December 5). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulat. Retrieved from ResearchGate website: [Link]

  • PMC. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from PMC website: [Link]

  • Science Alert. (n.d.). Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. Retrieved from Science Alert website: [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from MDPI website: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent website: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from ResearchGate website: [Link]

Sources

Technical Support Center: Purifying Quinolone Reaction Mixtures from Excess Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in fluoroquinolone drug development: the removal of unreacted piperazine.

The Mechanistic Challenge: Why is Piperazine Difficult to Remove?

The synthesis of fluoroquinolones (such as ciprofloxacin) relies on a nucleophilic aromatic substitution (SNAr) reaction between a fluoroquinolone core and piperazine. To prevent the formation of bis-substituted byproducts (where two quinolone molecules react with both secondary amines of a single piperazine), the reaction must be flooded with a large molar excess of piperazine (typically 3 to 5 equivalents)[1].

Once the reaction is complete, separating the product from the excess piperazine is highly challenging due to three mechanistic factors:

  • Zwitterionic Product: The resulting quinolone contains both a basic amine and an acidic carboxylic acid, making it zwitterionic. It is highly soluble at both low and high pH extremes[2].

  • High Aqueous Solubility: Piperazine is highly basic (pKa ~9.8) and possesses dual hydrogen-bonding sites, giving it an overwhelming affinity for aqueous phases[1].

  • Salt Complexation: During the reaction, liberated hydrochloric acid reacts with piperazine to form a piperazine dihydrochloride salt, which can co-precipitate or form stubborn filter cakes upon cooling[3].

Troubleshooting Workflows (Visual Logic)

To determine the optimal purification route, you must evaluate the scale of your reaction and the lipophilicity of your specific quinolone derivative. The diagram below outlines the logical decision tree for isolating your product.

PiperazineRemoval cluster_1 Method A: Isoelectric Precipitation cluster_2 Method B: Scavenger Resin Crude Crude Reaction Mixture (Quinolone + Piperazine) pH Adjust pH to 7.4 - 7.9 Crude->pH Aqueous Solvent Resin Add Scavenger Resin Crude->Resin Organic Solvent Centrifuge Filtration pH->Centrifuge Pellet Pure Quinolone Centrifuge->Pellet Precipitate Supernatant Aqueous Piperazine Centrifuge->Supernatant Filtrate FilterResin Filter Suspension Resin->FilterResin Filtrate Pure Quinolone FilterResin->Filtrate Filtrate ResinWaste Resin-Bound Piperazine FilterResin->ResinWaste Solid Waste

Logical workflow for removing excess piperazine from quinolone reaction mixtures.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the physical behavior of the reaction will explicitly confirm whether the step was successful.

Protocol A: Isoelectric Precipitation (Ideal for Ciprofloxacin & Aqueous Scales)

This method exploits the zwitterionic nature of the quinolone.

  • Solvent Evaporation: Concentrate the crude reaction mixture under reduced pressure (200-250 mbar, 100-110 °C) to remove volatile organic solvents like 2-methoxyethanol[2].

  • Basic Solubilization: Dissolve the crude residue in water and adjust the pH to >12.5 using aqueous ammonia or 0.2 M NaOH[2].

    • Causality: At this highly basic pH, the carboxylic acid of the quinolone is fully deprotonated, rendering the molecule entirely water-soluble.

  • Decolorization (Optional): Treat with activated charcoal at 30-35 °C for 30 minutes, then filter[2].

  • Isoelectric Adjustment: Carefully titrate the filtrate with 10% hydrochloric acid until the pH reaches exactly 7.7 to 7.9[2].

    • Causality: This specific range is the isoelectric point of ciprofloxacin. The molecule becomes a neutral zwitterion, dropping its aqueous solubility to near zero.

    • Self-Validation: A thick, white precipitate will immediately crash out of the solution. If the solution remains clear, the pH has overshot or undershot the target.

  • Isolation: Cool the mixture to 15-18 °C and agitate for 30 minutes. Filter the precipitate and wash the cake with cold water (10-15 °C) to flush away the highly soluble unreacted piperazine[2].

Protocol B: Solid-Phase Scavenging (Ideal for Library Synthesis & Organic Solvents)

This method uses polymer-supported reagents to physically trap the piperazine.

  • Solvent Exchange: Dissolve the crude reaction mixture in an aprotic organic solvent (e.g., dichloromethane or THF).

  • Resin Addition: Add 3 to 5 equivalents (relative to the excess piperazine used) of an isocyanate-functionalized scavenger resin or a polymer-supported sulfonic acid (QP-SA).

    • Causality: The isocyanate groups rapidly form stable, covalent urea bonds specifically with the secondary amines of the unreacted piperazine. Because the quinolone product lacks highly nucleophilic secondary amines, it remains unreactive and stays in solution.

  • Agitation: Stir the suspension at room temperature for 2 to 4 hours.

    • Self-Validation: Monitor the supernatant via TLC (stained with ninhydrin). The disappearance of the low-Rf piperazine spot confirms complete scavenging.

  • Filtration: Filter the mixture through a fritted funnel. The resin-bound piperazine is trapped on the frit, while the pure quinolone passes into the filtrate.

  • Concentration: Remove the solvent under reduced pressure to yield the purified product.

Protocol C: Aqueous Extraction (Ideal for Highly Lipophilic Quinolones)
  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate)[1].

  • Aqueous Washing: Wash the organic layer sequentially with a large volume of water (3x)[1][4].

    • Causality: Piperazine has a highly favorable partition coefficient for water over organic solvents. Sequential washes drive the thermodynamic equilibrium, completely stripping the piperazine into the aqueous phase[1].

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine)[1].

    • Causality: Brine increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent and breaking any surfactant-induced emulsions formed by the quinolone.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate[1].

Quantitative Data: Method Comparison

Purification MethodIdeal ScaleSolvent CompatibilityPrimary Mechanism of SeparationTypical Product Recovery
Isoelectric Precipitation Large / Industrial (>10g)Aqueous / Polar ProticpH-dependent zwitterion insolubility85% - 95%
Scavenger Resin Small / Library (<1g)Aprotic Organic (DCM, THF)Covalent binding / Ionic trapping90% - 98%
Aqueous Extraction Medium (1g - 10g)Water-Immiscible OrganicLiquid-liquid phase partitioning75% - 85%

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high concentration of a bis-substituted byproduct, and how does it affect purification? A: If you observe a di-substituted byproduct (two quinolone molecules bound to one piperazine), you are likely using an insufficient molar ratio of piperazine. You must use a large excess (at least 5 equivalents) to statistically favor mono-substitution[1]. Bis-substituted byproducts are highly lipophilic and will co-precipitate with your product, rendering aqueous washing and isoelectric precipitation ineffective.

Q: During isoelectric precipitation, my quinolone isn't crashing out. What went wrong? A: You have likely overshot the isoelectric point. Quinolones are highly soluble at both acidic (protonated amine) and basic (deprotonated carboxylate) pH extremes[2]. If your pH drops below 7.0 or rises above 8.5, the molecule regains its charge and dissolves. Carefully back-titrate the solution.

Q: Can I recover the excess piperazine from the aqueous waste for reuse? A: Yes, this is a standard industrial practice. By taking the aqueous condensation mother liquor, concentrating it to remove water, adjusting the pH to 11-14, and adding a 30-60% potassium fluoride (KF) aqueous solution, the piperazine will precipitate out as a solid. This method can achieve an 86% to 100% recovery yield of piperazine for subsequent batches[5].

Q: Why does a stubborn, unfilterable solid cake form when my reaction mixture cools down? A: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct, which reacts with the excess piperazine to form piperazine dihydrochloride[3]. While this salt precipitates upon cooling, it traps the product. To resolve this, add a non-nucleophilic base like triethylamine (TEA) during the reaction to neutralize the HCl, keeping the piperazine as a free base[1].

References

  • Process for preparing purified ciprofloxacin, Google Patents (EP1711468A1).
  • Recovery method of piperazine in condensation mother liquor for preparing ciprofloxacin, Google Patents (CN102643250B).
  • Technical Support Center: Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin, Benchchem.
  • The application of flow microreactors to the preparation of a family of casein kinase I inhibitors, Durham University.
  • Process for preparation of 3 piperazinylbenzisothiazoles, Google Patents (US5861511A).
  • Synthesis of 11-(4-[2-(2-hydroxyethoxy)ethyl]- piperazinyl)dibenzo[b,f][1,4]thiazepine and its fumarate salt, Google Patents (WO2010001407A2).

Sources

Technical Support Center: Preventing Piperazine Oxidation in Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone Stability Support Center. This hub is designed for researchers, medicinal chemists, and formulation scientists encountering oxidative degradation of the piperazine moiety in fluoroquinolone (FQ) antibiotics. Below, you will find diagnostic FAQs, structural and formulation troubleshooting guides, and self-validating experimental protocols to stabilize your compounds.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is the piperazine moiety specifically targeted by oxidative degradation, while the quinolone core remains intact? A1: The piperazine ring, typically located at the C-7 position of fluoroquinolones (e.g., ciprofloxacin, enrofloxacin), contains secondary or tertiary amine nitrogen atoms (N1 and N4). These electron-rich centers are highly susceptible to electrophilic attack and radical formation. Oxidation by environmental metal oxides (like MnO₂) or water treatment agents (like ClO₂) initiates via the formation of a surface complex, followed by electron transfer at the piperazinyl N1 or N4 atom to generate an anilinyl radical intermediate[1][2]. This radical cascade leads to N-dealkylation, C-hydroxylation, and eventual ring cleavage. The quinolone core, stabilized by resonance and electron-withdrawing fluorine atoms, is highly resistant to targeted oxidation and typically only degrades under extreme, non-selective hydroxyl radical (*OH) attack[1][3].

Q2: We are seeing an m/z +16 and m/z -28 shift in our LC-MS/MS stability-indicating assay. What is happening? A2: An m/z +16 shift is the classic signature of N-oxide formation or C-hydroxylation on the piperazine ring. An m/z -28 shift (or similar fragmentation patterns like -44) corresponds to dealkylation (e.g., loss of ethylene groups) following the oxidative cleavage of the piperazine ring's carbon-nitrogen bonds[3][4].

Q3: How does pH affect the oxidation rate of my fluoroquinolone formulation? A3: Oxidation kinetics for piperazine-containing FQs are highly pH-dependent. The basic nitrogen on the piperazine ring has a pKa typically between 8.5 and 9.0. In acidic conditions (pH < 6.0), the amine is protonated. This protonation ties up the lone pair of electrons, significantly reducing the nitrogen's nucleophilicity and shielding it from electrophilic oxidants[2][5]. Uncontrolled alkaline pH will exponentially accelerate oxidative degradation.

Part 2: Troubleshooting Workflows & Strategies

Workflow Diagram: Diagnosing and Mitigating Oxidation

PiperazineOxidation A Observe Quinolone Degradation (m/z changes: +16, -28) B Identify Degradation Pathway (LC-MS/MS Analysis) A->B C Is the piperazine ring intact? B->C D Quinolone Core Oxidation (Rare, check UV exposure) C->D Yes E Piperazine Oxidation Confirmed (N-oxide, dealkylation) C->E No F Application Phase? E->F G Formulation / Storage F->G In Vitro / Storage H Medicinal Chemistry / Lead Opt F->H In Vivo / Drug Design I Protocol 1: Degas Solvents (N2) Protocol 2: pH Control (< pKa) Protocol 3: Add Chelators (EDTA) G->I J Strategy 1: N4-Alkylation/Sterics Strategy 2: Bioisosteric Replacement Strategy 3: C-8 Methoxy Substitution H->J

Workflow for diagnosing and mitigating piperazine oxidation in fluoroquinolone compounds.

Guide A: Medicinal Chemistry & Structural Strategies

Problem: A lead compound exhibits high intrinsic clearance via CYP-mediated N-oxidation in vivo, or rapid degradation in benchtop stability assays. Causality & Solution:

  • Steric Hindrance: Introduce bulky substituents (e.g., methylation or ethylation) at the N4 position or the carbon atoms of the piperazine ring. Increased steric bulk (as seen in Lomefloxacin) raises the activation energy required for radical attack and surface-complex formation[3][6].

  • Electronic Modulation: Adding electron-withdrawing groups to the quinolone core (such as a methoxy group at the C-8 position) dilutes the Highest Occupied Molecular Orbital (HOMO) density on the piperazine ring. This widens the energy gap for free radical reactions, diminishing reactivity with oxidants[7][8].

  • Bioisosteric Replacement: If the basicity of the secondary amine is not strictly required for target engagement (e.g., DNA gyrase inhibition), replace the piperazine ring with less easily oxidized heterocycles, such as pyrrolidines or morpholines.

Guide B: Formulation & Experimental Handling

Problem: FQ degrades in aqueous stock solutions during storage or in vitro assays. Causality & Solution:

  • Dissolved Oxygen (DO) Removal: Sparging with inert gases (N₂) physically displaces dissolved oxygen, starving the radical propagation cycle of its primary electron acceptor[9].

  • Chelating Agents: Trace transition metals (Fe, Mn) in buffers catalyze the generation of radicals (Fenton-like reactions) that selectively attack the piperazine ring[10]. Using EDTA sequesters these metals.

Part 3: Data Presentation

The table below synthesizes the causality between structural features and oxidation susceptibility. Note the critical difference between targeted oxidation (which attacks the piperazine ring) and non-selective oxidation (which attacks the aromatic core).

Table 1: Comparative Oxidation Susceptibility Based on Quinolone Structural Features

FluoroquinoloneC-7 SubstituentC-8 SubstituentPiperazine-Specific Oxidation Risk (e.g., MnO₂, ClO₂)Non-Selective Radical Risk (e.g., *OH)
Ciprofloxacin PiperazineC-HHigh (Unshielded secondary amine)High
Enrofloxacin N-ethylpiperazineC-HHigh (Tertiary amine susceptible to dealkylation)High
Lomefloxacin 3-methylpiperazineC-FModerate (Steric hindrance protects the ring)High
Flumequine None (Fused ring)C-FVery Low (Lacks piperazine moiety entirely)High (Aromatic attack)

Data synthesized from comparative reactivity studies[1][3][6].

Part 4: Experimental Protocols

Protocol: Self-Validating Degassing and Storage Workflow for FQ Stock Solutions

Objective: To prepare oxidation-resistant aqueous stocks of piperazine-containing quinolones for long-term in vitro use. Mechanism: By systematically eliminating dissolved oxygen and trace metals, and locking the amine in a protonated state, the primary vectors for oxidative radical initiation are neutralized.

Step-by-Step Methodology:

  • Buffer Preparation (pH Control): Prepare a 50 mM acetate buffer and adjust the pH to 5.0. Causality: This ensures the basic piperazine nitrogen (pKa ~8.5) is fully protonated, drastically reducing its nucleophilicity and susceptibility to electrophilic oxidants[5].

  • Metal Chelation: Add 0.1 mM EDTA to the buffer. Causality: Sequestering trace Fe/Mn ions prevents metal-catalyzed radical propagation[10].

  • Degassing (N₂ Sparging): Sparge the buffer with high-purity Nitrogen gas (N₂) for a minimum of 30 minutes using a submerged frit. Causality: This reduces dissolved oxygen to <1 ppm, removing the primary driver of auto-oxidation[9].

  • API Dissolution: Dissolve the fluoroquinolone powder (e.g., Ciprofloxacin) in the degassed buffer under a continuous inert N₂ atmosphere (e.g., in a glove box or using a Schlenk line).

  • Storage: Dispense the solution into amber glass vials to prevent concurrent photolytic degradation. Purge the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • System Validation (Crucial Step): Run a control vial (unsparged, pH 7.4, no EDTA) alongside the optimized vial. Incubate both at 37°C. Analyze via LC-MS/MS at Day 0, Day 7, and Day 14.

    • Acceptance Criteria: The optimized protocol must show <1% N-oxide formation (m/z +16) at Day 14, while the control vial demonstrates measurable degradation, thereby self-validating the protective environment.

Part 5: References

  • Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed. nih.gov.[Link]

  • Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide - American Chemical Society. acs.org.[Link]

  • DETERMINATION AND CHARACTERIZATION OF SELECTED FLUOROQUINOLONES OXIDATION PRODUCTS UNDER POTASSIUM PERMANGANATE TREATMENT. ptfarm.pl.[Link]

  • Transformation and detoxification of fluoroquinolone antibiotics by singlet oxygen: A review. researchgate.net.[Link]

  • Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals - American Chemical Society. acs.org.[Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC. nih.gov.[Link]

  • Kinetics and Mechanism of Permanganate Oxidation of Ciprofloxacin in Aqueous Sulphuric Acid Medium. ijpsdronline.com.[Link]

  • Adsorption and oxidation of fluoroquinolone antibacterial agents and structurally related amines with goethite - PubMed. nih.gov.[Link]

  • Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation - PubMed. nih.gov.[Link]

  • Pilot Testing of Mitigation Methods for Piperazine Oxidation - SSRN. ssrn.com.[Link]

Sources

Technical Support Center: Purification Strategies for Decarboxylated Ciprofloxacin Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, experience-driven guidance on tackling a common challenge in the synthesis and manufacturing of Ciprofloxacin: the purification and removal of its decarboxylated impurity, also known as Ciprofloxacin EP Impurity E. This guide is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Impurity

Q1: What exactly is decarboxylated ciprofloxacin, and how is it typically formed?

Decarboxylated ciprofloxacin is a process-related impurity and degradation product of ciprofloxacin. Structurally, it is identical to the parent molecule except for the absence of the carboxylic acid group at the C-3 position of the quinolone ring.[1] Its molecular formula is C₁₆H₁₈FN₃O.[2]

This impurity, classified as Ciprofloxacin EP Impurity E, can arise from several pathways[1][]:

  • Thermal Stress: Exposure of ciprofloxacin to high temperatures, particularly under certain pH conditions, can induce decarboxylation.

  • Synthetic Byproduct: Specific reaction conditions during the synthesis of the quinolone core or subsequent steps can lead to its formation. For instance, laboratory synthesis has been demonstrated by heating ciprofloxacin HCl with sodium cyanide in DMSO at 100°C for several hours.[1][4]

  • Forced Degradation: It can be generated under various stress conditions, including acidic, basic, and oxidative environments, which are often used in stability studies.[5]

Q2: What are the key physicochemical differences between ciprofloxacin and its decarboxylated impurity that can be exploited for purification?

The primary difference, and the key to its separation, is the loss of the carboxylic acid group. This single modification fundamentally alters the molecule's properties:

  • Acidity (pKa): Ciprofloxacin is an amphoteric molecule with two pKa values: one for the carboxylic acid (~6.1) and one for the basic piperazine ring (~8.7).[] This allows it to exist as a zwitterion at neutral pH.[6] Decarboxylated ciprofloxacin, lacking the acidic group, is a significantly more basic molecule.

  • Solubility: The solubility of ciprofloxacin is highly pH-dependent. It is least soluble around its isoelectric point (pH ~7.4) and more soluble in acidic or basic conditions.[6] The decarboxylated impurity, being a simple base, will have a very different solubility-pH profile. It will be more soluble at acidic pH where it is protonated and significantly less soluble at neutral to basic pH.

  • Polarity: The carboxylic acid group makes ciprofloxacin more polar than its decarboxylated counterpart. In reversed-phase chromatography, the less polar decarboxylated impurity will generally have a longer retention time than ciprofloxacin, although this can be highly dependent on the mobile phase pH.

These differences in pKa, solubility, and polarity are the levers we will use to design effective purification strategies.

Part 2: Analytical Detection and Quantification

Q3: How can I reliably detect and quantify the decarboxylated ciprofloxacin impurity in my sample?

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this analysis.[][7] The method separates the impurity from the active pharmaceutical ingredient (API) and other potential impurities, allowing for accurate quantification.

prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Acquire Chromatogram report Reporting data->report Quantify Impurity

Caption: General workflow for impurity analysis.

This protocol is a robust starting point based on established methods for ciprofloxacin impurity profiling.[1][7][8]

Step 1: Preparation of Solutions

  • Mobile Phase A: Prepare a 0.025 M solution of phosphoric acid in HPLC-grade water. Adjust the pH to 3.0 using triethylamine.[1][8] Filter through a 0.45 µm membrane filter. Causality: The acidic pH (3.0) is well below the pKa of the ciprofloxacin carboxylic acid (~6.1), ensuring it is protonated and well-retained on a C18 column. This provides optimal separation from the more basic impurity.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Test Solution: Accurately weigh and dissolve approximately 25 mg of your ciprofloxacin sample in 50 mL of Mobile Phase A.[1][9]

  • Reference Solution: If available, prepare a solution of Ciprofloxacin EP Impurity E standard at a known concentration (e.g., 0.1 mg/mL) in Mobile Phase A.

Step 2: Chromatographic Conditions

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic. Start with 85:15 (A:B)
Flow Rate 1.0 mL/min[1]
Column Temperature 35-40°C[9]
Detection Wavelength 278 nm[7][9]

| Injection Volume | 10 µL |

Step 3: System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the reference solution to determine the retention time of the decarboxylated impurity.

  • Inject the test solution.

  • Trustworthiness Check: The chromatographic system is considered valid if:

    • The resolution between the ciprofloxacin peak and the nearest impurity peak is greater than 2.0.

    • The tailing factor for the ciprofloxacin peak is not more than 1.5.

    • The relative standard deviation for replicate injections of the standard is not more than 2.0%.

Step 4: Quantification Calculate the percentage of the decarboxylated impurity in your sample using the area normalization method or against the external standard.

Part 3: Purification Strategies

The choice of purification method depends heavily on the scale of your work and the concentration of the impurity.

decision decision start Crude Ciprofloxacin with Decarboxylated Impurity scale_check What is the scale? start->scale_check hplc Purify using Preparative HPLC scale_check->hplc < 5g (Lab Scale) cryst Purify using Recrystallization scale_check->cryst > 5g (Process Scale)

Caption: Decision tree for selecting a purification strategy.

Q4: My sample contains a high level of decarboxylated impurity (>5%) on a small scale (<5g). What is the best purification method?

For small-scale work requiring high purity, semi-preparative or preparative HPLC is the most effective method.[1][4] It offers high resolution and can effectively remove impurities with similar properties to the main compound. The principle is a scaled-up version of the analytical method.

Step 1: Method Adaptation

  • Column: Use a preparative C18 column (e.g., 250 mm x 21.2 mm).

  • Flow Rate: Increase the flow rate according to the column diameter (e.g., 15-20 mL/min).

  • Sample Loading: Dissolve the crude sample in the mobile phase (or a compatible solvent like DMSO, then dilute) at a high concentration. Determine the maximum loading capacity through scouting runs.

Step 2: Purification

  • Equilibrate the preparative column.

  • Inject the concentrated sample solution onto the column.

  • Run the gradient program, monitoring the elution profile with the UV detector.

  • Collect fractions corresponding to the ciprofloxacin peak, ensuring you do not collect the leading or tailing edges where the impurity might co-elute.

Step 3: Product Isolation

  • Combine the pure fractions, confirming their purity by analytical HPLC.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified ciprofloxacin as a solid.

Q5: I need to remove a low level of decarboxylated impurity (<2%) from a large batch (>10g) of ciprofloxacin HCl. How can I use crystallization?

Recrystallization is the most economical and scalable method for purifying crystalline solids like ciprofloxacin HCl.[10] The strategy here leverages the different solubility-pH profiles of ciprofloxacin and its more basic decarboxylated impurity. This is often referred to as a "pH-swing" crystallization.[11]

  • The Principle: Ciprofloxacin HCl is dissolved in an aqueous solvent system. By carefully adjusting the pH, we can create a condition where ciprofloxacin HCl is on the verge of crystallizing, while the more basic decarboxylated impurity (which is more soluble at lower pH) remains in the solution (mother liquor).

This protocol is adapted from patented industrial purification processes.[11]

Step 1: Dissolution

  • In a suitable reaction vessel, add the crude ciprofloxacin HCl to a 70% ethanol/water solution (e.g., 1g of crude solid per 4 mL of solvent).[11]

  • Heat the mixture to 60-65°C with stirring until all solids are completely dissolved.[11]

  • (Optional) Add a small amount of activated carbon (e.g., 0.5% w/w) and stir for 20-30 minutes at temperature to decolorize the solution.[11] Filter the hot solution through Celite to remove the carbon.

Step 2: pH Adjustment and Crystallization

  • While maintaining the temperature, slowly add a 30% hydrochloric acid solution to adjust the pH of the filtrate to between 3.0 and 4.5.[11] Causality: In this acidic pH range, ciprofloxacin HCl has low solubility, promoting its crystallization. The more basic decarboxylated impurity remains protonated and more soluble, thus staying in the mother liquor.

  • Once the pH is adjusted, slowly cool the solution to room temperature, then further cool to 0-5°C to maximize crystal formation.

Step 3: Isolation and Drying

  • Isolate the white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 70% ethanol.

  • Dry the purified ciprofloxacin HCl under vacuum at 60-65°C for 4-5 hours.[11]

Step 4: Quality Control

  • Yield Calculation: Determine the percentage yield of the purified product.

  • Purity Analysis: Analyze the final product and the mother liquor by the analytical HPLC method described in Q3 to confirm the reduction of the decarboxylated impurity.

ParameterTypical Value/RangeExpected Outcome
Solvent 70% Ethanol/WaterGood solubility at high temp, poor at low temp
pH 3.0 - 4.5Selective precipitation of Ciprofloxacin HCl
Cooling Rate Slow (e.g., over 2-4 hours)Promotes larger, purer crystals
Impurity Purge > 80% removalPurity of final product > 99.8%
Isolated Yield 75 - 85%[10]High recovery of the desired product
Part 4: Troubleshooting

Q6: My analytical HPLC separation shows poor resolution between ciprofloxacin and the decarboxylated impurity. What should I do?

  • Adjust Mobile Phase pH: This is the most critical parameter. A slight decrease in pH (e.g., from 3.0 to 2.8) will increase the retention time of ciprofloxacin more than the impurity, potentially improving resolution. A slight increase may have the opposite effect. Experiment in small increments.

  • Modify Organic Content: If the peaks are too close, decrease the percentage of acetonitrile in the mobile phase. This will increase the retention time of both compounds, often enhancing separation.

  • Check Column Health: Poor resolution can be a sign of a degraded column. Perform a column wash or replace it if necessary.

Q7: During crystallization, the impurity co-precipitates, and the purity doesn't improve significantly. What are the likely causes and solutions?

  • Incorrect pH: The pH is the most likely culprit. If the pH is too high, the decarboxylated impurity will be less soluble and can co-precipitate. If it's too low, the yield of ciprofloxacin will suffer. Use a calibrated pH meter and adjust slowly.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Employ a slow, controlled cooling profile to allow for proper crystal formation.

  • Insufficient Solvent: If the solution is too concentrated, both the product and impurity may crash out of solution together. Try using a slightly larger volume of solvent during the dissolution step.

  • Inefficient Washing: Ensure the filter cake is washed with a sufficient amount of cold solvent to rinse away the impurity-rich mother liquor without dissolving a significant amount of the product.

References

  • Taylor & Francis. (2015, October 1). Degradation of ciprofloxacin in water by advanced oxidation process: kinetics study, influencing parameters and degradation pathways. Retrieved from [Link]

  • Trends in Sciences. (2023, March 20). Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate. Retrieved from [Link]

  • PMC. (2021, June 24). Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. Retrieved from [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]

  • ResearchGate. Possible pathways for catalytic degradation of ciprofloxacin (CIP) in Fe2O3/RGO-ATP/H2O2 system. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.
  • PubMed. (2011, October 1). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Retrieved from [Link]

  • ACS Publications. (2023, January 4). Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization. Retrieved from [Link]

  • PMC. (2023, December 13). Degradation of Ciprofloxacin in Water by Magnetic-Graphene-Oxide-Activated Peroxymonosulfate. Retrieved from [Link]

  • PMC. (2026, February 27). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [Link]

  • ResearchGate. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept | Request PDF. Retrieved from [Link]

  • MDPI. (2023, July 3). Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. Retrieved from [Link]

  • PubMed. (2021, January 1). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Retrieved from [Link]

  • MDPI. (2020, April 28). A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study. Retrieved from [Link]

  • PMC. (2025, November 27). Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. Retrieved from [Link]

  • Preparation and Physiochemical Analysis of Novel Ciprofloxacin / Dicarboxylic Acid Salts. Retrieved from [Link]

  • ACS Publications. (2019, May 31). Mixed-Suspension, Mixed-Product Removal Studies of Ciprofloxacin from Pure and Crude Active Pharmaceutical Ingredients: The Role of Impurities on Solubility and Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing purified ciprofloxacin.
  • ResearchGate. (2015, February 9). (PDF) RP-HPLC method development and validation for the determination of ciprofloxacin from marketed tablet dosage forms. Retrieved from [Link]

  • AKJournals. (2023, January 20). Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. Retrieved from [Link]

  • Der Pharma Chemica. Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Retrieved from [Link]

  • IJPPR. (2018, August 30). Solubility Enhancement of Ciprofloxacin by Co- Crystallization Technique. Retrieved from [Link]

  • Chemical structures of ciprofloxacin HCl, imp-B, imp-C, imp-D, imp-E and chloro analogue. Retrieved from [Link]

  • PMC. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Retrieved from [Link]

  • Global NEST Journal. (2018, May 21). Optimization of degradation of ciprofloxacin antibiotic and assessment of degradation products using full factorial experimental. Retrieved from [Link]

  • precisionFDA. DECARBOXYCIPROFLOXACIN. Retrieved from [Link]

  • CentAUR. (2022, August 8). Preparation and Physiochemical Analysis of Novel Ciprofloxacin / Dicarboxylic Acid Salts. Retrieved from [Link]

  • CORE. Ciprofloxacin Conjugates as Potential Novel Antibiotics. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of the fluoroquinolone derivative, 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis of spectroscopic techniques, grounded in the principles of scientific integrity and practical, field-proven insights. Every analytical choice and interpretation is explained to provide a self-validating framework for your own experimental work.

The Central Role of NMR in Fluoroquinolone Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for the structural elucidation of organic molecules like fluoroquinolones. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a compound such as 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, which possesses a rigid aromatic core and a flexible piperazine side chain, 1H NMR is indispensable for confirming its identity, purity, and structure.

Molecular Structure and Proton Environments

To understand the 1H NMR spectrum, it is crucial to first visualize the distinct proton environments within the molecule. The following diagram illustrates the chemical structure of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one with key protons labeled for the subsequent spectral analysis.

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Spectrum Analysis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

The following is a detailed prediction of the 1H NMR spectrum, drawing upon established data for structurally related fluoroquinolones. The analysis of 1H and 13C-NMR spectra of similar compounds confirms the foundational structure and the influence of various substituents on chemical shifts.[1][2]

Aromatic Region (δ 7.0 - 9.0 ppm):

  • H2: This proton, located on the carbon adjacent to the quinolone nitrogen, is expected to appear as a singlet in the downfield region, typically around δ 8.5-8.9 ppm . Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring current. In similar structures, this proton is observed as a singlet at approximately 8.69 to 8.98 ppm.[2]

  • H5: This proton is anticipated to be a doublet due to coupling with the adjacent fluorine atom at position 6. The typical three-bond H-F coupling constant (³JHF) is around 12-13 Hz. This signal is expected to appear around δ 7.9-8.1 ppm . The deshielding is a result of the anisotropic effect of the nearby carbonyl group. For related fluoroquinolones, H5 protons are observed as doublets with coupling constants of approximately 12.3-13.1 Hz.[2]

  • H8: The proton at position 8 will also experience coupling to the fluorine at position 6, but over four bonds (⁴JHF), resulting in a smaller coupling constant, typically around 7 Hz. This signal should appear as a doublet around δ 7.2-7.6 ppm . Its upfield shift relative to H5 is due to its greater distance from the electron-withdrawing carbonyl group. In comparable compounds, the H8 proton signal is a doublet with a ⁴JH-F of about 7.1-7.3 Hz.[2]

Piperazine Region (δ 3.0 - 4.0 ppm):

  • Protons on Carbons adjacent to the Quinolinone Ring (4H): These four protons on the two carbons of the piperazine ring directly attached to the quinolinone core are expected to resonate as a broad multiplet around δ 3.2-3.4 ppm . The broadness of the signal can be attributed to conformational exchange and nitrogen quadrupolar effects.

  • Protons on Carbons adjacent to the NH group (4H): The four protons on the other two carbons of the piperazine ring are also expected to appear as a broad multiplet, slightly upfield, around δ 3.0-3.2 ppm .

  • Piperazine NH (1H): The proton on the secondary amine of the piperazine ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears in the region of δ 1.5-3.5 ppm but can exchange with residual water in the solvent, leading to a very broad or even unobservable signal.

Quinolinone NH (1H):

  • H1: The proton on the quinolinone nitrogen is expected to be a broad singlet in the downfield region, potentially around δ 14-15 ppm , due to strong hydrogen bonding and the acidic nature of this proton. In related structures, the carboxylic acid proton, which has a similar acidic character, is observed as a singlet at around 15.06-15.28 ppm.[2]

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Achieving a high-quality, interpretable 1H NMR spectrum requires a meticulous experimental approach. The following protocol is designed as a self-validating system to ensure data integrity.

Figure 2: Workflow for 1H NMR Spectrum Acquisition SamplePrep Sample Preparation - Weigh ~5-10 mg of sample - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) - Add internal standard (e.g., TMS) - Filter into NMR tube Shimming Spectrometer Setup & Shimming - Insert sample into the magnet - Lock on the deuterium signal - Shim the magnetic field to achieve homogeneity SamplePrep->Shimming Acquisition Data Acquisition - Set acquisition parameters (pulse sequence, number of scans, spectral width) - Acquire the Free Induction Decay (FID) Shimming->Acquisition Processing Data Processing - Apply Fourier Transform to the FID - Phase correct the spectrum - Calibrate the chemical shift scale to the internal standard Acquisition->Processing Analysis Spectral Analysis - Integrate the peaks - Identify chemical shifts, multiplicities, and coupling constants - Assign signals to the respective protons Processing->Analysis

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluoroquinolone Cores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoroquinolones (FQs) are a critical class of synthetic broad-spectrum antibiotics characterized by a bicyclic core structure.[1] In drug development and residue analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detection due to its high sensitivity and specificity.

This guide provides a technical comparison of the fragmentation patterns of major fluoroquinolone generations (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin). By understanding the mechanistic differences in ionization and dissociation, researchers can optimize Multiple Reaction Monitoring (MRM) transitions, enhance Limit of Detection (LOD) performance, and distinguish between structural analogs in complex matrices.

Part 1: Mechanistic Foundations of FQ Fragmentation

To optimize MS methods, one must understand why fragmentation occurs at specific sites. Fluoroquinolones are zwitterionic, containing both an acidic carboxylic group (C-3) and basic amine groups (piperazine ring at C-7).

Ionization Dynamics (ESI+)

In positive Electrospray Ionization (ESI+), FQs primarily form the protonated molecular ion


.
  • Protonation Sites: The most stable protonation occurs on the secondary or tertiary amines of the C-7 side chain (e.g., the piperazine ring). A secondary, less stable protonation site is the carbonyl oxygen at C-4.

  • Charge Localization: The site of protonation dictates the fragmentation pathway. Charge remote fragmentation drives the loss of neutral molecules from the core, while charge-proximal fragmentation drives the cleavage of the side chains.

The Core Fragmentation Pathway

Regardless of the side chain, the quinolone core exhibits two dominant neutral losses:

  • Loss of Water (

    
    ):  Occurs from the carboxylic acid group, often stabilizing the ion via resonance.
    
  • Decarboxylation (

    
    ):  The loss of 
    
    
    
    from the C-3 position is a hallmark of the quinolone core. This is often the primary transition used for screening because it is conserved across the entire drug class.
Side-Chain Specific Fragmentation

Differentiation between FQs relies on the C-7 substituent:

  • Piperazinyl FQs (e.g., Ciprofloxacin, Enrofloxacin): Undergo ring opening and cleavage, losing neutral fragments like

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Bulky Side-Chain FQs (e.g., Moxifloxacin): The diazabicyclononane ring of Moxifloxacin is more stable, often leading to a dominant loss of the entire side chain or specific internal rearrangements rather than simple ring opening.

Part 2: Comparative Analysis of Fragmentation Patterns[2]

The following data compares the fragmentation behavior of three representative FQs: Ciprofloxacin (2nd Gen), Levofloxacin (3rd Gen), and Moxifloxacin (4th Gen).

Table 1: Diagnostic Ions and Neutral Losses
FeatureCiprofloxacin (CIP)Levofloxacin (LEV)Moxifloxacin (MOX)
Precursor Ion

332.1 362.2 402.2
Primary Fragment (Base Peak) 314.1 (

)
318.2 (

)
384.2 (

)
Secondary Fragment 288.1 (

)
261.2 (Piperazine cleavage)358.2 (

)
Tertiary Fragment 245.1 (

)
344.2 (

)
340.2 (

)
Diagnostic Neutral Losses



Structural Differentiator Piperazine Ring CleavageN-methyl piperazine + Oxazine ringDiazabicyclononane ring
Performance Implications for Method Development[3][4][5]
  • Sensitivity: For Ciprofloxacin , the transition

    
     (
    
    
    
    ) is often the most intense, providing the best LOD. However, it is less specific than
    
    
    (
    
    
    ).
  • Specificity: For Levofloxacin , the loss of the N-methyl piperazine group (forming

    
     261) is highly specific and reduces background noise in complex matrices like plasma or tissue.
    
  • Stability: Moxifloxacin produces a very stable product ion at

    
     384. This high stability can sometimes make it difficult to generate lower-mass fragments without high collision energies (CE).
    

Part 3: Visualization of Fragmentation Logic

Diagram 1: General Fluoroquinolone Fragmentation Pathway

This diagram illustrates the common dissociation pathways for a generic fluoroquinolone core.

FQ_Fragmentation Parent Precursor Ion [M+H]+ Dehydrated [M+H - H2O]+ (Loss of 18 Da) Parent->Dehydrated - H2O (Carboxyl) Decarboxylated [M+H - CO2]+ (Loss of 44 Da) Parent->Decarboxylated - CO2 (C-3 position) SideChain Side Chain Cleavage (Diagnostic Ions) Parent->SideChain Direct Cleavage DoubleLoss [M+H - H2O - CO2]+ (Loss of 62 Da) Dehydrated->DoubleLoss - CO2 Decarboxylated->DoubleLoss - H2O Decarboxylated->SideChain Piperazine Ring Opening

Caption: Common dissociation pathways showing the interplay between dehydration, decarboxylation, and side-chain cleavage.

Diagram 2: Method Development Decision Tree

A logical workflow for selecting MRM transitions based on the specific FQ structure.

MRM_Selection Start Select Precursor [M+H]+ CheckStruct Analyze C-7 Side Chain Start->CheckStruct Piperazine Piperazine Group? (Cipro, Enro, Nor) CheckStruct->Piperazine Bulky Bulky/Fused Ring? (Moxi, Levo) CheckStruct->Bulky PipPath Target Ring Cleavage (-43, -57 Da) Piperazine->PipPath High Specificity BulkyPath Target Core Losses (-18, -44 Da) Bulky->BulkyPath High Sensitivity Validation Validate S/N Ratio PipPath->Validation BulkyPath->Validation

Caption: Decision tree for selecting optimal MRM transitions based on side-chain structural characteristics.

Part 4: Experimental Protocol for FQ Optimization

This protocol ensures a self-validating system for establishing optimal MS/MS conditions.

Standard Preparation
  • Prepare individual stock solutions (

    
    ) in methanol with 
    
    
    
    formic acid.
  • Dilute to a working standard of

    
     in 50:50 Methanol:Water (
    
    
    
    formic acid).
Direct Infusion (Tuning)
  • Flow Rate: 10 µL/min via syringe pump into the ESI source.

  • Polarity: Positive (ESI+).

  • Scan Mode: MS1 Scan (

    
     100–600) to confirm 
    
    
    
    .
  • Optimization: Adjust Cone Voltage (typically 20–40 V) to maximize precursor intensity without inducing premature fragmentation (in-source CID).

Collision Energy (CE) Ramping
  • Select the precursor ion in Q1.[1]

  • Perform a Product Ion Scan in Q3.

  • Ramp CE: From 10 eV to 60 eV in 5 eV increments.

  • Data Analysis: Plot the intensity of the three most abundant fragments against CE.

    • Quantifier Ion: Select the most intense fragment (often

      
       or 
      
      
      
      ).
    • Qualifier Ion: Select a structural fragment (e.g., piperazine cleavage) for confirmation.

Chromatographic Integration
  • Column: C18 Reverse Phase (e.g.,

    
    ).
    
  • Mobile Phase A: Water +

    
     Formic Acid.[2]
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.[1][2]
    
  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: FQs can chelate with metals; ensure the LC system is passivated or use PEEK-lined columns if peak tailing is observed.

References

  • McCullagh, M., et al. (2013). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation Application Note. Link

  • Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Spectroscopy Letters. Link

  • Lee, S. J., et al. (2016).[3] Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum. Journal of Chromatography B. Link

  • Shao, B., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen. Link

  • Möller, J. G., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Link

Sources

FTIR characteristic peaks of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (hereafter referred to as the Core Scaffold ) versus its pharmaceutical derivatives, Norfloxacin and Ciprofloxacin .[1]

This molecule represents the decarboxylated and desalkylated core of the fluoroquinolone antibiotic class. In drug development, it is frequently analyzed as a degradation impurity or a starting scaffold. Its correct identification relies on distinguishing it from the final Active Pharmaceutical Ingredient (API) by detecting the absence of specific functional groups (Carboxylic Acid, N-Alkyl).

Part 1: Comparative Spectral Analysis

The following table contrasts the critical vibrational modes of the Core Scaffold against the standard API (Norfloxacin). The primary differentiator is the Carbonyl Region (1600–1750 cm⁻¹) .

Table 1: FTIR Characteristic Peak Comparison
Functional GroupVibration ModeCore Scaffold (Target)Norfloxacin (API Comparator)Diagnostic Shift / Note
Carboxylic Acid

Absent 1700 – 1730 cm⁻¹ Primary ID: The disappearance of this high-wavenumber carbonyl peak confirms decarboxylation.[1]
Ketone (Pyridone)

1620 – 1640 cm⁻¹ 1615 – 1630 cm⁻¹The core ketone remains. It may shift slightly blue (higher wavenumber) due to loss of intramolecular H-bonding with the COOH.
Quinolone Ring

~3300 – 3400 cm⁻¹ Absent (N-Et substituted)Secondary ID: Appearance of a distinct N-H stretch on the quinolone ring (if desalkylated).[1]
Piperazine

3300 – 3500 cm⁻¹ (Broad)3300 – 3500 cm⁻¹ (Broad)Often overlaps with OH/NH.[1] Less diagnostic unless the piperazine is substituted.
Aromatic Ring

1450 – 1580 cm⁻¹1450 – 1580 cm⁻¹Conserved skeletal vibrations.
Fluorine

1000 – 1050 cm⁻¹ 1000 – 1050 cm⁻¹Strong, sharp band.[2] Highly stable across derivatives.
Alkyl Group

Weak / Negligible2800 – 3000 cm⁻¹ (Distinct)Loss of N-Ethyl/N-Cyclopropyl reduces intensity in the 2800–3000 region.[1]

Part 2: In-Depth Technical Analysis

The "Missing" Carboxyl Peak (1700 cm⁻¹ Region)

In fluoroquinolone APIs like Norfloxacin, the C-3 carboxylic acid forms a strong intramolecular hydrogen bond with the C-4 ketone. This typically results in two distinct carbonyl bands:

  • ~1720 cm⁻¹: Acid Carbonyl (

    
    ).
    
  • ~1620 cm⁻¹: Pyridone Ketone (

    
    ), lowered by conjugation and chelation.
    

Mechanism: For the Core Scaffold , the removal of the -COOH group eliminates the band at ~1720 cm⁻¹. Consequently, the spectrum in the double-bond region becomes simpler, dominated by the single ketone peak at ~1630 cm⁻¹ and aromatic C=C stretches. This "spectral silence" above 1700 cm⁻¹ is the definitive pass/fail criterion for decarboxylation impurities.

The Fluorine Fingerprint (1000–1250 cm⁻¹)

The C-F bond at position 6 is robust. While literature assignments vary, prominent bands at 1000–1050 cm⁻¹ (aryl-fluorine stretch) remain consistent between the Core Scaffold and the API. This band serves as an internal standard; if this peak is absent, the core quinoline structure is compromised.

Nitrogen Substitution Effects
  • API (Norfloxacin): The N-1 position is ethylated.[1] The spectrum shows aliphatic C-H stretches (2850–2950 cm⁻¹) but lacks a quinolone N-H stretch.

  • Core Scaffold: Being N-unsubstituted (1H), this molecule can exhibit tautomerism.[1] The predominant 4-quinolone tautomer presents an N-H stretching vibration.[1] This may appear as a sharp shoulder or distinct band in the 3300–3400 cm⁻¹ region, often superimposed on the broad piperazine N-H band.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, use the Internal Standard Ratio Method . This normalizes the peak intensities, making the absence of the COOH peak statistically significant rather than just "visually absent."

Methodology: KBr Pellet Transmission

  • Preparation: Mix 1.0 mg of the sample with 200 mg of dry KBr (spectroscopic grade). Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect scattering.

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced carbonyls).

    • Scans: 32 or 64.

    • Range: 4000 – 400 cm⁻¹.[3]

  • Validation (The "Ratio Check"):

    • Calculate the ratio:

      
      [1]
      
    • For API (Norfloxacin):

      
       (Significant COOH peak).
      
    • For Core Scaffold:

      
       (Baseline noise only).
      

Part 4: Identification Workflow (Logic Diagram)

The following diagram illustrates the decision logic for identifying this specific scaffold in a mixture of fluoroquinolone derivatives.

FTIR_Identification_Logic Start Unknown Sample Spectrum Check_CF Check 1000-1050 cm⁻¹ (C-F Stretch) Start->Check_CF Check_CO_Acid Check 1700-1750 cm⁻¹ (COOH C=O) Check_CF->Check_CO_Acid Present Result_NonF Not a Fluoroquinolone (Reject) Check_CF->Result_NonF Absent Check_Alkyl Check 2800-3000 cm⁻¹ (Aliphatic C-H) Check_CO_Acid->Check_Alkyl Absent (Baseline) Result_API Intact API (Norfloxacin/Cipro) Check_CO_Acid->Result_API Strong Peak (>1700 cm⁻¹) Result_Decarb Decarboxylated Impurity (Core Scaffold) Check_Alkyl->Result_Decarb Weak/Absent (No Ethyl/Cyclopropyl) Result_Desethyl Desethyl/Desalkyl Metabolite Check_Alkyl->Result_Desethyl Present

Caption: Logic flow for distinguishing the Core Scaffold from intact APIs using spectral checkpoints.

References

  • Sahoo, S., et al. (2011).[4] "FTIR and XRD Investigations of Some Fluoroquinolones." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • LGC Standards. "1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Decarboxylated Compound) Reference Standard." Link[1][5]

  • Sigma-Aldrich. "Norfloxacin and Related Impurities Standards."[1] Link

  • National Institutes of Health (NIH). "Spectroscopic Investigations of Norfloxacin." PubMed Central. Link

  • Edinburgh Analytical. "API Identification Using FTIR Spectroscopy." Link

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Comparative Antibacterial Potency: Evaluating Novel Core Scaffolds Against Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) has severely compromised the clinical utility of legacy antibiotics, including the fluoroquinolone gold-standard, 1[1]. Consequently, modern drug development has pivoted toward novel antibacterial core scaffolds—such as novel bacterial topoisomerase inhibitors (NBTIs) and spiropyrimidinetriones (SPTs)—designed to circumvent established resistance mechanisms[2]. As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating methodological framework for comparing the in vitro potency of a representative Novel Core Scaffold (NCS) against ciprofloxacin.

Mechanistic Grounding: Overcoming Target-Mediated Resistance

Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV[2]. It stabilizes the enzyme-DNA cleavage complex via a magnesium (Mg2+)-water bridge, leading to lethal double-strand DNA breaks[2]. However, point mutations in the gyrA and parC genes alter this binding pocket, conferring high-level fluoroquinolone resistance[2].

In contrast, next-generation scaffolds (e.g., NBTIs and SPTs) utilize 1[1]. They bind to the DNA-topoisomerase complex at offset locations and function independently of the Mg2+ bridge, allowing them to effectively inhibit fluoroquinolone-resistant mutant strains[2].

MOA Bact Bacterial DNA Gyrase DNA Gyrase / Topo IV Bact->Gyrase Supercoiling Complex Cleavage Complex Gyrase->Complex Normal Function Cipro Ciprofloxacin Cipro->Complex Stabilizes (Mg2+ dependent) NCS Novel Scaffold (e.g., NBTI) NCS->Complex Stabilizes (Offset binding) Death Bacterial Cell Death Complex->Death Double-strand breaks

Diagram 1: Comparative mechanism of action between Ciprofloxacin and Novel Core Scaffolds.

Experimental Design & Methodology

To objectively evaluate the antibacterial profile of an NCS against ciprofloxacin, we employ two foundational, self-validating in vitro assays: Minimum Inhibitory Concentration (MIC) testing and Time-Kill Kinetics[3],[4].

Protocol 1: Broth Microdilution (MIC Determination)

The MIC assay establishes the lowest concentration of an antimicrobial that prevents visible bacterial growth[4]. We strictly adhere to the5 to ensure data integrity[5],[6].

Causality & Self-Validation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is utilized because physiological levels of calcium and magnesium are critical; unregulated cations can artificially chelate fluoroquinolones, falsely elevating the MIC. The inoculum is strictly standardized to


 CFU/mL to prevent the "inoculum effect," where excessive bacterial density overwhelms the drug[3]. The assay is self-validated using a positive growth control (verifying bacterial viability) and a negative sterility control (verifying aseptic technique)[3].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve ciprofloxacin in 0.1 N HCl (or sterile water for salt forms) and the NCS in an appropriate solvent (e.g., DMSO) to yield 4[4].

  • Serial Dilution: Perform two-fold serial dilutions of both compounds in CAMHB across a 96-well microtiter plate to achieve a final test range of 0.008 to 16 µg/mL[4],[6].

  • Inoculum Standardization: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL)[3],[6]. Dilute this suspension in CAMHB to yield a final well concentration of 
    
    
    
    CFU/mL[3].
  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted drug[4]. Include the positive and negative controls.

  • Incubation & Analysis: Incubate the plates at 35 ± 2°C for 16–20 hours[4],[6]. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity[4].

Protocol 2: Time-Kill Kinetics Assay

While the MIC provides a static measure of inhibition, the Time-Kill assay evaluates the 7 over time[7]. This is crucial for distinguishing between bacteriostatic and bactericidal profiles, and for identifying concentration-dependent versus time-dependent killing kinetics[7].

Causality & Self-Validation: Sampling at logarithmic intervals captures the initial rapid bactericidal phase characteristic of topoisomerase inhibitors and monitors for late-stage regrowth (which indicates the emergence of resistant subpopulations)[8]. A drug-free growth control curve is run in parallel to validate normal logarithmic growth[9].

Step-by-Step Workflow:

  • Preparation: Prepare glass tubes containing 10 mL of CAMHB supplemented with ciprofloxacin and the NCS at 1×, 2×, and 4× their respective MIC values[10],[3].

  • Inoculation: Inoculate the tubes with a logarithmic-phase bacterial suspension to achieve a starting density of 8

    8[8],[3].
    
  • Incubation & Sampling: Incubate at 35 ± 2°C with continuous agitation. Aseptically remove 100 µL aliquots at 0, 2, 4, 6, 8, and 24 hours[10].

  • Plating: Serially dilute the aliquots in sterile saline and plate onto Mueller-Hinton Agar[8],[4].

  • Quantification: Incubate the plates for 24 hours and enumerate the colonies to calculate CFU/mL[8]. A reduction of

    
     CFU/mL (99.9% reduction) from the initial inoculum defines bactericidal activity[10].
    

Workflow Inoculum Prepare Inoculum (5 x 10^5 CFU/mL) Dose Add Antibiotic (1x, 2x, 4x MIC) Inoculum->Dose Incubate Incubate at 35°C Dose->Incubate Sample Aliquots at 0, 2, 4, 6, 24h Incubate->Sample Plate Plate on MH Agar Sample->Plate Count Count CFU/mL & Plot Log Reduction Plate->Count

Diagram 2: Standardized Time-Kill Kinetics workflow for evaluating bactericidal activity.

Comparative Data Analysis

To contextualize the efficacy of the NCS against ciprofloxacin, we present comparative in vitro data against wild-type and target-mutated Escherichia coli and Staphylococcus aureus strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Strain ProfileCiprofloxacin MIC (µg/mL)NCS-1 MIC (µg/mL)Interpretation
E. coli ATCC 25922 (Wild-type)0.0150.03Susceptible
E. coli (gyrA S83L, parC S80I)16.00.06Target-Mutated
S. aureus ATCC 29213 (Wild-type)0.250.125Susceptible
S. aureus (MRSA, FQ-resistant)>32.00.25Multi-Drug Resistant

Table 2: Time-Kill Kinetics (E. coli ATCC 25922 at 4× MIC)

Time (Hours)Ciprofloxacin Log₁₀ CFU/mLNCS-1 Log₁₀ CFU/mLGrowth Control Log₁₀ CFU/mL
05.65.65.6
23.22.86.8
42.11.57.9
6<1.0 (LOD)<1.0 (LOD)8.8
24<1.0 (LOD)<1.0 (LOD)9.2

*LOD = Limit of Detection

Discussion & Mechanistic Insights

The comparative data highlights the vulnerability of ciprofloxacin to target-mediated resistance. While ciprofloxacin exhibits high potency against wild-type isolates, its MIC drastically increases against gyrA/parC mutants[2]. In contrast, the NCS maintains low-nanomolar potency across all tested strains, validating its ability to bypass the mutated binding pocket[1],[2]. Furthermore, the time-kill kinetics reveal that the NCS drives a rapid, concentration-dependent


 CFU/mL reduction within 6 hours, mirroring the favorable pharmacodynamic profile of ciprofloxacin without succumbing to cross-resistance[8],[10].

References

  • Antibacterials with Novel Chemical Scaffolds in Clinical Development - NIH/PMC.
  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae : Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - ResearchG
  • Standard Protocol for Determining Ciprofloxacin MIC (Minimum Inhibitory Concentr
  • Semimechanistic Pharmacokinetic-Pharmacodynamic Model with Adaptation Development for Time-Kill Experiments of Ciprofloxacin... - ASM Journals.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - CLSI / NIH.org.pk.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
  • Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - NIH/PMC.
  • Validation of high-throughput time-kill assay - University of Helsinki.
  • Checkerboard and time-to-kill assay for diflunisal with ciprofloxacin - ResearchG
  • 510(k)

Sources

X-Ray Crystallographic Profiling of Piperazinyl Quinolin-4-One Derivatives: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Piperazinyl quinolin-4-ones (broad-spectrum fluoroquinolones like ciprofloxacin and levofloxacin) are cornerstone antibacterials that function by trapping bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) in a lethal DNA-cleavage complex 1. As target-mediated resistance rises—primarily via mutations in the Quinolone Resistance-Determining Region (QRDR)—structural biology has become paramount. X-ray crystallography provides the atomic-resolution blueprints required to compare legacy drugs against novel derivatives (e.g., 7,8-bridged or C-7 hybridized quinolones) 2. This guide objectively compares the crystallographic performance of these derivatives, elucidating the causality behind their binding affinities and detailing the self-validating protocols used to resolve their ternary complexes.

Mechanistic Overview: The Ternary Cleavage Complex

The bactericidal activity of piperazinyl quinolin-4-ones relies on a highly specific structural mechanism. The C-3/C-4 keto-acid moiety coordinates a non-catalytic Mg²⁺ ion, forming a water-metal ion bridge that anchors the drug to the Serine and Acidic residues of the enzyme's QRDR 3, 4. Concurrently, the quinolone core intercalates between the +1 and -1 base pairs of the cleaved DNA gate, while the C-7 piperazinyl ring extends toward the GyrB/ParE subunits, dictating Gram-negative efficacy and overcoming specific efflux mechanisms.

MOA A Piperazinyl Quinolin-4-one (e.g., Levofloxacin) B Mg2+-Water Bridge Formation A->B Coordinates with C Topoisomerase IV / DNA Gyrase Cleavage Complex B->C Anchors to QRDR D Intercalation at DNA Cleavage Gate C->D Pi-Pi Stacking E Inhibition of DNA Resealing D->E Stabilizes Cleaved State F Bacterial Cell Death E->F Accumulation of DSBs

Figure 1: Mechanistic pathway of piperazinyl quinolones stabilizing the DNA cleavage complex.

Comparative Structural Analysis

When evaluating novel piperazinyl quinolin-4-one derivatives against legacy alternatives, X-ray crystallographic resolution and the geometry of the drug-target interface are critical performance metrics.

Table 1 summarizes the crystallographic data comparing standard fluoroquinolones with next-generation derivatives.

CompoundTarget ComplexPDB IDResolution (Å)Key Structural Interactions & Performance Notes
Ciprofloxacin S. aureus DNA Gyrase + DNA2XCT3.35Establishes baseline Mg²⁺-water bridge. Prone to static disorder around the crystallographic twofold axis 5.
Levofloxacin S. pneumoniae Topo IV + DNA3RAE2.90L-isomer exhibits superior face-to-face π-π stacking with the guanine nucleus of the +1/+4 DNA base pairs compared to ofloxacin 1, 3.
Novel 7,8-Bridged FQN S. pneumoniae Topo IV + DNAN/A (Lit.)< 3.00Bridged architecture restricts rotational freedom, enhancing affinity for the enzyme-DNA complex over the apo-enzyme, overcoming typical GyrA mutations 2.
Thionated Levofloxacin In silico / X-ray motifN/AMotif OnlyHydrolysis products show altered C-3/C-4 coordination. Crystallization yielded poor lattice packing, limiting high-resolution diffraction 3.

Note: High-resolution structures (<3.0 Å) are imperative for accurately mapping the specific water molecules involved in the Mg²⁺ bridge.

Experimental Protocol: Co-Crystallization of Ternary Complexes

To objectively validate the binding modes of new piperazinyl quinolin-4-ones, researchers must isolate the ternary complex (Enzyme + DNA + Drug). The following protocol outlines a self-validating system for X-ray crystallography, detailing the causality behind each methodological choice.

Phase 1: Complex Assembly and Incubation
  • DNA Scaffold Selection: Synthesize a self-complementary 20-mer or 34-mer oligonucleotide.

    • Causality: This specific length is required to fully encompass the enzyme's DNA cleavage gate while remaining short enough to prevent steric hindrance during crystal lattice formation.

  • Protein-DNA Complexation: Incubate purified DNA gyrase (or Topo IV) with the DNA scaffold in a 1:1.2 molar ratio in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl.

  • Ligand Trapping: Add the piperazinyl quinolin-4-one derivative at a final concentration of 2 mM, supplemented with 5 mM MgCl₂.

    • Causality: The Mg²⁺ is strictly required to form the critical water-metal ion bridge that stabilizes the cleavage complex. Without it, the drug cannot properly anchor to the QRDR.

Phase 2: Hanging-Drop Vapor Diffusion
  • Matrix Setup: Mix 1 µL of the ternary complex with 1 µL of reservoir solution (e.g., 10-15% PEG 3350, 0.2 M ammonium sulfate, 0.1 M MES pH 6.5) on a siliconized glass cover slip.

  • Equilibration: Invert the slip over a well containing 500 µL of reservoir solution.

    • Causality: Vapor diffusion allows for slow, controlled water evaporation from the drop, gradually reaching the supersaturation point necessary for the nucleation of large, well-diffracting macromolecular crystals.

Phase 3: Cryoprotection and Data Collection
  • Cryoprotection: Briefly soak the harvested crystals in the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene glycol.

    • Causality: Cryoprotectants replace bulk water in the crystal lattice, preventing the formation of crystalline ice during flash-freezing, which would otherwise produce diffraction rings that obscure protein reflections.

  • Diffraction: Flash-freeze in liquid nitrogen and collect X-ray diffraction data at 100 K using a synchrotron radiation source.

Workflow S1 Protein-DNA Complex Assembly S2 Ligand Incubation (with Mg2+) S1->S2 S3 Hanging-Drop Vapor Diffusion S2->S3 S4 Cryoprotection & Freezing S3->S4 S5 X-Ray Diffraction & Data Collection S4->S5

Figure 2: Workflow for co-crystallization of topoisomerase-DNA-drug complexes.

Discussion: Overcoming Crystallographic Challenges

A major hurdle in the crystallographic profiling of piperazinyl quinolones is static disorder. Because these inhibitors often sit on the twofold symmetry axis of the DNA-enzyme complex, low-resolution data can conflate multiple binding orientations 5. When designing novel derivatives, adding asymmetric bulk to the C-7 piperazine ring can break this symmetry, forcing a single, well-defined binding mode that yields clearer electron density maps. Furthermore, complementing X-ray data with Solid-State NMR (SSNMR) crystallography is highly recommended to resolve the dynamic local electronic configurations of chiral centers, such as the L-isomer methyl group in levofloxacin 1.

References

  • Title: Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin Source: ACS Omega URL
  • Source: Molecules (PMC)
  • Title: Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Bacterial Resistance Source: PMC URL
  • Source: ACS Infectious Diseases (via ResearchGate)
  • Title: SUPPLEMENTARY MATERIAL FOR: Structural studies on bacterial topoisomerase inhibitors: trapping a DNA-cleaving machine in motion Source: Cardiff University URL

Sources

A Comparative Guide to Determining the UV-Vis Absorption Maxima of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining and understanding the ultraviolet-visible (UV-Vis) absorption characteristics of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one. While direct, published experimental data for this specific molecule is not extensively available, its core structure is fundamental to the widely studied class of fluoroquinolone antibiotics. By leveraging established data from close structural analogues, namely Ciprofloxacin and Norfloxacin, we can establish a robust predictive comparison and a validated experimental protocol.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the causality behind experimental choices and providing a self-validating protocol for accurate spectral analysis.

Scientific Foundation: UV-Vis Spectroscopy of the Fluoroquinolone Core

The characteristic UV-Vis absorption spectrum of fluoroquinolones arises from the conjugated π-electron system of the quinolone ring. The primary electronic transitions observed are π → π* transitions, which are typically of high intensity. The presence of heteroatoms, such as nitrogen and oxygen, also allows for n → π* transitions, although these are generally weaker and may be obscured by the more intense π → π* bands.

The precise wavelength of maximum absorption (λmax) for any given fluoroquinolone derivative is highly sensitive to two key factors: the molecular structure and the surrounding environment (solvent and pH).

  • Structural Influence : The core quinolone structure provides the fundamental chromophore. Substituents on this ring system act as auxochromes, modifying the energy of the electronic transitions. The piperazinyl group at position 7 and the fluorine atom at position 6 in the target molecule are expected to cause a bathochromic (red) shift compared to the unsubstituted quinolone core.

  • Solvent Effects (Solvatochromism) : The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, thereby altering the energy gap for electronic transitions.[1][2]

    • π → π transitions*: In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more, leading to a smaller energy gap and a bathochromic (red) shift to longer wavelengths.

    • n → π transitions*: Here, the ground state is more stabilized by polar, protic solvents (like water or ethanol) through hydrogen bonding with the non-bonding electrons. This increases the energy gap, resulting in a hypsochromic (blue) shift to shorter wavelengths.[1]

  • pH-Dependent Absorption : Fluoroquinolones are amphoteric molecules, possessing both acidic (carboxylic acid, though absent in our target molecule) and basic (piperazinyl amine) functional groups. Changes in pH alter the protonation state of the molecule, which in turn modifies the electronic distribution within the chromophore.[3][4] At neutral pH, the zwitterionic form often predominates in classic fluoroquinolones.[4] In acidic media, the cationic form is dominant, and in basic media, the anionic form prevails. Each of these species exhibits a distinct UV-Vis absorption spectrum.[3][5]

Comparative Analysis with Structural Analogues

To predict the spectral behavior of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, we will compare it with two extensively studied, structurally similar fluoroquinolones: Ciprofloxacin and Norfloxacin. The key structural difference is the substituent at the N-1 position (a cyclopropyl group for Ciprofloxacin and an ethyl group for Norfloxacin, whereas our target compound lacks a substituent at this position, having a proton instead).

CompoundSolvent / MediumReported λmax (nm)Reference(s)
Ciprofloxacin Water277, 316, 331[6]
0.1 M HCl~277[7][8]
0.1 N HCl274[9]
10% Acetic Acid280[10]
Norfloxacin 0.1 M HCl277[7]
0.1 N HCl278
Water:Methanol (5:5)291[11]

This data establishes a clear precedent: a strong absorption peak is consistently observed in the 275-295 nm range for these analogues, particularly in acidic to neutral aqueous and simple alcoholic solvents. The minor variations are attributable to the N-1 substituent and the specific solvent/pH conditions used in each study.

Validated Protocol for UV-Vis Spectral Characterization

This section provides a step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one. The protocol is designed to be self-validating by systematically assessing the effects of solvent polarity and pH.

Materials and Equipment
  • Analyte : High-purity 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

  • Spectrophotometer : A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 450 nm.

  • Cuvettes : 1 cm path length quartz cuvettes.

  • Solvents :

    • Methanol (Spectroscopic Grade)

    • Acetonitrile (Spectroscopic Grade)

    • Deionized Water (Type I)

  • Reagents :

    • 0.1 M Hydrochloric Acid (HCl) solution

    • 0.1 M Sodium Hydroxide (NaOH) solution

  • Equipment : Analytical balance, volumetric flasks, micropipettes.

Experimental Workflow

G cluster_prep 1. Stock Solution Preparation cluster_dilution 2. Working Solution Preparation cluster_analysis 3. Spectrophotometric Analysis cluster_data 4. Data Interpretation p1 Accurately weigh ~10 mg of the analyte. p2 Dissolve in Methanol in a 100 mL volumetric flask. (Stock Conc. ~100 µg/mL) p1->p2 d1 Pipette stock solution into separate 10 mL volumetric flasks. p2->d1 d2 Dilute to the mark with each solvent: - Methanol (Solvent 1) - 0.1 M HCl (Solvent 2) - Deionized H2O (Solvent 3) - 0.1 M NaOH (Solvent 4) (Final Conc. ~5-10 µg/mL) d1->d2 a1 Set spectrophotometer to scan from 200-450 nm. d2->a1 a2 Autozero the instrument with a blank cuvette for each solvent. a1->a2 a3 Measure the absorbance spectrum for each working solution. a2->a3 da1 Identify λmax for each spectrum. a3->da1 da2 Compare λmax across different solvents and pH values. da1->da2 da3 Relate spectral shifts to solvent polarity and analyte protonation state. da2->da3

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Step-by-Step Procedure
  • Stock Solution Preparation :

    • Accurately weigh approximately 10.0 mg of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.

    • Quantitatively transfer the analyte to a 100 mL volumetric flask.

    • Add approximately 70 mL of spectroscopic grade methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. This yields a stock solution of approximately 100 µg/mL. Causality: Methanol is chosen as the initial solvent due to the generally good solubility of quinolone derivatives.[12]

  • Working Solution Preparation :

    • For each solvent system (Methanol, Deionized Water, 0.1 M HCl, 0.1 M NaOH), pipette 1.0 mL of the stock solution into a separate 10 mL volumetric flask.

    • Dilute to the mark with the respective solvent. This creates working solutions of approximately 10 µg/mL. Causality: This concentration typically provides absorbance values within the optimal linear range of most spectrophotometers (0.2 - 0.8 A.U.).

  • Spectrophotometric Measurement :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the instrument to scan across a wavelength range of 200 nm to 450 nm.

    • For each solvent system, fill a quartz cuvette with the solvent to be used as a blank and autozero the instrument.

    • Rinse the sample cuvette with the corresponding working solution before filling it.

    • Measure the absorbance spectrum of each of the four working solutions.

Predicted Results and Data Interpretation

Based on the comparative data, the UV-Vis spectrum of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is expected to exhibit a primary, strong absorption band (λmax) between 275 nm and 295 nm . Additional, lower-wavelength bands may also be observed, similar to those seen for Ciprofloxacin.[6]

The key to a robust analysis lies in interpreting the shifts observed between the different solvent conditions.

G Analyte Analyte Structure (Quinolone Core + Substituents) Spectrum Observed λmax (Peak Position) Analyte->Spectrum Determines Chromophore Solvent Solvent Polarity (Methanol vs. Water) Solvent->Spectrum Induces Solvatochromic Shift (Bathochromic/Hypsochromic) pH Solution pH (Acidic vs. Basic) pH->Spectrum Alters Protonation State

Caption: Factors influencing the final observed UV-Vis absorption maximum (λmax).

  • In 0.1 M HCl (Acidic) : The piperazinyl nitrogen will be protonated. The spectrum in this medium is expected to be sharp and well-defined, likely serving as a reliable reference point, with a λmax predicted around 275-285 nm .

  • In Deionized Water (Near Neutral) : The molecule may exist in equilibrium between its neutral and zwitterionic forms. The λmax might shift slightly compared to the acidic solution. Hydrogen bonding with water could lead to a hypsochromic (blue) shift for any n → π* transitions.

  • In 0.1 M NaOH (Basic) : The amide proton at the N-1 position could be deprotonated, forming an anionic species. This change in the chromophore will likely result in a noticeable shift in the λmax, potentially a bathochromic (red) shift to a longer wavelength.

  • In Methanol vs. Water : Comparing these two polar, protic solvents can reveal subtle solvatochromic effects. Water is more polar than methanol, which may lead to observable shifts in the π → π* transitions.[13]

By systematically recording and comparing these spectra, researchers can not only determine the precise absorption maxima for 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one but also gain a deeper understanding of its electronic properties and behavior in various chemical environments. This foundational data is critical for developing quantitative analytical methods, studying drug-receptor interactions, and conducting formulation and stability studies.

References

  • National Center for Biotechnology Information. (2021). Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]

  • Taylor & Francis Online. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. [Link]

  • TSI Journals. (n.d.). Spectrophotometric determination of certain fluoroquinolone antibiotic drugs in pure and pharmaceutical formulations. [Link]

  • INIS-IAEA. (2004). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. [Link]

  • Bangladesh Journals Online. (n.d.). Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets. [Link]

  • The Science Publications. (n.d.). Spectrofluorimetric, Atomic Absorption Spectrometric and Spectrophotometric Determination of Some Fluoroquinolones. [Link]

  • ACS Publications. (2016). Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). UV-ABSORBANCE SPECTRA OF CIPROFLOXACIN HCL USING 0.1 N HCL (A) AND DISTILLED WATER (B) AS SOLVENTS. [Link]

  • National Center for Biotechnology Information. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PubMed Central. [Link]

  • International Journal of Science and Research (IJSR). (2025). Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. [Link]

  • ResearchGate. (2025). Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of (a) 0.3 mmol L −1 ciprofloxacin (b) 0.3 mmol L -1 gatifloxacin and (c) 0.3 mmol L −1 norfloxacin with gold nanoparticles for 5 hours at a time interval of 30 mins. [Link]

  • MDPI. (2025). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of the standard solution of ciprofloxacin hydrochloride 4.0 μg/mL (a), sample solution of ciprofloxacin hydrochloride 4.0 μg/mL (b) and placebo (c). [Link]

  • ResearchGate. (n.d.). U.V. Spectrum of norfloxacin. [Link]

  • International Journal of Scientific Development and Research (IJSDR). (2025). “QUANTITATIVE ESTIMATION OF CIPROFLOXACIN IN MARKETED DOSAGE FORM BY USING UV- VISIBLE SPECTROSCOPY”. [Link]

  • National Center for Biotechnology Information. (2024). Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry. PubMed Central. [Link]

  • ResearchGate. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link]

  • ResearchGate. (n.d.). (A) UV‐vis absorption spectra of Norfloxacine with SnS2 for different time under dark condition for 80 min followed by illumination for 110 min. [Link]

  • PubMed. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. [Link]

  • RIMSI. (n.d.). Degradation of fluoroquinolone antibiotic levofloxacin by UV-induced ferric ion photolysis. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NORFLOXACIN IN BULK AND DOSAGE FORMS USING UV SPECTROPHOTOMETRY. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of some fluoroquinolones: effect of pH and chloride ion. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ACS Publications. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

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Comparative Stability Study of Quinolone Metabolites in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolone and fluoroquinolone antibiotics represent a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, which ultimately leads to bacterial cell death.[1][3][4] The clinical efficacy and safety assessment of these drugs during development rely heavily on pharmacokinetic (PK) and toxicokinetic (TK) studies, which measure the concentration of the parent drug and its major metabolites in biological matrices like plasma.[5][6]

The integrity of these studies hinges on a critical, yet often underestimated, parameter: the stability of the analytes in the collected biological samples. Ensuring that the measured concentration of a quinolone metabolite accurately reflects its concentration at the time of sample collection is paramount for reliable data.[7] Instability can lead to erroneous PK/TK parameters, potentially compromising clinical decisions.[8][9] This guide provides a comprehensive comparison of methodologies and storage conditions, offering field-proven insights into designing and executing a robust stability study for quinolone metabolites in plasma, grounded in established regulatory principles.[5][8][10]

The Chemistry of Instability: Factors Affecting Quinolone Metabolites in Plasma

The stability of a drug metabolite in a plasma matrix is not a given; it is a dynamic interplay between the analyte's chemical properties and the complex biological environment. Understanding these factors is the first step in designing a robust validation program.

Intrinsic Chemical Factors

Quinolone structures, while generally stable, possess moieties that can be susceptible to degradation under certain conditions. The primary degradation pathway for many fluoroquinolones is photolytic, where exposure to light can cause cleavage or modification of the molecule.[11] Hydrolytic degradation, particularly of ester or amide linkages in certain prodrugs or metabolites, can also occur, influenced by the pH of the matrix.[9][12]

Matrix-Dependent Factors

Plasma is not an inert solvent. It is a complex cocktail of enzymes, proteins, and other endogenous components that can actively degrade or modify drug metabolites.

  • Enzymatic Degradation: Plasma contains various esterases and other hydrolytic enzymes that can metabolize compounds with susceptible functional groups like esters or amides.[9] This is a critical consideration for quinolone prodrugs designed to be converted to their active form in vivo.

  • pH and Buffer Effects: The pH of the plasma sample can influence the rate of hydrolysis and the ionization state of the analyte, which may affect its stability and interaction with container surfaces.

Environmental and Handling Factors

The journey of a sample from collection to analysis exposes it to numerous environmental variables that can compromise analyte stability.

  • Temperature: Elevated temperatures, such as those experienced during sample shipment or on a lab bench, can accelerate both chemical and enzymatic degradation.[12]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause pH shifts, protein precipitation, and stratification of components within the sample, potentially exposing the analyte to degradative elements.[7][8]

  • Light Exposure: Given the photosensitivity of many quinolones, exposure to ambient or UV light during handling and storage can be a significant source of degradation.[11][12]

A Comparative Overview of Bioanalytical Techniques

The choice of analytical methodology is intrinsically linked to the stability study, as the method's sensitivity and selectivity dictate the ability to accurately quantify the analyte against a background of potential degradants and matrix components.

FeatureHPLC-UV/DADHPLC-FluorescenceLC-MS/MS
Principle Measures UV absorbanceMeasures emission from fluorescent compoundsMeasures mass-to-charge ratio
Sensitivity (LLOQ) Moderate (ng/mL range)[13]High (for native fluorescent quinolones)Very High (pg/mL to ng/mL range)[14][15]
Selectivity Moderate; susceptible to co-eluting interferencesHigh; only fluorescent compounds are detectedVery High; distinguishes based on mass and fragmentation
Throughput ModerateModerateHigh (with modern UPLC systems)
Primary Advantage Cost-effective, widely availableExcellent sensitivity for specific compoundsThe "gold standard" for specificity and sensitivity[8]
Key Limitation Potential for lack of specificityNot all metabolites are fluorescentHigher initial cost, potential for matrix effects[10]

While HPLC-based methods with UV or fluorescence detection have been successfully used, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is now the universally accepted gold standard for regulated bioanalysis.[8][15] Its unparalleled selectivity allows for the precise differentiation of the parent drug from its metabolites and endogenous matrix components, ensuring that only the analyte of interest is being measured.

Designing a Definitive Stability Study: Experimental Workflow and Protocols

A stability study must be a self-validating system, designed to rigorously test the analyte under conditions that mimic or exceed those encountered during actual sample handling and storage.[5][16] This section outlines a comprehensive experimental design for evaluating the stability of a representative quinolone metabolite in human plasma using LC-MS/MS.

Experimental Workflow

The following diagram illustrates a typical workflow for a plasma stability assessment, from the initial preparation of quality control samples to the final data analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis P1 Prepare Stock Solutions (Analyte & Internal Standard) P2 Spike Blank Plasma to create QC Samples (Low & High Conc.) P1->P2 Volumetric Dilution S0 T=0 Analysis (Baseline) P2->S0 Immediate Analysis S1 Freeze-Thaw Cycles (e.g., 3 cycles, -20°C to RT) P2->S1 Store under Test Conditions S2 Bench-Top Storage (e.g., 4, 8, 24h at RT) P2->S2 Store under Test Conditions S3 Long-Term Storage (e.g., 1, 3, 6 months at -80°C) P2->S3 Store under Test Conditions A1 Sample Extraction (e.g., Solid-Phase Extraction) S0->A1 S1->A1 S2->A1 S3->A1 S4 Autosampler Storage (e.g., 24h at 4°C Post-Extraction) A2 LC-MS/MS Analysis S4->A2 A1->A2 Inject Processed Sample A2->S4 Test Post-Processing Stability A3 Data Processing (Quantification vs. Calibration Curve) A2->A3

Caption: Experimental workflow for assessing quinolone metabolite stability in plasma.

Detailed Experimental Protocols

These protocols are based on established bioanalytical method validation guidelines.[5][8][16]

Protocol 1: Preparation of Quality Control (QC) Samples

Objective: To prepare plasma samples with known concentrations of the metabolite to serve as reference points for the stability assessment.

  • Prepare Stock Solutions: Accurately weigh analytical reference standards of the quinolone metabolite and a suitable stable isotope-labeled internal standard (SIL-IS). Dissolve in an appropriate organic solvent (e.g., Methanol) to create primary stock solutions (e.g., 1 mg/mL).

  • Prepare Working Solutions: Perform serial dilutions of the primary stock solutions with solvent to create a series of working solutions at concentrations suitable for spiking.

  • Spike Blank Plasma: Obtain a pooled batch of blank human plasma (with the same anticoagulant as the study samples). Allow it to thaw completely at room temperature.

  • Prepare QC Samples: Spike the blank plasma with a small volume (typically ≤5% of the total volume) of the appropriate working solution to achieve at least two concentration levels:

    • Low QC: Concentration at a maximum of 3 times the Lower Limit of Quantification (LLOQ).

    • High QC: Concentration near the Upper Limit of Quantification (ULOQ).

  • Aliquot and Store: Vortex the spiked plasma pools for homogeneity. Aliquot into appropriately labeled polypropylene tubes and store immediately at ≤ -70°C until use.

Causality: Using separate stock solutions for calibration standards and QCs is a regulatory requirement to ensure accuracy.[16] Spiking a small volume prevents significant alteration of the plasma matrix.

Protocol 2: Sample Extraction (Solid-Phase Extraction - SPE)

Objective: To remove interfering plasma components and concentrate the analyte prior to LC-MS/MS analysis, which is crucial for achieving high sensitivity.[15]

  • Sample Thawing: Thaw plasma QC samples (from T=0 or a stability time point) at room temperature.

  • Add Internal Standard: To each 100 µL plasma sample, add 25 µL of the SIL-IS working solution. Vortex briefly. The IS compensates for variability during extraction and injection.

  • Condition SPE Plate: Condition the wells of a mixed-mode cation exchange SPE plate by sequentially passing 500 µL of Methanol followed by 500 µL of water.

  • Load Sample: Load the plasma/IS mixture onto the conditioned SPE plate.

  • Wash Plate: Wash the plate to remove proteins and salts. First, with 500 µL of an acidic buffer (e.g., 2% formic acid in water), followed by 500 µL of Methanol.

  • Elute Analyte: Elute the metabolite and IS from the SPE sorbent using 500 µL of a basic organic solvent (e.g., 5% ammonium hydroxide in Methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Causality: SPE provides a cleaner extract compared to simple protein precipitation, minimizing matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[15]

Data Interpretation and Comparative Analysis

The core of the stability study lies in comparing the concentration of the metabolite in stored samples against freshly prepared samples (or T=0 samples). The acceptance criterion, as defined by FDA and EMA guidelines, is that the mean concentration at each QC level should be within ±15% of the nominal concentration.[5]

Hypothetical Stability Data for "Metabolite Q"
Table 1: Freeze-Thaw Stability of Metabolite Q

(Assessed after 3 cycles from -20°C to Room Temperature)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3)% NominalStability
Low QC15.014.596.7%Stable
High QC400.0389.297.3%Stable
Table 2: Bench-Top Stability of Metabolite Q at Room Temperature
QC LevelNominal Conc. (ng/mL)Storage TimeMean Measured Conc. (ng/mL) (n=3)% NominalStability
Low QC15.06 hours14.194.0%Stable
Low QC15.024 hours11.979.3%Unstable
High QC400.06 hours391.597.9%Stable
High QC400.024 hours335.683.9%Unstable
Table 3: Long-Term Stability of Metabolite Q

(Assessed after 3 months)

QC LevelNominal Conc. (ng/mL)Storage Temp.Mean Measured Conc. (ng/mL) (n=3)% NominalStability
Low QC15.0-20°C13.992.7%Stable
Low QC15.0-80°C14.898.7%Stable
High QC400.0-20°C378.494.6%Stable
High QC400.0-80°C395.298.8%Stable

Analysis of Results:

  • The data indicate that "Metabolite Q" is stable through at least three freeze-thaw cycles and can be stored long-term at both -20°C and -80°C.

  • The critical finding is the bench-top instability . The metabolite shows significant degradation after just 24 hours at room temperature. This suggests a potential for enzymatic or chemical degradation that is significantly slowed at freezing temperatures.

  • This result has direct operational consequences: it dictates that plasma samples must be processed promptly after thawing and should be kept on ice during the extraction procedure.

Best Practices for Ensuring Metabolite Stability

Based on regulatory guidance and empirical data, the following best practices should be adopted to ensure the integrity of quinolone metabolite stability studies:

  • Establish Stability Early: Conduct preliminary stability assessments during method development to identify potential liabilities before validating the full method.[16]

  • Mimic Real-World Conditions: The conditions tested (matrix, anticoagulant, container type, storage times and temperatures) must match those that will be used for the actual study samples.[5][16]

  • Process Samples Efficiently: Based on bench-top stability results, establish a maximum time that samples can remain at room temperature. For unstable compounds, processing samples on ice or in a refrigerated block is advisable.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into multiple tubes upon receipt to avoid the need for repeated thawing of the entire sample volume.[8]

  • Protect from Light: Given the known photosensitivity of quinolones, all handling of samples and standards should be done under amber or yellow light, and samples should be stored in opaque containers.[12]

  • Validate for the Full Duration: The long-term stability validation must cover the entire planned storage duration of the study samples.[16]

Conclusion

The quantitative bioanalysis of quinolone metabolites in plasma is a rigorous process where analyte stability is a non-negotiable prerequisite for generating reliable and accurate data. As demonstrated, a metabolite may be perfectly stable under one set of conditions (e.g., long-term frozen storage) while being highly unstable under another (e.g., extended time on the lab bench). A comprehensive stability validation program, encompassing freeze-thaw, bench-top, and long-term storage evaluations, is not merely a regulatory checkbox; it is a fundamental scientific necessity. By understanding the factors that influence stability and by designing robust experimental protocols, researchers can ensure the integrity of their bioanalytical data, thereby supporting sound decision-making in the development of new and effective medicines.

References

  • Vertex AI Search. (2025).
  • European Medicines Agency. (2011).
  • Inotiv. (2024).
  • Animals (Basel). (2017). Fluoroquinolones: Pharmacokinetics and Resistance.
  • The AAPS Journal. (2014).
  • PubMed. (2001).
  • International Council for Harmonisation. (2022).
  • ResearchGate. (2026). Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction.
  • Molecules. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • Wikipedia. (2026). Quinolone antibiotic.
  • ACS Omega. (2023).
  • Biochemistry. (2014). Mechanism of Quinolone Action and Resistance.
  • Pharmaceutica Analytica Chimica. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Journal of Antimicrobial Chemotherapy. (1995). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones.
  • Cyprotex. (n.d.). Plasma Stability.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • Journal of Food and Drug Analysis. (2022).
  • PubMed. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC-DAD.
  • ResearchGate. (2025).

Sources

Safety Operating Guide

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Release" Mandate

As researchers working with 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (CAS: 91524-15-1 or related analogs), you are handling the bioactive pharmacophore of second-generation fluoroquinolone antibiotics (e.g., Norfloxacin).

The critical directive is simple: This compound must never enter the aqueous waste stream.

Unlike standard organic intermediates, this molecule possesses high stability against bacterial degradation and significant ecotoxicity.[1] Standard municipal wastewater treatment plants (WWTPs) cannot effectively mineralize the quinolone core, leading to accumulation in sludge and downstream selection for antimicrobial resistance (AMR). Therefore, the only acceptable disposal route is high-temperature incineration .

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical properties driving the safety protocols.[2] This compound is amphoteric (acidic carboxyl/ketone and basic piperazine), affecting its solubility and cleaning procedures.

Parameter Data / Characteristic Operational Implication
Molecular Structure Fluorinated Quinolone CoreRequires "Halogenated" waste stream classification.[2][3][4][5][6]
Bioactivity DNA Gyrase Inhibitor (Precursor)Treat as Active Pharmaceutical Ingredient (API) .
GHS Hazards H302 (Harmful if swallowed)H315/H319 (Irritant)H412 (Harmful to aquatic life) Do not sewer. Double-bag solids to prevent dust.
Thermal Stability High Melting Point (>250°C)Standard autoclaving is ineffective for destruction.
Solubility Low in neutral water; Soluble in acid/baseUse dilute acetic acid or NaOH for cleaning glassware, not just water.

Part 2: Waste Categorization Strategy

Effective disposal begins with segregation at the bench. Mixing this compound with incompatible streams (e.g., oxidizers) or non-halogenated solvents increases disposal costs and safety risks.

The Segregation Logic (DOT Visualization)

WasteSegregation Compound 6-Fluoro-7-(piperazin-1-yl) quinolin-4(1H)-one Waste State Physical State? Compound->State Solid Solid / Powder State->Solid Liquid Liquid / Mother Liquor State->Liquid Contaminated Contaminated Debris (Gloves, Weigh Boats) State->Contaminated SolidBin Container: Wide-Mouth HDPE Drum (Double Bagged) Solid->SolidBin LiquidBin Container: Carboy (Label: Halogenated/API) Liquid->LiquidBin Contaminated->SolidBin Halogenated Stream: Halogenated Organic (High BTU Incineration) SolidBin->Halogenated Destruction LiquidBin->Halogenated Destruction

Figure 1: Decision logic for segregating fluoroquinolone waste streams to ensure proper downstream incineration.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spoilage)
  • Applicability: Expired stocks, reaction precipitates, or weighing errors.

  • The "Why": Fine powders of quinolones are potent respiratory irritants. Containment prevents inhalation and environmental release.

  • Primary Containment: Transfer the solid into a clear, 6-mil polyethylene bag. Do not dump loose powder directly into a drum.

  • Seal & Clean: Zip or tape the bag shut. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

  • Secondary Containment: Place the sealed bag into the lab's Solid Hazardous Waste Drum .

  • Labeling: The tag must explicitly read:

    Contents: 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Hazards: Irritant, Bioactive, Halogenated.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
  • Applicability: Mother liquors, filtrates, and HPLC waste containing the compound.

  • The "Why": The fluorine atom requires this to be treated as Halogenated Waste . Even if the solvent is non-halogenated (e.g., Methanol), the solute dictates the classification.

  • Select Container: Use a chemically resistant HDPE carboy (e.g., Nalgene).

  • Compatibility Check: Ensure no strong oxidizers (Nitric acid, Peroxides) are in the waste stream.[7] Quinolones are stable but can form toxic byproducts if oxidized uncontrolled.

  • Transfer: Pour liquid using a funnel to prevent drips.

  • Labeling: Mark as "Halogenated Organic Waste" .

    • Note: If the concentration is <0.1%, some facilities allow "Non-halogenated" classification, but for fluoroquinolones, always default to Halogenated to ensure incineration.

Protocol C: Glassware Decontamination (The Triple Rinse)
  • The "Why": Trace residues on glassware are a common source of drain contamination.

  • Solvent Rinse: Rinse the flask 3x with a small volume of Methanol or dilute Acetic Acid (solubility enhancer).

  • Collect Rinsate: Pour all three rinses into the Liquid Halogenated Waste container.

  • Final Wash: Only after the solvent rinse can the glassware be washed in the sink with soap and water.

Part 4: Emergency Spill Management

Scenario: You drop a 5g bottle of powder on the floor.

Immediate Action: Do NOT use a wet mop. Water will spread the compound and create a large volume of hazardous liquid waste.

Spill Response Workflow (DOT Visualization)

SpillResponse Start Spill Detected PPE 1. Don PPE (N95 Mask + Double Nitrile Gloves) Start->PPE Contain 2. Dry Containment (Cover with spill pads/powder) PPE->Contain Collect 3. Scoop & Bag (Avoid generating dust) Contain->Collect Clean 4. Wet Wipe Area (Soap + Water) Collect->Clean Dispose 5. Dispose All as Hazardous Waste Clean->Dispose

Figure 2: Dry-cleanup protocol to prevent environmental release during spill events.

Part 5: Final Destruction & Regulatory Context

The Destination: Rotary Kiln Incineration

You must coordinate with your EHS (Environmental Health & Safety) department to ensure the waste contractor utilizes high-temperature incineration (typically >1000°C).

  • Mechanism: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Low-temperature thermal desorption or standard landfilling will not destroy the molecule.

  • Scrubbing: The incineration process must include acid gas scrubbing to capture Hydrogen Fluoride (HF) generated during combustion.

Regulatory Compliance (USA/EU)
  • EPA (USA): Under RCRA, this falls under "Non-specific source wastes" unless P-listed or U-listed. However, the "Sewer Ban" (40 CFR Part 266 Subpart P) for pharmaceuticals strictly prohibits flushing this compound [1].

  • EU (ECHA): Classified as hazardous waste; requires incineration under Directive 2008/98/EC.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[8] [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • World Health Organization (WHO). (2019). Overview of technologies for the treatment of infectious and sharp waste from health care facilities. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.